molecular formula C36H72NO8P B227690 Dimyristoylphosphatidylcholine, DL- CAS No. 13699-48-4

Dimyristoylphosphatidylcholine, DL-

货号: B227690
CAS 编号: 13699-48-4
分子量: 677.9 g/mol
InChI 键: CITHEXJVPOWHKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimyristoyl phosphatidylcholine is a phosphatidylcholine where the phosphatidyl acyl groups are specified as tetradecanoyl (myristoyl).
A synthetic phospholipid used in liposomes and lipid bilayers for the study of biological membranes. It is used in commercial drug preparations to solubilize drugs for injection

属性

IUPAC Name

2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITHEXJVPOWHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046816
Record name DL-Dimyristoylphosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18656-38-7, 13699-48-4
Record name Dimyristoylphosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18656-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimyristoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013699484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimyristoylphosphatidylcholine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-dimyristoylphosphatidylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DL-Dimyristoylphosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMYRISTOYLPHOSPHATIDYLCHOLINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U86ZGC74V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of DL-Dimyristoylphosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Dimyristoylphosphatidylcholine (DL-DMPC) is a synthetic, zwitterionic glycerophospholipid widely utilized in the fields of biophysics, membrane biology, and pharmaceutical sciences. Its well-defined chemical structure, comprising a glycerol backbone, two myristoyl (14:0) fatty acid chains, and a phosphocholine headgroup, makes it an excellent model lipid for studying the structure and function of biological membranes. In drug delivery, DMPC is a key component in the formulation of liposomes and lipid nanoparticles, serving as a biocompatible matrix for the encapsulation and targeted delivery of therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of DL-DMPC, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Core Physicochemical Properties

The fundamental properties of DL-DMPC dictate its behavior in aqueous and non-aqueous environments, its self-assembly into supramolecular structures, and its interaction with other molecules. These properties are summarized below.

General and Structural Properties

This table outlines the basic chemical and physical identifiers for DL-DMPC.

PropertyValueReference
Systematic IUPAC Name 2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate--INVALID-LINK--
Synonyms 1,2-Dimyristoyl-rac-glycero-3-phosphocholine, DL-DMPC--INVALID-LINK--
Molecular Formula C₃₆H₇₂NO₈P--INVALID-LINK--
Molecular Weight 677.9 g/mol --INVALID-LINK--
Physical Appearance White, crystalline or lumpy solid--INVALID-LINK--
SMILES CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC--INVALID-LINK--(C)C)OC(=O)CCCCCCCCCCCCC--INVALID-LINK--
InChIKey CITHEXJVPOWHKC-UHFFFAOYSA-N--INVALID-LINK--
Thermodynamic and Solubility Properties

These properties are critical for understanding the self-assembly and formulation development of DL-DMPC.

PropertyValueNotesReference
Phase Transition Temp. (Tₘ) ~24 °CFor multilamellar vesicles (MLVs) in aqueous solution. This is the main gel-to-liquid crystalline phase transition.[1]
Solubility in Water InsolubleForms liposomes/vesicles in aqueous solutions.[2]
Solubility in Organic Solvents SolubleSoluble in ethanol (~25 mg/mL), methanol, and chloroform.[2]
Critical Micelle Conc. (CMC) Not applicableAs a diacyl-chain phospholipid, DMPC spontaneously forms bilayers (liposomes) in water rather than micelles. The concept of CMC is typically applied to single-chain surfactants.[3][4]

Molecular and Supramolecular Structure

The amphiphilic nature of DL-DMPC, with its hydrophilic head and hydrophobic tails, governs its self-assembly into ordered structures in aqueous environments.

Chemical Structure

The chemical structure of DL-DMPC consists of three primary components: a polar phosphocholine headgroup, a glycerol backbone, and two nonpolar myristoyl acyl chains.

G cluster_head Hydrophilic Headgroup cluster_backbone Backbone cluster_tails Hydrophobic Tails Phosphate Phosphate (PO₄⁻) Choline Choline (N(CH₃)₃⁺) Phosphate->Choline Ester Linkage Glycerol Glycerol Phosphate->Glycerol Ester Linkage Myristoyl1 Myristoyl Chain 1 (C14:0) Glycerol->Myristoyl1 Ester Linkage Myristoyl2 Myristoyl Chain 2 (C14:0) Glycerol->Myristoyl2 Ester Linkage

Caption: Logical structure of a single DL-DMPC molecule.

Self-Assembly in Aqueous Solution

Due to its cylindrical molecular shape, DMPC does not form micelles. Instead, it assembles into a lipid bilayer, which closes upon itself to form a vesicle or liposome. This structure minimizes the unfavorable contact between the hydrophobic tails and water.

G Monomer DMPC Monomers in Solution Bilayer Planar Bilayer (Intermediate) Monomer->Bilayer Self-Assembly (Hydrophobic Effect) Liposome Vesicle / Liposome (Stable Structure) Bilayer->Liposome Curvature to Eliminate Edges

Caption: Self-assembly pathway of DMPC in an aqueous solution.

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of DL-DMPC.

Determination of Phase Transition Temperature (Tₘ) by Differential Scanning Calorimetry (DSC)

DSC is the primary technique used to measure the Tₘ, which corresponds to the enthalpy change associated with the transition from the ordered gel phase to the disordered liquid-crystalline phase.[1][5][6]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. At the phase transition, the lipid sample absorbs heat (an endothermic event), which is detected as a peak in the DSC thermogram. The temperature at the peak maximum is the Tₘ.[5]

Methodology:

  • Sample Preparation (Hydration):

    • Accurately weigh a precise amount of DL-DMPC (e.g., 1-2 mg) into a vial.

    • Add a specific volume of degassed buffer (e.g., PBS, HEPES) to achieve the desired lipid concentration (e.g., 10-20 mg/mL).

    • Hydrate the lipid by vortexing the mixture at a temperature above the Tₘ of DMPC (e.g., 35-40°C) for several minutes until a milky, homogeneous suspension of multilamellar vesicles (MLVs) is formed.[1]

    • For some applications, the MLV suspension can be further processed by extrusion or sonication to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).[1]

  • DSC Analysis:

    • Accurately transfer a known volume of the lipid dispersion into a hermetic DSC pan. The reference pan should contain the same volume of the corresponding buffer.

    • Seal the pans securely.

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 10°C).

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the Tₘ (e.g., 40°C).

    • Perform at least two heating and cooling cycles to ensure reproducibility and thermal history erasure. The second heating scan is typically used for analysis.

  • Data Analysis:

    • Plot the differential heat flow (mW) versus temperature (°C).

    • The Tₘ is determined as the temperature at the maximum of the endothermic peak.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.

G P1 Weigh DMPC P2 Add Buffer & Hydrate (T > Tₘ) P1->P2 P3 Load Sample & Reference into DSC Pans P2->P3 P4 Run Temperature Scan (e.g., 10°C to 40°C) P3->P4 P5 Analyze Thermogram P4->P5 P6 Determine Tₘ at Peak Maximum P5->P6

Caption: Experimental workflow for Tₘ determination using DSC.

Determination of Solubility

The solubility of DMPC is assessed qualitatively in various solvents to understand its amphiphilic character.[7][8]

Principle: This method relies on the principle of "like dissolves like." The polar headgroup of DMPC interacts favorably with polar solvents, while the nonpolar tails interact with nonpolar solvents. Overall solubility depends on the balance of these interactions and the solvent's dielectric constant.[7]

Methodology:

  • Preparation:

    • Label a series of test tubes for each solvent to be tested (e.g., water, ethanol, chloroform).

    • Add a small, consistent amount of DL-DMPC (e.g., ~5 mg) to each tube.

  • Solvent Addition and Observation:

    • Add 1-2 mL of a specific solvent to the corresponding test tube.

    • Vigorously shake or vortex each tube for 1-2 minutes.

    • Allow the tubes to stand and observe for dissolution. A clear solution indicates solubility, while a persistent suspension, emulsion, or separate phase indicates insolubility or poor solubility.

  • Confirmation (Optional):

    • For non-volatile solvents, spot a small amount of the mixture onto filter paper.

    • Allow the solvent to evaporate. A translucent or oily spot remaining confirms the presence of undissolved or dissolved lipid.[7]

Applications in Research and Drug Development

  • Model Membranes: DMPC bilayers are extensively used to study lipid-protein interactions, membrane permeability, and the effects of various molecules on membrane structure and dynamics.

  • Liposomal Drug Delivery: Its biocompatibility and well-defined transition temperature make DMPC a common choice for formulating liposomes. The lipid bilayer can encapsulate hydrophilic drugs in its aqueous core and lipophilic drugs within the bilayer itself.[]

  • Nanoparticle Formulation: DMPC is a crucial component in lipid nanoparticles (LNPs), which are used for the delivery of nucleic acids like mRNA and siRNA.[10]

This document is intended for informational purposes for a scientific audience. All experimental work should be conducted in accordance with established laboratory safety protocols.

References

Navigating the Thermal Landscape of DL-Dimyristoylphosphatidylcholine: An In-depth Technical Guide to its Phase Transition Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermotropic phase behavior of lipids is fundamental to the rational design of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the phase transition temperature of DL-Dimyristoylphosphatidylcholine (DL-DMPC), a widely used model phospholipid. We delve into the core principles of its thermal transitions, present a detailed experimental protocol for their characterization using Differential Scanning Calorimetry (DSC), and summarize key quantitative data on the factors influencing this behavior.

DL-Dimyristoylphosphatidylcholine (DL-DMPC) is a synthetic phospholipid that serves as a crucial component in the study of biological membranes and the formulation of liposomal drug delivery vehicles. Its well-defined phase transition behavior allows for the investigation of membrane properties and the influence of incorporated molecules. The primary thermal transitions of DL-DMPC are the pre-transition (Tp) and the main phase transition (Tm). The pre-transition involves a change from a planar lamellar gel phase (Lβ') to a periodically undulated ripple phase (Pβ'), while the main transition corresponds to the melting of the hydrocarbon chains from the ordered gel phase to the disordered liquid crystalline phase (Lα).[1] These transitions are critical as they significantly impact the permeability, fluidity, and stability of the lipid bilayer.

Quantitative Overview of DL-DMPC Phase Transitions

The phase transition temperatures of DL-DMPC are sensitive to various environmental factors. The following table summarizes the key transition temperatures for pure DL-DMPC and the impact of common modulators like cholesterol and pH.

ConditionPre-transition Temperature (Tp) (°C)Main Transition Temperature (Tm) (°C)Notes
Pure DL-DMPC (Multilamellar Vesicles)~14.3~23.2 - 24The exact values can vary slightly depending on the experimental setup and hydration.[2]
DL-DMPC with increasing CholesterolDecreases and broadens, abolished above 5 mol%Decreases and broadens, can be abolished at high concentrations (>30 mol%)Cholesterol disrupts the packing of the lipid acyl chains, leading to a less cooperative transition.[3][4][5]
DL-DMPC at acidic pH (pH < 4)DisappearsIncreases sharplyProtonation of the phosphate group at low pH alters headgroup interactions and hydration, leading to a more stable gel phase.[6]

Experimental Protocol: Determination of DL-DMPC Phase Transition by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to characterize the thermotropic behavior of lipid bilayers by measuring the heat flow associated with phase transitions.[7][8][9]

I. Materials and Equipment
  • DL-Dimyristoylphosphatidylcholine (DL-DMPC) powder

  • Appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)[1]

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or incubator

  • Vortex mixer

  • Extruder (optional, for Large Unilamellar Vesicles - LUVs)

  • Differential Scanning Calorimeter (DSC) with hermetically sealable aluminum pans

II. Liposome Preparation (Multilamellar Vesicles - MLVs)
  • Lipid Film Formation: Dissolve a known amount of DL-DMPC in a chloroform/methanol mixture in a round-bottom flask. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Solvent Removal: Place the flask under a high-vacuum pump for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration: Add the desired aqueous buffer, pre-warmed to a temperature above the main transition temperature of DL-DMPC (e.g., 30°C), to the lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL.[8]

  • Vesicle Formation: Hydrate the lipid film by gentle agitation. This can be achieved by periodic vortexing or by placing the flask on a shaker in an incubator set above the Tm for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).[8]

  • Annealing: For reproducible results, it is recommended to anneal the MLV suspension by storing it at 4°C for at least 8 hours before DSC analysis.[1]

III. DSC Instrumentation and Measurement
  • Instrument Calibration: Ensure the DSC instrument is properly calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

  • Baseline Scan: Perform a buffer-buffer baseline scan using the same hydration buffer as the sample to obtain a stable and reproducible baseline.

  • Sample Loading: Accurately pipette a known volume of the DL-DMPC liposome suspension into a DSC sample pan. Load an equal volume of the hydration buffer into a reference pan. Hermetically seal both pans.

  • Data Acquisition:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 5°C).

    • Heat the sample at a constant scan rate (e.g., 1-2°C/min) to a final temperature well above the main transition (e.g., 40°C).[8]

    • Cool the sample back to the starting temperature at the same scan rate.

    • Perform a second heating scan to ensure the reversibility of the transitions. The second scan is often used for data analysis as it represents a more thermodynamically equilibrated state.[1]

IV. Data Analysis
  • Baseline Subtraction: Subtract the buffer-buffer baseline from the sample thermogram.

  • Determine Transition Temperatures:

    • The pre-transition temperature (Tp) is identified as the onset of the first, smaller endothermic peak.

    • The main transition temperature (Tm) is determined from the peak maximum of the larger, sharper endothermic transition.

  • Enthalpy Calculation: The enthalpy of the transition (ΔH) can be calculated by integrating the area under the transition peak.

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and the interplay of influencing factors, the following diagrams are provided.

experimental_workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_results Results dissolve Dissolve DL-DMPC in Organic Solvent film Form Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Buffer film->hydrate vortex Vortex to Form MLVs hydrate->vortex anneal Anneal at 4°C vortex->anneal load Load Sample & Reference into DSC Pans anneal->load scan Perform Heating/Cooling Scans load->scan analyze Analyze Thermogram scan->analyze tp Determine Tp analyze->tp tm Determine Tm analyze->tm delta_h Calculate ΔH analyze->delta_h

DSC Experimental Workflow for DL-DMPC Liposomes.

logical_relationship cluster_factors Influencing Factors cluster_effects Molecular Effects cluster_transition Impact on Phase Transition cluster_outcome Observable Outcome cholesterol Cholesterol packing Disrupts Acyl Chain Packing cholesterol->packing ph Acidic pH protonation Protonates Phosphate Headgroup ph->protonation transition DL-DMPC Phase Transition (Tm & Tp) packing->transition hydration Alters Headgroup Hydration protonation->hydration hydration->transition decrease Decreased & Broadened Tm/Tp transition->decrease with Cholesterol increase Increased Tm, Abolished Tp transition->increase at Acidic pH

Factors Influencing DL-DMPC Phase Transition.

References

Demystifying the Aggregation Behavior of DL-DMPC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the self-assembly of phospholipids is paramount for applications ranging from drug delivery systems to membrane protein studies. This in-depth guide focuses on the critical aggregation concentration of DL-1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC), a synthetic, racemic phospholipid widely utilized in lipid research.

While the term "critical micelle concentration" (CMC) is commonly associated with surfactants, for phospholipids like DMPC, the primary mode of self-assembly in aqueous solutions is the formation of vesicles or liposomes. Therefore, it is more precise to refer to a critical vesicle concentration (CVC). This distinction is crucial as the aggregation behavior dictates the structure and properties of the resulting nano-assemblies.

Critical Aggregation Concentration of DMPC

The self-assembly of DMPC into vesicles is a concentration-dependent phenomenon. Below the CVC, DMPC molecules exist predominantly as monomers. As the concentration increases to and surpasses the CVC, the molecules spontaneously aggregate to form bilayer vesicles, minimizing the exposure of their hydrophobic acyl chains to the aqueous environment.

CompoundAggregation TypeCritical ConcentrationMethodReference
DMPCVesicle~ 6 nMNot Specified[1]

It is important to note that while DL-DMPC is a racemic mixture of the D- and L-enantiomers of DMPC, the literature predominantly reports on the aggregation of the enantiomerically pure or unspecified forms. For many physical properties, including self-assembly, racemic and enantiomerically pure phospholipids often exhibit similar behavior, though subtle differences in membrane packing and phase transitions can exist.

Experimental Protocols for Determining Critical Aggregation Concentration

Several biophysical techniques can be employed to determine the critical aggregation concentration of phospholipids. These methods rely on detecting a sharp change in a physical property of the solution as a function of lipid concentration, which corresponds to the onset of vesicle formation.

Fluorescence Spectroscopy using a Hydrophobic Probe

This is a highly sensitive method that utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or pyrene, whose fluorescence properties are environmentally sensitive.

Principle: Hydrophobic probes have low fluorescence quantum yields in polar aqueous environments. Upon the formation of vesicles, these probes partition into the hydrophobic core of the lipid bilayer, experiencing a non-polar environment. This partitioning leads to a significant increase in their fluorescence intensity or a change in their emission spectrum. The lipid concentration at which this sharp change occurs is taken as the CVC.

Detailed Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of DL-DMPC in a suitable organic solvent (e.g., chloroform/methanol mixture) and then evaporate the solvent to form a thin lipid film. Hydrate the film with an aqueous buffer to form a vesicle suspension.

    • Prepare a stock solution of the fluorescent probe (e.g., 1 µM pyrene in acetone).

  • Sample Preparation:

    • Prepare a series of aqueous solutions with varying concentrations of DL-DMPC, bracketing the expected CVC.

    • To each solution, add a small aliquot of the probe stock solution, ensuring the final probe concentration is very low to avoid self-quenching and perturbation of the system.

  • Incubation:

    • Incubate the samples at a controlled temperature, above the phase transition temperature of DMPC (~24°C), for a sufficient time to ensure equilibration and probe partitioning.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often monitored, as this ratio is sensitive to the polarity of the probe's microenvironment.

  • Data Analysis:

    • Plot the fluorescence intensity (or I₁/I₃ ratio for pyrene) as a function of the DL-DMPC concentration (often on a logarithmic scale).

    • The CVC is determined from the intersection of the two linear regions of the plot, representing the pre-aggregation and post-aggregation phases.

Surface Tension Measurement

This classical method is based on the surface-active nature of phospholipids.

Principle: As amphiphilic molecules, DMPC monomers will adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the concentration of DMPC increases, the interface becomes saturated with monomers. Beyond this point, further addition of DMPC results in the formation of vesicles in the bulk solution, and the surface tension remains relatively constant.

Detailed Methodology:

  • Solution Preparation: Prepare a series of DL-DMPC solutions in high-purity water or buffer across a wide range of concentrations.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the DL-DMPC concentration. The plot will show a region of decreasing surface tension followed by a plateau. The CVC is determined from the inflection point or the intersection of the two linear portions of the curve.[2][3][4]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, in this case, the demicellization or de-vesiculation process.

Principle: The formation of vesicles is an enthalpically driven process. When a concentrated solution of DMPC vesicles is titrated into a buffer, the vesicles dissociate into monomers. This process is accompanied by a change in heat that can be measured by the ITC instrument. The concentration at which the heat change profile shifts corresponds to the CVC.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of DL-DMPC at a concentration well above its CVC in the syringe.

    • Fill the sample cell with the same buffer used to prepare the lipid solution.

  • Titration:

    • Perform a series of small, sequential injections of the DMPC solution from the syringe into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the enthalpy change per injection.

    • A plot of the enthalpy change per mole of injectant against the total lipid concentration in the cell will show a transition at the CVC.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for determining the critical aggregation concentration using fluorescence spectroscopy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_lipid Prepare DL-DMPC Stock Solution prep_series Create Dilution Series of DL-DMPC prep_lipid->prep_series prep_probe Prepare Fluorescent Probe Stock add_probe Add Probe to Each Dilution prep_probe->add_probe prep_series->add_probe incubate Incubate Samples at Constant Temperature add_probe->incubate measure Measure Fluorescence incubate->measure plot_data Plot Fluorescence vs. Concentration measure->plot_data det_cvc Determine CVC from Plot Inflection plot_data->det_cvc

Workflow for CVC determination by fluorescence.

This technical guide provides a foundational understanding of the critical aggregation concentration of DL-DMPC. For specific applications, it is recommended to consult detailed research articles and consider the influence of experimental conditions such as temperature, pH, and buffer composition on the self-assembly process.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Characteristics of DL-DMPC Lipid Bilayers

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a saturated phospholipid that serves as a cornerstone for the study of biological membranes. Its chemical simplicity, well-defined phase behavior, and structural similarity to endogenous lipids make it an exemplary model system. DMPC bilayers are extensively used to investigate lipid-protein interactions, membrane permeability, and the mechanism of action of membrane-active drugs. This guide provides a comprehensive overview of the structural and physicochemical properties of DL-DMPC bilayers, detailed experimental protocols for their characterization, and visual representations of key processes and structures.

Molecular and Bilayer Structure

A DMPC molecule is amphiphilic, featuring a hydrophilic phosphocholine headgroup and two hydrophobic 14-carbon acyl chains (myristoyl chains).[1] In an aqueous environment, these molecules spontaneously self-assemble into a bilayer structure, sequestering the hydrophobic tails from water and exposing the polar headgroups to the aqueous phase.[2] This arrangement forms the fundamental barrier of cellular membranes.[2]

cluster_DMPC DL-DMPC Molecule cluster_components Chemical Components DMPC_mol p1 p3 Head Hydrophilic Headgroup Phosphocholine Tails Hydrophobic Tails Two Myristoyl Chains (C14:0) p2 p2->Head:h p4 p4->Tails:t

Figure 1: Molecular structure of DL-DMPC.

Thermotropic Phase Behavior

The physical state of a DMPC bilayer is highly dependent on temperature. It exhibits distinct thermotropic phases, characterized by changes in lipid packing, acyl chain order, and bilayer thickness.

  • Gel Phase (Lβ'): At temperatures below the main phase transition, the acyl chains are in a tightly packed, all-trans configuration, resulting in a thicker, more ordered, and less fluid bilayer. The chains are tilted with respect to the bilayer normal.[3][4]

  • Ripple Phase (Pβ'): Upon heating, DMPC transitions from the gel phase to a unique ripple phase, characterized by a periodic, wave-like undulation of the bilayer surface.[5][6][7] This phase involves a mixture of ordered and disordered chain domains.[6]

  • Liquid Crystalline Phase (Lα): Above the main transition temperature (Tm), the acyl chains "melt" into a disordered, fluid state with rotational gauche isomers.[8] This results in a thinner, more dynamic, and laterally mobile bilayer, which is the most biologically relevant state.[9]

cluster_desc Gel Gel Phase (Lβ') Ripple Ripple Phase (Pβ') Gel->Ripple  Pretransition (Tp)  ~14°C Ripple->Gel Cooling Fluid Liquid Crystalline (Lα) Ripple->Fluid  Main Transition (Tm)  ~24°C Fluid->Ripple Cooling

Figure 2: Phase transitions of a DL-DMPC lipid bilayer.

Quantitative Data Presentation

The following tables summarize key structural and thermodynamic parameters for DL-DMPC bilayers, primarily in the biologically relevant fluid (Lα) phase.

Table 1: Thermodynamic Properties
ParameterValueTemperature (°C)Experimental MethodReference
Main Transition Temp. (Tm)~24 K (297 K)N/ADSC[5][7]
Pre-transition Temp.~14 °CN/ADSC[5][7]
Table 2: Structural Properties (Fluid Phase)
ParameterValueTemperature (°C)Experimental MethodReference
Area per Lipid (A)60.6 ± 0.5 Ų30X-ray Scattering[9][10]
Area per Lipid (A)64.9 ± 1.4 Ų30MD Simulation[11]
Bilayer Thickness (DHH)40.1 ± 0.1 Å10 (Gel Phase)X-ray Diffraction[4]
Hydrophobic Thickness (2DC)30.3 ± 0.2 Å10 (Gel Phase)X-ray Diffraction[4]
Hydrophobic Thickness~36 Å30MD Simulation[12]
Volume per Lipid (VL)1101 ų30Volumetric[9]
Table 3: Mechanical Properties
ParameterValueTemperature (°C)Experimental MethodReference
Bending Rigidity (κ)7.22 x 10-20 J22MD Simulation[5][7]
Area Compressibility (KA)500 ± 100 dyn/cm10 (Gel Phase)X-ray Diffraction[4]

Experimental Protocols

Characterizing DMPC bilayers requires a suite of biophysical techniques. Below are detailed methodologies for the most common and powerful approaches.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the thermotropic phase transitions of lipid bilayers by measuring the heat absorbed during heating.[13][14]

Methodology:

  • Liposome Preparation:

    • Lipid Film Hydration: A known quantity of DMPC dissolved in an organic solvent (e.g., chloroform) is dried into a thin film on the walls of a round-bottom flask under a stream of nitrogen, followed by vacuum desiccation to remove residual solvent.

    • Hydration: The lipid film is hydrated with a buffer solution at a temperature above the DMPC Tm (~24°C) to form multilamellar vesicles (MLVs).[15]

    • (Optional) Extrusion: To create large unilamellar vesicles (LUVs) with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using an extruder. This is done at a temperature above Tm.[15]

  • DSC Measurement:

    • Sample Loading: The liposome suspension is carefully loaded into the DSC sample cell, and an equal volume of buffer is loaded into the reference cell.[16]

    • Thermal Scan: The sample and reference cells are heated and cooled at a controlled rate (e.g., 1-2°C/min) over a temperature range that encompasses the expected phase transitions.

    • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks correspond to phase transitions. The peak maximum of the main transition is defined as the Tm.[8]

start Start: DMPC in Organic Solvent step1 1. Create Thin Lipid Film (Nitrogen Stream + Vacuum) start->step1 step2 2. Hydrate with Buffer (T > Tm) step1->step2 mlv Result: Multilamellar Vesicles (MLVs) step2->mlv step3 3. Extrusion (Optional) (e.g., 100nm filter) mlv->step3 step4 4. Load Sample & Reference into DSC mlv->step4 or luv Result: Unilamellar Vesicles (LUVs) step3->luv luv->step4 step5 5. Controlled Heating/ Cooling Scan step4->step5 end End: Thermogram (Determine Tm) step5->end

Figure 3: Experimental workflow for DSC analysis of DMPC liposomes.

X-ray Scattering

X-ray scattering provides high-resolution structural information, allowing for the determination of bilayer thickness, area per lipid, and electron density profiles.[17]

Methodology:

  • Sample Preparation:

    • Oriented Multilayers: DMPC in an organic solvent is deposited onto a flat substrate (e.g., silicon wafer). The solvent is slowly evaporated while rocking the substrate, which encourages the bilayers to stack in an oriented fashion.[9] The sample is then hydrated in a humidity-controlled chamber.[3]

    • Unilamellar Vesicles (ULVs): LUVs are prepared as described in the DSC protocol. This method is used to obtain scattering data at low angles (low qz).[9][10]

  • Data Collection:

    • The sample is exposed to a collimated X-ray beam.

    • Low-Angle X-ray Scattering (LAXS): Detects the repeating structure of the bilayer stack (in oriented samples) or the overall shape of vesicles, providing information on the lamellar repeat distance (D-spacing).

    • Wide-Angle X-ray Scattering (WAXS): Detects the packing of the hydrocarbon chains, distinguishing between the ordered gel phase and the disordered fluid phase.[3]

  • Data Analysis:

    • The scattered intensity is measured as a function of the scattering vector, q.

    • For oriented samples, a series of Bragg peaks are observed, from which structure factors can be calculated.

    • A Fourier reconstruction of the structure factors yields a one-dimensional electron density profile normal to the bilayer plane.[17]

    • By fitting this profile with a structural model, parameters like the headgroup-to-headgroup distance (DHH), hydrophobic thickness (2DC), and area per lipid (A) can be determined.[4][9]

cluster_prep prep 1. Sample Preparation oriented Oriented Multilayers on Substrate prep->oriented vesicles Unilamellar Vesicles in Solution prep->vesicles xray 2. Expose to X-ray Beam oriented->xray vesicles->xray detect 3. Measure Scattered Intensity vs. Angle (q) xray->detect analysis 4. Data Analysis detect->analysis fourier Fourier Reconstruction analysis->fourier model Model Fitting analysis->model results Structural Parameters: • Bilayer Thickness • Area per Lipid • Electron Density Profile fourier->results model->results

Figure 4: General workflow for X-ray scattering analysis of lipid bilayers.

Solid-State NMR (ssNMR) Spectroscopy

ssNMR is a powerful, non-perturbative technique for probing the structure, orientation, and dynamics of lipids at an atomic level within the bilayer.[18][19]

Methodology:

  • Sample Preparation:

    • Magic Angle Spinning (MAS) NMR: Samples typically consist of MLVs prepared by lipid film hydration. The sample is packed into a zirconia rotor. MAS averages out anisotropic interactions to provide high-resolution, liquid-like spectra.[20][21]

    • Oriented Sample (OS) NMR: Lipids are deposited between thin glass plates, which are then stacked and hydrated. This mechanically aligns the bilayers with their normal perpendicular to the glass plate surface. The entire stack is placed in the NMR magnet. OS-NMR retains anisotropic information, which is dependent on the orientation of molecules relative to the magnetic field.[20][21]

  • NMR Experiment:

    • The sample is placed in a strong magnetic field.

    • Specific nuclei (e.g., 2H, 13C, 31P) are excited using radiofrequency pulses.

    • The resulting signal (Free Induction Decay) is recorded and Fourier transformed to produce an NMR spectrum.

  • Data Analysis:

    • 31P NMR: The chemical shift anisotropy provides information about the phase of the lipid assembly (e.g., lamellar vs. hexagonal) and headgroup dynamics.[19]

    • 2H NMR: By using deuterium-labeled DMPC, the quadrupolar splitting in the spectrum can be measured. This splitting is directly related to the acyl chain order parameter (SCD), which quantifies the motional freedom of each segment along the chain.[22]

    • MAS NMR: Provides high-resolution spectra that can be used to determine the structure of lipids and interacting molecules (like drugs or peptides) at an atomic level.[21]

cluster_prep Preparation Method cluster_analysis Information Obtained prep 1. Sample Preparation MAS MLVs in Rotor (Magic Angle Spinning) prep->MAS OS Aligned on Glass Plates (Oriented Sample) prep->OS experiment 2. NMR Experiment (RF Pulses in B-field) analysis 3. Data Analysis experiment->analysis MAS_info High-Resolution Structure (Isotropic Shifts) analysis->MAS_info OS_info Orientation & Dynamics (Anisotropic Interactions, Order Parameters) analysis->OS_info MAS->experiment OS->experiment

Figure 5: Comparison of MAS and Oriented Sample ssNMR workflows.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to view the behavior of lipid bilayers with atomic or near-atomic resolution over time, complementing experimental data.[23][24]

Methodology:

  • System Setup:

    • A bilayer of DMPC molecules is constructed using molecular modeling software.

    • The bilayer is placed in a simulation box and solvated with a layer of water molecules on both sides.[23]

    • Counter-ions are added if necessary to neutralize the system.

    • Periodic boundary conditions are applied to simulate an effectively infinite bilayer.[5]

  • Force Field Selection: An appropriate force field (e.g., CHARMM, GROMOS) is chosen, which defines the potential energy function and parameters for all atoms in the system.[23][24]

  • Simulation Protocol:

    • Energy Minimization: The initial system's energy is minimized to remove unfavorable steric clashes.

    • Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) until properties like area per lipid, temperature, and pressure stabilize.[24]

    • Production Run: A long simulation (nanoseconds to microseconds) is run to collect trajectory data for analysis.

  • Data Analysis: The trajectory is analyzed to calculate various properties, including area per lipid, bilayer thickness, deuterium order parameters, diffusion coefficients, and density profiles, which can be directly compared with experimental results.[23][24]

setup 1. System Setup (Build Bilayer, Add Water) ff 2. Choose Force Field (e.g., CHARMM) setup->ff equil 3. Energy Minimization & Equilibration (NPT) ff->equil prod 4. Production MD Run (Generate Trajectory) equil->prod analysis 5. Trajectory Analysis prod->analysis results Calculated Properties: • Area per Lipid • Thickness • Order Parameters analysis->results

Figure 6: Workflow for a typical all-atom MD simulation of a DMPC bilayer.

Conclusion

The DL-DMPC lipid bilayer is a versatile and well-characterized system that remains indispensable for fundamental membrane biophysics and applied pharmaceutical sciences. Its predictable phase behavior and well-documented structural and mechanical properties provide a robust baseline for studying the effects of embedded proteins, peptides, and small molecule drugs. A thorough understanding of the characteristics detailed in this guide, and the application of the described experimental protocols, are crucial for professionals seeking to unravel the complexities of membrane function and design effective lipid-based drug delivery systems.

References

Spontaneous Vesicle Formation with DL-DMPC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spontaneous formation of vesicles from 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC), a widely utilized phospholipid in pharmaceutical and biophysical research. This document outlines the core principles governing DMPC self-assembly, details experimental protocols for vesicle preparation and characterization, and presents quantitative data to inform experimental design.

Introduction to DL-DMPC and Spontaneous Vesiculation

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a saturated phospholipid with a 14-carbon acyl chain. Its amphiphilic nature, comprising a hydrophilic phosphocholine headgroup and hydrophobic myristoyl tails, drives its self-assembly into bilayer structures in aqueous environments to minimize the unfavorable interactions between the hydrophobic chains and water.[1] Under specific conditions, these bilayer sheets can close upon themselves to form spherical structures known as vesicles or liposomes.

The spontaneous formation of unilamellar vesicles from multilamellar dispersions of DMPC is a thermodynamically driven process that is highly dependent on temperature.[2] This phenomenon is of significant interest for applications in drug delivery, membrane biophysics, and as model cell membranes, owing to the biocompatibility and well-characterized physicochemical properties of DMPC.

Core Principles of Spontaneous Vesicle Formation

The primary driver for the spontaneous formation of DMPC vesicles is the interplay of thermodynamic forces. The process is significantly influenced by the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid. For DMPC, the Tm is approximately 24°C.[3]

Key Influencing Factors:

  • Temperature: A critical factor in the spontaneous formation of unilamellar vesicles from multilamellar DMPC dispersions is reaching a critical temperature (T*).[2] Studies have shown that incubating preformed large multilamellar vesicles of DMPC at their gel-to-liquid-crystalline transition temperature (approximately 23°C) can lead to spontaneous vesiculation into predominantly unilamellar systems.[4] This process is not observed at temperatures significantly above or below the Tm.[4]

  • pH: The pH of the aqueous environment can influence the phase behavior of DMPC bilayers. While dispersions in HCl solutions at pH 4 and 3 behave similarly to those in water, lower pH values (pH 1 and 2) can induce changes in the gel phase structure and lead to dehydration of the headgroups.[5] Prolonged incubation at low pH can also lead to the hydrolysis of DMPC and the fragmentation of vesicles into discoidal structures.[6]

  • Ionic Strength: The presence and concentration of ions in the surrounding medium can affect the stability and mechanical properties of DMPC vesicles. Increased ionic strength can inhibit spontaneous vesiculation.[4] It has also been shown to increase the mechanical hardness of DMPC bilayers.[7][8]

  • Presence of Other Molecules: The incorporation of other molecules, such as detergents or other lipids, can significantly alter the self-assembly behavior of DMPC. For instance, the presence of the detergent n-dodecyltrimethylammonium chloride (DTAC) can lead to the formation of smaller vesicles, discoidal micelles, and eventually spherical and threadlike micelles as the detergent-to-lipid ratio increases.[9] Similarly, mixtures of DMPC with 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) can form vesicles, micelles, or bicelles depending on the component ratio and total lipid concentration.[1]

Quantitative Data on DL-DMPC Vesicle Properties

The following tables summarize key quantitative data related to the physicochemical properties of DL-DMPC and its vesicles under various conditions.

PropertyValueConditionsReference
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm)~24 °CIn water[3]
Critical Temperature for Spontaneous Unilamellar Vesicle Formation (T)28.96 °CAqueous dispersion[2]
Free Energy Change for Multilamellar-Unilamellar Transformation3.2 J/molAt T[2]
Area per Lipid (Gel Phase)47.2 ± 0.5 Ų10 °C, fully hydrated[10]
Area per Lipid (Liquid Crystalline Phase)60.6 ± 0.5 Ų30 °C, fully hydrated[10][11]

Table 1: Physicochemical Properties of DL-DMPC

ConditionVesicle TypeMean DiameterNotesReference
DMPC/DMPG (7:3) at Tc (~23°C), low ionic strengthUnilamellar120 nmSpontaneously formed from MLVs[4]
DMPC with Amitriptyline Hydrochloride (AMT)~60 nmSpontaneously formed[12]
DMPC/DTAC (D:L ratio = 1)Unilamellar~100 nmSpontaneously formed[9]
DMPC/DTAC (D:L ratio = 2-10)Unilamellar Vesicles & Disks~30 nm (disks)Coexistence of structures[9]

Table 2: Size of Spontaneously Formed DL-DMPC Vesicles under Various Conditions

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DL-DMPC vesicles.

Preparation of Multilamellar Vesicles (MLVs) by Thin Film Hydration

This is a fundamental method for producing multilamellar vesicles, which can then be processed further to form unilamellar vesicles.

Materials:

  • DL-DMPC powder

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline, Tris buffer)

  • Round-bottom flask

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen)

  • Vacuum desiccator

  • Water bath

Protocol:

  • Lipid Dissolution: Dissolve a known quantity of DL-DMPC in an organic solvent in a round-bottom flask.[13]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the inner surface of the flask.[13]

  • Residual Solvent Removal: Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual organic solvent.[13]

  • Hydration: Add the desired aqueous buffer to the flask. The temperature of the buffer should be above the Tm of DMPC (i.e., >24°C).[14]

  • Vortexing: Agitate the flask by vortexing to disperse the lipid film, resulting in the formation of a milky suspension of multilamellar vesicles.[14]

Preparation of Small Unilamellar Vesicles (SUVs) by Sonication

This method utilizes ultrasonic energy to break down large MLVs into smaller SUVs.

Materials:

  • MLV suspension

  • Probe sonicator or bath sonicator

  • Ice-water bath

Protocol:

  • Prepare MLV Suspension: Follow the protocol for MLV preparation as described in section 4.1.

  • Sonication: Place the vial containing the MLV suspension in an ice-water bath to dissipate heat generated during sonication.[13]

  • Probe Sonication: Insert the tip of the sonicator into the suspension and sonicate in pulses to avoid overheating.

  • Bath Sonication: Alternatively, place the vial in a bath sonicator for a longer duration (e.g., 30-60 minutes).[13]

  • Clarification: Continue sonication until the cloudy MLV suspension becomes clear or translucent, indicating the formation of SUVs.

  • Centrifugation: Centrifuge the sample to pellet any remaining multilamellar structures or titanium particles from the probe tip.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This is a widely used method to produce unilamellar vesicles with a defined size distribution.

Materials:

  • MLV suspension

  • Mini-extruder apparatus

  • Polycarbonate membranes of a specific pore size (e.g., 100 nm)

  • Gas-tight syringes

Protocol:

  • Prepare MLV Suspension: Prepare MLVs as described in section 4.1. The suspension can be subjected to several freeze-thaw cycles (e.g., freezing in liquid nitrogen followed by thawing in a warm water bath) to produce more homogeneous MLVs prior to extrusion.[14]

  • Assemble Extruder: Assemble the mini-extruder with the polycarbonate membrane of the desired pore size according to the manufacturer's instructions.

  • Extrusion: Load the MLV suspension into one of the syringes. Pass the suspension through the membrane by pushing it back and forth between the two syringes.[11] This should be performed at a temperature above the Tm of DMPC.

  • Repeat: Repeat the extrusion process for an odd number of passes (e.g., 11 or 21 times) to ensure that the final vesicle suspension is collected in the opposite syringe.[14]

Visualizations

Experimental Workflow: LUV Preparation by Extrusion

G Workflow for LUV Preparation by Extrusion cluster_0 Lipid Film Preparation cluster_1 Hydration & Pre-processing cluster_2 Extrusion dissolve Dissolve DL-DMPC in Organic Solvent evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum hydrate Hydrate with Buffer (MLV Formation) vacuum->hydrate freeze_thaw Freeze-Thaw Cycles (Optional) hydrate->freeze_thaw extrude Extrude through Polycarbonate Membrane (> Tm) freeze_thaw->extrude collect Collect LUV Suspension extrude->collect

Caption: A flowchart illustrating the key steps in preparing Large Unilamellar Vesicles (LUVs) using the thin-film hydration and extrusion method.

Logical Relationship: Factors Influencing Spontaneous Vesiculation

G Factors Influencing Spontaneous DMPC Vesiculation vesiculation Spontaneous Vesiculation temp Temperature (near Tm) temp->vesiculation Promotes ph pH ph->vesiculation Modulates ionic_strength Ionic Strength ionic_strength->vesiculation Inhibits additives Additives (e.g., detergents, other lipids) additives->vesiculation Alters Structure

Caption: A diagram showing the primary factors that influence the spontaneous formation and structural characteristics of DL-DMPC vesicles.

Conclusion

The spontaneous formation of vesicles with DL-DMPC is a well-characterized process that is highly sensitive to environmental conditions. A thorough understanding of the principles outlined in this guide, including the critical role of temperature, pH, and ionic strength, is essential for the successful design and execution of experiments involving DMPC-based vesicular systems. The provided protocols offer robust starting points for the preparation of various types of DMPC vesicles, and the quantitative data serves as a valuable reference for predicting vesicle properties. For drug development professionals, the ability to control and manipulate the formation and characteristics of these vesicles is paramount for creating effective and stable drug delivery platforms.

References

Thermodynamic Properties of DL-DMPC in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) in aqueous solutions. DL-DMPC, a racemic mixture of D- and L-enantiomers, is a widely used model lipid in membrane biophysics and drug delivery research due to its well-defined phase behavior at physiologically relevant temperatures. This document summarizes key thermodynamic parameters, details common experimental protocols for their measurement, and provides visual representations of the underlying processes. In the scientific literature, "DMPC" is commonly used to refer to the racemic mixture, and studies have shown that the phase behavior of the pure D- and L-enantiomers is identical to the racemic mixture.

Core Thermodynamic Properties of DL-DMPC

The thermodynamic behavior of DL-DMPC in an aqueous environment is characterized by distinct phase transitions, primarily studied using Differential Scanning Calorimetry (DSC). These transitions involve changes in the organization and packing of the lipid acyl chains, leading to measurable changes in enthalpy, entropy, and heat capacity.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the phase transitions of DL-DMPC multilamellar vesicles (MLVs) in aqueous solution. Values can vary slightly depending on experimental conditions such as buffer composition, pH, and DSC scan rate.

Table 1: Pre-transition Thermodynamic Parameters for DL-DMPC

ParameterValueUnit
Pre-transition Temperature (Tp)~14°C
Enthalpy of Pre-transition (ΔHp)4.2 - 6.7kJ/mol
Entropy of Pre-transition (ΔSp)14.6 - 23.3J/(mol·K)

Table 2: Main Phase Transition Thermodynamic Parameters for DL-DMPC

ParameterValueUnit
Main Transition Temperature (Tm)23 - 24°C
Enthalpy of Main Transition (ΔHm)20 - 30kJ/mol
Entropy of Main Transition (ΔSm)67.3 - 101J/(mol·K)
Heat Capacity Change (ΔCp)0.3 - 0.5kJ/(mol·K)

Phase Transitions of DL-DMPC

DL-DMPC in aqueous solution undergoes two primary thermotropic phase transitions upon heating: the pre-transition and the main transition. These transitions reflect changes in the lipid bilayer's physical state.

G cluster_0 Phase Transitions of DL-DMPC Gel Gel Phase (Lβ') - Tightly packed, tilted acyl chains - Ordered state Ripple Ripple Phase (Pβ') - Periodically undulated bilayer - Intermediate order Gel->Ripple Pre-transition (Tp ≈ 14°C) ΔHp, ΔSp Liquid_Crystalline Liquid Crystalline Phase (Lα) - Disordered, fluid acyl chains - Fluid state Ripple->Liquid_Crystalline Main Transition (Tm ≈ 23-24°C) ΔHm, ΔSm, ΔCp

Fig. 1: Phase transitions of DL-DMPC in aqueous solution.

Experimental Protocols

Accurate determination of the thermodynamic properties of DL-DMPC relies on precise experimental procedures. The following sections detail the methodologies for vesicle preparation and thermodynamic analysis.

Preparation of Multilamellar Vesicles (MLVs) of DL-DMPC

Multilamellar vesicles are often used for DSC studies as they provide sharp, well-defined phase transitions.

Materials:

  • DL-DMPC powder

  • Chloroform

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Water bath sonicator

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve a known quantity of DL-DMPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under a gentle stream of nitrogen or argon gas for at least 2 hours, followed by desiccation under vacuum overnight to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (pre-heated to a temperature above the Tm of DMPC, e.g., 30-35°C) to the dried lipid film.

    • Hydrate the lipid film by gentle rotation or vortexing of the flask. The final lipid concentration is typically in the range of 1-10 mg/mL.

    • To ensure complete hydration and formation of MLVs, the suspension should be incubated at a temperature above Tm for 1-2 hours with intermittent vortexing.

  • Annealing:

    • For optimal results, the MLV suspension can be annealed by temperature cycling (e.g., 5 cycles of heating above Tm and cooling below Tp).

Thermodynamic Analysis using Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes.

Instrumentation:

  • Differential Scanning Calorimeter (e.g., MicroCal VP-DSC, TA Instruments Nano DSC)

Procedure:

  • Sample and Reference Preparation:

    • Degas the MLV suspension and the corresponding buffer for at least 15 minutes prior to loading.

    • Carefully load the MLV suspension into the sample cell and the exact same buffer into the reference cell of the calorimeter.

  • Data Acquisition:

    • Equilibrate the system at a starting temperature well below the pre-transition (e.g., 5°C).

    • Perform an initial heating scan to erase the thermal history of the sample. The data from the second and subsequent heating scans are typically used for analysis.

    • Scan the temperature at a controlled rate (e.g., 0.5-1.0°C/min) up to a temperature well above the main transition (e.g., 40°C).

    • Perform a corresponding cooling scan at the same rate.

    • Multiple heating and cooling cycles are recommended to check for reproducibility.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram to obtain the excess heat capacity curve.

    • The temperatures at the peaks of the endotherms correspond to the pre-transition (Tp) and main transition (Tm) temperatures.

    • The enthalpy change (ΔH) for each transition is determined by integrating the area under the respective peak.

    • The entropy change (ΔS) is calculated using the equation: ΔS = ΔH / T, where T is the transition temperature in Kelvin.

    • The change in heat capacity (ΔCp) at the main transition is the difference in the heat capacity of the liquid crystalline and gel phases, determined from the baseline shift in the thermogram.

G cluster_1 Generalized Workflow for Thermodynamic Characterization A DL-DMPC Powder B Dissolve in Chloroform A->B C Form Thin Lipid Film (Rotary Evaporation) B->C D Hydrate with Aqueous Buffer (T > Tm) C->D E MLV Suspension D->E F Differential Scanning Calorimetry (DSC) E->F G Thermogram (Heat Flow vs. Temperature) F->G H Data Analysis G->H I Thermodynamic Parameters (Tm, Tp, ΔH, ΔS, ΔCp) H->I

Fig. 2: Generalized experimental workflow for DSC analysis.
Isothermal Titration Calorimetry (ITC) for Binding Studies

ITC is a powerful technique to study the thermodynamics of interactions between DL-DMPC vesicles and other molecules, such as drugs, peptides, or proteins. It directly measures the heat released or absorbed during the binding process.

Instrumentation:

  • Isothermal Titration Calorimeter (e.g., MicroCal VP-ITC, TA Instruments Affinity ITC)

Procedure:

  • Sample Preparation:

    • Prepare unilamellar vesicles (e.g., by extrusion or sonication) of DL-DMPC in the desired buffer.

    • Dissolve the ligand (the molecule that will bind to the vesicles) in the exact same buffer. It is crucial to have a perfect buffer match to avoid large heats of dilution.

    • Degas both the vesicle suspension and the ligand solution.

  • ITC Experiment:

    • Load the DL-DMPC vesicle suspension into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental temperature. For DL-DMPC, experiments can be performed below, at, or above the Tm to study binding to different lipid phases.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • The raw data (heat pulses for each injection) are integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites, two sets of sites) to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equations:

      • ΔG = -RT ln(Ka)

      • ΔG = ΔH - TΔS

This guide provides a foundational understanding of the thermodynamic properties of DL-DMPC in aqueous solutions. The provided data and protocols serve as a valuable resource for researchers in biophysics, materials science, and pharmaceutical development who utilize lipid-based systems in their work.

The Dance of Lipids: A Technical Guide to the Interaction of DL-DMPC and Cholesterol in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interactions between 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) and cholesterol within lipid bilayers. Understanding this relationship is fundamental to cell membrane biology and has profound implications for drug delivery systems, membrane protein function, and the pathology of various diseases. This document provides a comprehensive overview of the structural and thermodynamic consequences of incorporating cholesterol into DL-DMPC membranes, detailed experimental protocols for studying these interactions, and quantitative data to support the observed phenomena.

The Condensing and Ordering Effect of Cholesterol

Cholesterol is a crucial component of many biological membranes, where it modulates fluidity, permeability, and mechanical strength.[1] When incorporated into a DL-DMPC bilayer, cholesterol exerts two primary, interrelated effects: the condensing effect and the ordering effect .

The condensing effect refers to the reduction in the area per lipid molecule in the presence of cholesterol.[2][3] This occurs because the rigid, planar steroid ring of cholesterol inserts between the flexible acyl chains of the DMPC molecules, leading to a more tightly packed and ordered arrangement.[1][4] This increased packing density results in a thicker and less permeable membrane.[2][5]

The ordering effect describes the increase in the conformational order of the DMPC acyl chains.[2][6] Cholesterol's rigid structure restricts the rotational and translational freedom of the neighboring lipid tails, causing them to adopt a more extended, all-trans conformation, characteristic of a more ordered state.[6] This effect is particularly pronounced in the liquid-crystalline (Lα) phase of the DMPC bilayer.

These effects are not uniform across the bilayer and are dependent on the concentration of cholesterol. At low concentrations, cholesterol's effects are localized, while at higher concentrations, it can induce the formation of a distinct phase known as the liquid-ordered (lo) phase, which coexists with the liquid-disordered (ld) phase.[7][8]

Quantitative Analysis of Cholesterol's Impact

The interaction between DL-DMPC and cholesterol has been extensively quantified using a variety of biophysical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview of the impact of cholesterol on the physical properties of DMPC bilayers.

Cholesterol (mol%)Area per DMPC (Ų)Bilayer Thickness (Å)Acyl Chain Order Parameter (S_CD)Reference
060.634.0~0.2 (average)[9],[10]
1055.236.5Increased[9]
2051.538.0Significantly Increased[9],[4]
3048.039.5Approaching gel phase values[9],[3]
4045.040.5High[9],[6]
5043.041.0Very High[2]

Table 1: Effect of Cholesterol on the Structural Properties of DMPC Bilayers. The data illustrates the condensing effect (decrease in area per lipid) and the thickening of the bilayer with increasing cholesterol concentration. The acyl chain order parameter (S_CD), a measure of the orientational order of the C-D bonds in deuterated lipids, also shows a clear increasing trend.

Cholesterol (mol%)Main Phase Transition Temperature (T_m) (°C)Transition Enthalpy (ΔH) (kcal/mol)Reference
0245.4[11]
5BroadenedDecreased[12]
10BroadenedDecreased[13],[12]
20Very BroadSignificantly Decreased[11]
30Abolished-[11]

Table 2: Thermodynamic Effects of Cholesterol on the DMPC Phase Transition. Cholesterol broadens and eventually abolishes the main phase transition of DMPC, indicating a shift from a cooperative, well-defined transition to a more continuous change in membrane properties.

Visualizing the Interaction and Experimental Approaches

To better understand the complex interplay between DL-DMPC and cholesterol, as well as the methodologies used to study it, the following diagrams provide a visual representation of the key concepts and workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation prep1 Lipid Film Hydration prep2 Vesicle Formation (e.g., extrusion) prep1->prep2 dsc Differential Scanning Calorimetry (DSC) prep2->dsc Thermodynamic Properties nmr Deuterium NMR Spectroscopy prep2->nmr Acyl Chain Order sans Small-Angle Neutron Scattering (SANS) prep2->sans Bilayer Structure afm Atomic Force Microscopy (AFM) prep2->afm Morphology & Mechanics thermo Thermodynamic Parameter Calculation dsc->thermo structure Structural Parameter Determination nmr->structure sans->structure afm->structure md Atomistic Insights md->structure phase Phase Diagram Construction structure->phase thermo->phase

Figure 1: Experimental workflow for studying DL-DMPC-cholesterol interactions.

cholesterol_effects cluster_effects Effects on DMPC Bilayer cluster_consequences Physical Consequences chol Cholesterol Addition condensing Condensing Effect chol->condensing ordering Ordering Effect chol->ordering area Decreased Area per Lipid condensing->area thickness Increased Bilayer Thickness condensing->thickness order Increased Acyl Chain Order ordering->order permeability Decreased Permeability area->permeability thickness->permeability fluidity Modulated Fluidity order->fluidity

Figure 2: Effects of cholesterol on the physical properties of a DMPC bilayer.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental protocols used to generate the quantitative data presented in this guide.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers.[12][14]

  • Vesicle Preparation: Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of DMPC and cholesterol at desired molar ratios are prepared. For MLVs, a lipid film is hydrated with buffer and vortexed. For LUVs, the MLV suspension is subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[12]

  • DSC Measurement: A small aliquot of the vesicle suspension is placed in an aluminum DSC pan, and an equal volume of buffer is used as a reference. The sample and reference are heated and cooled at a constant rate (e.g., 1-2 °C/min). The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram shows peaks corresponding to phase transitions. The peak temperature represents the transition temperature (Tm), and the area under the peak corresponds to the transition enthalpy (ΔH).

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR spectroscopy provides detailed information about the order and dynamics of lipid acyl chains.[15][16][17]

  • Sample Preparation: DMPC deuterated at specific positions on the acyl chains (e.g., DMPC-d54) is used.[16] Lipid films containing the desired mole fraction of cholesterol are hydrated with buffer to form MLVs. The sample is then transferred to an NMR tube.

  • NMR Spectroscopy: The sample is placed in the NMR spectrometer, and the temperature is controlled. ²H NMR spectra are acquired, typically using a quadrupolar echo pulse sequence.

  • Data Analysis: The spectrum of a powder sample consists of a Pake doublet, from which the quadrupolar splitting (ΔνQ) can be measured. The order parameter (SCD) for each deuterated segment is then calculated from the quadrupolar splitting, providing a measure of the orientational order of that segment relative to the bilayer normal.[18]

Small-Angle Neutron Scattering (SANS)

SANS is used to determine the structure of lipid bilayers, including their thickness and area per lipid.[19][20][21]

  • Vesicle Preparation: LUVs are prepared by extrusion. To enhance contrast, deuterated lipids and/or a mixture of H₂O and D₂O are often used.[19][22]

  • SANS Measurement: The vesicle suspension is placed in a quartz cell in the path of a neutron beam. The scattered neutrons are detected at various angles.

  • Data Analysis: The scattering intensity as a function of the scattering vector (q) is analyzed using models that describe the form factor of the vesicles and the structure factor of the bilayer. This analysis yields parameters such as the bilayer thickness, the area per lipid, and the headgroup and tailgroup thicknesses.[23]

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the surface topography of lipid bilayers and can also be used to measure their mechanical properties.[10][24][25]

  • Supported Lipid Bilayer (SLB) Formation: A supported lipid bilayer is formed by vesicle fusion onto a solid substrate, such as mica.[24][26] A suspension of LUVs is incubated on the freshly cleaved mica surface.

  • AFM Imaging: The SLB is imaged in liquid using an AFM operating in tapping mode or contact mode. The images reveal the topography of the bilayer, including the presence of any domains or defects.

  • Force Spectroscopy: The AFM tip is used to indent the bilayer, and the force as a function of indentation depth is recorded. This allows for the determination of the bilayer's mechanical properties, such as its breakthrough force and bending modulus.[26][27]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the structure, dynamics, and interactions within the lipid bilayer.[4][6][9]

  • System Setup: An in silico model of a hydrated DMPC bilayer with a specific concentration of cholesterol is constructed. This involves defining the coordinates and force field parameters for all atoms in the system.

  • Simulation: The system is subjected to a period of equilibration, followed by a production run where the trajectories of all atoms are calculated by integrating Newton's equations of motion.

  • Data Analysis: The simulation trajectories are analyzed to calculate various properties, including the area per lipid, bilayer thickness, order parameters, radial distribution functions, and diffusion coefficients.[9][28] These calculated properties can be directly compared with experimental data.

Conclusion

The interaction of DL-DMPC with cholesterol is a cornerstone of membrane biophysics. Cholesterol's ability to condense and order DMPC bilayers has profound consequences for the structure and function of cell membranes. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate these interactions further. A thorough understanding of this model system is essential for advancing our knowledge of membrane biology and for the rational design of lipid-based technologies.

References

DL-DMPC as a Model Membrane System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a saturated phospholipid that has become a cornerstone in biophysical studies of model membranes. Its well-defined physical properties and ability to form stable bilayers in aqueous environments make it an excellent mimic for the lipid matrix of biological membranes. While the L-enantiomer of DMPC is most commonly studied, the racemic mixture, DL-DMPC, also serves as a valuable model system, particularly when investigating phenomena where stereospecificity is not a primary concern. This guide provides a comprehensive overview of DL-DMPC as a model membrane, summarizing its key physical properties, detailing common experimental protocols, and illustrating relevant workflows and concepts through diagrams.

Core Physical Properties of DMPC Bilayers

The behavior of DMPC model membranes is dictated by a set of well-characterized physical parameters. These properties are crucial for designing and interpreting biophysical experiments. While much of the literature focuses on the L-isomer of DMPC, these values provide a strong foundational understanding for DL-DMPC systems.

PropertyValueConditionsExperimental Technique
Main Phase Transition Temperature (Tm) ~24 °CFully hydratedDifferential Scanning Calorimetry (DSC)
23.6 °CHigh ionic strength solutionDifferential Scanning Calorimetry (DSC)[1]
24.5 °CHEPES bufferDifferential Scanning Calorimetry (DSC)[2][3]
Area per Lipid (A) 60.6 ± 0.5 Ų30 °C (Fluid Phase)X-ray Scattering[1][4]
47.2 ± 0.5 Ų10 °C (Gel Phase)X-ray Diffraction[1][5]
~37 Ų18 °C (Collapsed Monolayer)Langmuir Trough[6]
Bilayer Thickness (DB) ~3.6 nmMD SimulationMolecular Dynamics (MD) Simulation[7]
3.67 nm25 °CSmall-Angle X-ray Scattering (SAXS)[8]
Hydrocarbon Thickness (2DC) 30.3 ± 0.2 ÅGel PhaseX-ray Diffraction[5]
Headgroup-to-Headgroup Thickness (DHH) 40.1 ± 0.1 ÅGel PhaseX-ray Diffraction[5]

Key Experimental Methodologies

The utility of DL-DMPC as a model membrane is realized through a variety of biophysical techniques. Below are detailed protocols for some of the most common experimental approaches.

Preparation of DMPC Vesicles

Vesicles, or liposomes, are spherical structures composed of one or more lipid bilayers, and are a fundamental tool in membrane biophysics.

Protocol for Large Unilamellar Vesicles (LUVs) by Extrusion:

  • Stock Solution Preparation: Dissolve DMPC lipids in chloroform to create a stock solution, typically at a concentration of 8 mg/mL.[9]

  • Lipid Film Formation: In a round-bottom flask, evaporate the chloroform from a known volume of the DMPC stock solution using a stream of nitrogen gas. This will leave a thin lipid film on the inner surface of the flask. To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.[9]

  • Hydration: Add a buffer solution (e.g., PBS) to the dried lipid film to achieve the desired final lipid concentration.[9] The flask should be gently agitated to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

  • Incubation: To facilitate the formation of MLVs, incubate the suspension at a temperature above the main phase transition temperature of DMPC (~24°C), for instance at 40°C, for about 2 hours.[9] During this time, periodically vortex the sample to aid in the dispersion of the lipids.[9]

  • Freeze-Thaw Cycles: Subject the MLV suspension to several (e.g., 5) cycles of freezing in liquid nitrogen followed by thawing in warm water.[9] This process helps to break down the multilamellar structure and promotes the formation of unilamellar vesicles upon extrusion.

  • Extrusion: Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This should be done at a temperature above the Tm of DMPC. The suspension is typically passed through the membrane 10-20 times to ensure a uniform population of LUVs.[10]

Vesicle_Preparation_Workflow cluster_prep Vesicle Preparation start Start: DMPC in Chloroform film Lipid Film Formation (Nitrogen Evaporation & Vacuum) start->film Evaporate Solvent hydrate Hydration with Buffer (Forms MLVs) film->hydrate Add Aqueous Buffer freeze_thaw Freeze-Thaw Cycles hydrate->freeze_thaw Disrupt Lamellarity extrude Extrusion through Polycarbonate Membrane freeze_thaw->extrude Homogenize Size end End: DMPC LUVs extrude->end

Workflow for the preparation of Large Unilamellar Vesicles (LUVs) via extrusion.
Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to characterize the thermotropic phase behavior of lipid bilayers.[11][12] It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the main phase transition temperature (Tm) and the enthalpy of the transition.

Experimental Protocol for DSC of DMPC Liposomes:

  • Sample Preparation: Prepare a suspension of DMPC liposomes (either MLVs or LUVs) at a known concentration in the desired buffer.

  • Instrument Calibration: Calibrate the DSC instrument using appropriate standards (e.g., indium and water) to ensure accurate temperature and enthalpy measurements.

  • Sample and Reference Loading: Carefully load a precise volume of the liposome suspension into a DSC sample pan. An equal volume of the buffer used for hydration should be loaded into a reference pan.

  • Thermal Scan: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature below the expected pre-transition of DMPC (around 14°C).

  • Data Acquisition: Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) through the pre-transition and main phase transition temperatures of DMPC. Data is collected as heat flow versus temperature.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main gel-to-liquid crystalline phase transition. The temperature at the peak maximum is taken as the Tm, and the area under the peak is proportional to the transition enthalpy.

DSC_Workflow cluster_dsc Differential Scanning Calorimetry start Start: DMPC Liposome Suspension load Load Sample and Reference Pans start->load scan Controlled Heating Scan load->scan thermogram Generate Thermogram (Heat Flow vs. Temperature) scan->thermogram analyze Analyze Peaks for Tm and ΔH thermogram->analyze end End: Thermodynamic Parameters analyze->end

General workflow for a Differential Scanning Calorimetry (DSC) experiment.
Langmuir-Blodgett Trough for Monolayer Studies

The Langmuir-Blodgett (LB) trough technique allows for the formation and characterization of lipid monolayers at an air-water interface.[13] This method is invaluable for studying lipid packing, surface pressure-area isotherms, and the effects of drugs or other molecules on the properties of the monolayer.

Experimental Protocol for DMPC Monolayer Isotherm:

  • Trough Preparation: Thoroughly clean the Langmuir trough with a suitable solvent (e.g., chloroform followed by ethanol) and then fill it with ultrapure water or the desired aqueous subphase.[14]

  • Surface Cleaning: Aspirate the surface of the subphase to remove any potential contaminants.

  • Lipid Spreading: Prepare a solution of DMPC in a volatile, water-immiscible solvent like chloroform (typically around 1 mg/mL).[13] Using a microsyringe, carefully deposit small droplets of the DMPC solution onto the air-water interface.[13] Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely.

  • Monolayer Compression: Slowly compress the monolayer using the movable barriers of the trough at a constant rate.

  • Data Acquisition: Simultaneously record the surface pressure (measured with a Wilhelmy plate or similar sensor) as a function of the mean molecular area (calculated from the trough area and the number of lipid molecules deposited).

  • Isotherm Analysis: The resulting pressure-area isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid) and the collapse point, where the monolayer integrity is lost.

DMPC Bilayer Structure and Drug Interaction

The structure of the DMPC bilayer provides distinct environments that can be exploited in biophysical studies, particularly in the context of drug-membrane interactions.

DMPC_Bilayer_Drug_Interaction cluster_bilayer DMPC Bilayer cluster_drugs Drug Interactions head1 Hydrophilic Headgroup tail1 Hydrophobic Acyl Chains tail2 Hydrophobic Acyl Chains head2 Hydrophilic Headgroup hydrophilic_drug Hydrophilic Drug hydrophilic_drug->head1 Interacts with Headgroups amphipathic_drug Amphipathic Drug amphipathic_drug->tail1 Partitions into Interfacial Region hydrophobic_drug Hydrophobic Drug hydrophobic_drug->tail2 Localizes in Hydrophobic Core

Schematic of a DMPC bilayer and potential sites of drug interaction.

Conclusion

DL-DMPC remains a versatile and indispensable tool in biophysical research, providing a robust and well-characterized model system for studying the structure and function of lipid membranes. Its defined phase behavior and physical properties, accessible through techniques like DSC and Langmuir-Blodgett trough analysis, allow for detailed investigations into lipid-lipid and lipid-molecule interactions. The experimental protocols outlined in this guide provide a starting point for researchers to effectively utilize DL-DMPC in their studies, contributing to a deeper understanding of membrane biophysics and its implications for drug development and cellular processes.

References

Solubility of DL-DMPC in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-dimyristoyl-rac-glycero-3-phosphocholine (DL-DMPC) in various organic solvents. Understanding the solubility of this zwitterionic phospholipid is critical for a wide range of applications, including the formulation of drug delivery systems, the development of biosensors, and in cosmetic preparations. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual workflows to aid in laboratory practice.

Core Data: Solubility of DL-DMPC and Related Phospholipids

The solubility of phospholipids is governed by the principle of "like dissolves like," where the polarity of the solvent plays a crucial role in its ability to dissolve the amphiphilic lipid molecules. Generally, phospholipids like DL-DMPC are more soluble in polar organic solvents and mixtures of polar and non-polar solvents than in strictly non-polar solvents.

The following table summarizes the available quantitative solubility data for DL-DMPC and similar phospholipids in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the presence of impurities, and the specific experimental method used for determination.

SolventDL-DMPC SolubilityRelated Phospholipid SolubilityNotes
Ethanol ~25 mg/mL[1]50 mg/mL (with ultrasonic assistance)[2]A commonly used solvent for dissolving phospholipids.
Chloroform Soluble (qualitative)[3][4]100 mg/mL (12:0 Diether PC)Often used in combination with methanol to ensure complete dissolution.
Methanol Soluble (qualitative)[4]100 mg/mL (12:0 Diether PC)A polar solvent effective in dissolving phospholipids.
Dimethyl Sulfoxide (DMSO) < 1 mg/mL (insoluble or slightly soluble)[2]DL-DMPC exhibits poor solubility in DMSO.
Ethyl Acetate Low solubility (qualitative)This property is utilized in purification processes to precipitate DMPC.
Chloroform:Methanol Mixtures Good solubility (qualitative)~20-25 mg/mL (12:0 Diether PC)Co-solvent systems are highly effective for dissolving phospholipids.

Experimental Protocols for Solubility Determination

Accurate determination of phospholipid solubility is essential for reproducible research and development. Below are detailed methodologies for both quantitative and qualitative assessment of DL-DMPC solubility in organic solvents.

Quantitative Solubility Determination: Gravimetric Method

This method provides a precise measurement of solubility by determining the mass of the dissolved lipid in a known volume of solvent.

Materials:

  • DL-DMPC powder

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with airtight seals

  • Constant temperature shaker bath

  • Centrifuge

  • Micropipettes

  • Evaporation system (e.g., rotary evaporator or nitrogen stream)

Procedure:

  • Preparation: Add an excess amount of DL-DMPC powder to a series of vials.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial. The presence of excess solid lipid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved DL-DMPC.

  • Sample Collection: Carefully extract a known volume of the clear supernatant without disturbing the pellet.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely using a rotary evaporator or a gentle stream of nitrogen.

  • Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried lipid residue.

  • Calculation: The solubility is calculated as the mass of the dissolved DL-DMPC divided by the volume of the supernatant collected. The result is typically expressed in mg/mL.

Qualitative Solubility Assessment: Thin-Film Hydration Method

This method is often used as a preliminary step in the preparation of liposomes and provides a rapid visual assessment of solubility.

Materials:

  • DL-DMPC powder

  • Organic solvent or co-solvent mixture (e.g., chloroform:methanol)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known mass of DL-DMPC in the chosen organic solvent or co-solvent mixture within a round-bottom flask.

  • Film Formation: Remove the solvent using a rotary evaporator under reduced pressure. This process deposits a thin film of the lipid on the inner surface of the flask.

  • Observation: A uniform, transparent, and glass-like film indicates good solubility of the DL-DMPC in the selected solvent system. Conversely, an opaque, patchy, or crystalline film suggests poor solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the quantitative determination of phospholipid solubility.

G Workflow for Quantitative Solubility Determination A Add excess DL-DMPC to vial B Add known volume of organic solvent A->B C Seal vial and equilibrate in shaker bath B->C D Centrifuge to pellet undissolved lipid C->D E Extract known volume of supernatant D->E F Evaporate solvent from supernatant E->F G Weigh dried lipid residue F->G H Calculate solubility (mg/mL) G->H

Caption: A generalized workflow for the quantitative determination of DL-DMPC solubility.

References

Unveiling the Thermotropic Behavior of DL-DMPC: A Technical Guide to the Gel-to-Liquid Crystalline Phase Transition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical gel to liquid crystalline phase transition of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC), a widely studied phospholipid fundamental to biomembrane research and liposomal drug delivery systems. Understanding this thermotropic behavior is paramount for controlling membrane fluidity, permeability, and interaction with bioactive molecules. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for its characterization, and a molecular-level visualization of the transition process.

Quantitative Analysis of the DL-DMPC Phase Transition

The thermotropic phase behavior of DL-DMPC is characterized by two primary transitions: a pre-transition (Lβ' to Pβ') and a main transition (Pβ' to Lα). The main transition, often referred to as the chain melting transition, is a highly cooperative event involving a significant change in the physical properties of the lipid bilayer.

ParameterGel Phase (Lβ')Ripple Phase (Pβ')Liquid Crystalline Phase (Lα)Reference
Transition Temperature
Pre-transition (Tp)-~14 °C-[1]
Main Transition (Tm)--~24 °C[1]
Enthalpy of Transition (ΔH)
Pre-transition-~1.0 - 1.5 kcal/mol-[2]
Main Transition--~4.95 - 6.5 kcal/mol[2]
Structural Parameters
Area per Lipid Molecule~48 Ų-~60 ŲN/A
Bilayer Thickness~45 Å-~39 ÅN/A
Acyl Chain ConformationPredominantly all-trans-Increased gauche conformersN/A

Experimental Protocols for Characterization

The investigation of the DL-DMPC phase transition relies on a suite of biophysical techniques. This section details the methodologies for three key experimental approaches.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the heat changes associated with phase transitions.

Objective: To determine the transition temperatures (Tp and Tm) and the enthalpy (ΔH) of the pre- and main transitions of DL-DMPC liposomes.

Methodology:

  • Sample Preparation:

    • Prepare a suspension of multilamellar vesicles (MLVs) of DL-DMPC in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-5 mg/mL.

    • This is typically achieved by dissolving the lipid in an organic solvent (e.g., chloroform/methanol mixture), evaporating the solvent under a stream of nitrogen to form a thin lipid film, and then hydrating the film with the buffer above the main transition temperature with intermittent vortexing.

    • For unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • DSC Instrumentation and Measurement:

    • Accurately weigh an aliquot of the liposome suspension (typically 10-50 µL) into an aluminum DSC pan. An equal volume of the buffer is used as a reference.

    • Seal the pans hermetically.

    • Place the sample and reference pans into the calorimeter.

    • Equilibrate the system at a temperature below the pre-transition (e.g., 5 °C).

    • Heat the sample at a constant scan rate (e.g., 1-2 °C/min) through the temperature range of interest (e.g., 5 °C to 40 °C).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main transition.

    • The temperature at the peak maximum is taken as the transition temperature (Tp and Tm).

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on the conformational state of the lipid acyl chains, which changes significantly during the phase transition.

Objective: To monitor the change in the conformational order of the DL-DMPC acyl chains as a function of temperature.

Methodology:

  • Sample Preparation:

    • Prepare a hydrated lipid sample by depositing a thin film of DL-DMPC from an organic solvent onto an infrared-transparent window (e.g., CaF2 or BaF2).

    • Hydrate the film by exposing it to a humidified atmosphere or by adding a small amount of buffer directly to the film.

    • Alternatively, for transmission measurements of liposome suspensions, a spacer of known path length (e.g., 25 µm) can be used between two windows.

  • FTIR Instrumentation and Measurement:

    • Place the sample in a temperature-controlled cell within the FTIR spectrometer.

    • Record FTIR spectra over a range of temperatures, starting from below the pre-transition to above the main transition, allowing the sample to equilibrate at each temperature.

    • The spectral region of interest is typically the C-H stretching region of the acyl chains (~2800-3000 cm-1).

  • Data Analysis:

    • Monitor the peak position of the symmetric (νs(CH2)) and asymmetric (νas(CH2)) methylene stretching vibrations, typically located around 2850 cm-1 and 2920 cm-1, respectively.

    • An abrupt blue shift (increase in wavenumber) of these peaks indicates a decrease in acyl chain order, corresponding to the gel-to-liquid crystalline phase transition.

    • Plot the peak position as a function of temperature to visualize the transition profile.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structural parameters of the lipid bilayer, such as its thickness.

Objective: To measure the lamellar repeat distance (d-spacing) and bilayer thickness of DL-DMPC vesicles in the gel and liquid crystalline phases.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated suspension of DL-DMPC liposomes (typically >10 mg/mL) in the desired buffer.

    • Load the sample into a thin-walled glass or quartz capillary.

  • SAXS Instrumentation and Measurement:

    • Mount the capillary in a temperature-controlled sample holder in the SAXS instrument.

    • Expose the sample to a collimated X-ray beam.

    • Record the scattering pattern on a 2D detector at different temperatures, below and above the main transition temperature.

  • Data Analysis:

    • The scattering pattern from multilamellar vesicles will show a series of concentric rings, which correspond to the lamellar Bragg peaks.

    • Integrate the 2D scattering pattern to obtain a 1D intensity versus scattering vector (q) profile.

    • The position of the Bragg peaks (qn) can be used to calculate the lamellar d-spacing using the formula: d = 2πn/qn, where n is the order of the reflection.

    • The bilayer thickness can be estimated from the d-spacing and the lipid and water partial specific volumes. A decrease in d-spacing is observed upon transitioning from the gel to the liquid crystalline phase, reflecting the thinning of the bilayer.

Visualization of the Phase Transition Mechanism

The gel to liquid crystalline phase transition of DL-DMPC is a cooperative process driven by the melting of the hydrocarbon chains. The following diagrams illustrate the key molecular rearrangements and the experimental workflow for its characterization.

molecular_transition cluster_gel Gel Phase (Lβ') cluster_liquid Liquid Crystalline Phase (Lα) gel_state Highly Ordered Acyl Chains All-trans Conformation Tightly Packed Lipids liquid_state Disordered Acyl Chains Increased Gauche Conformers Fluid and Mobile Lipids gel_state->liquid_state Heat Input (T > Tm) liquid_state->gel_state Cooling (T < Tm)

Caption: Molecular view of the DL-DMPC phase transition.

experimental_workflow cluster_prep Sample Preparation prep DL-DMPC Liposome Suspension dsc Differential Scanning Calorimetry (DSC) prep->dsc ftir FTIR Spectroscopy prep->ftir saxs Small-Angle X-ray Scattering (SAXS) prep->saxs dsc_data Thermogram (Tm, ΔH) dsc->dsc_data ftir_data Vibrational Spectra (Acyl Chain Order) ftir->ftir_data saxs_data Scattering Profile (Bilayer Thickness) saxs->saxs_data

Caption: Experimental workflow for characterizing the DL-DMPC phase transition.

This comprehensive guide provides the foundational knowledge and practical methodologies for researchers and professionals working with DL-DMPC and other lipid-based systems. A thorough understanding of the gel-to-liquid crystalline phase transition is essential for the rational design and development of effective drug delivery vehicles and for advancing our understanding of biological membrane function.

References

Methodological & Application

Preparation of DL-DMPC Liposomes by Thin-Film Hydration: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer that are widely utilized as drug delivery vehicles.[1][2] Their ability to encapsulate both hydrophilic and hydrophobic compounds makes them versatile carriers for a range of therapeutic agents.[2][3] The thin-film hydration method, also known as the Bangham method, is a simple, common, and well-established technique for liposome preparation.[3][4][5][6] This method involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution to form multilamellar vesicles (MLVs).[4][6][7] Subsequent size reduction techniques, such as extrusion or sonication, are typically employed to produce unilamellar vesicles (UVs) with a more uniform size distribution.[5][8][9]

This application note provides a detailed protocol for the preparation of DL-Dimyristoylphosphatidylcholine (DL-DMPC) liposomes using the thin-film hydration technique. DL-DMPC is a synthetic phospholipid commonly used in liposome formulations due to its biocompatibility and well-defined physical properties.

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing DL-DMPC liposomes.

Materials:

  • DL-Dimyristoylphosphatidylcholine (DL-DMPC)

  • Cholesterol (optional, for modulating membrane fluidity)[4]

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)[6][10]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (if applicable)

Equipment:

  • Round-bottom flask[4][8]

  • Rotary evaporator[3][10]

  • Vacuum pump[6]

  • Water bath or heating block

  • Vortex mixer

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)[11]

  • Syringes

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of DL-DMPC and cholesterol (if used). A common molar ratio is 2:1 DMPC:Cholesterol.

    • Dissolve the lipids in a suitable organic solvent in a round-bottom flask.[3][10] Ensure the lipids are completely dissolved. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[3][9]

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of DMPC (23 °C).

    • Reduce the pressure using a vacuum pump to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[3][4][10]

  • Vacuum Drying:

    • Once the film is formed, dry it further under a high vacuum for at least 1-2 hours to remove any residual organic solvent.[3]

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the dried lipid film.[3] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[6][9] The volume of the buffer will determine the final lipid concentration.

    • Hydrate the lipid film by agitating the flask. This can be done by vortexing or manual shaking. The hydration should be performed at a temperature above the phase transition temperature of DMPC. This process leads to the formation of multilamellar vesicles (MLVs).[3][6]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion.[8]

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process should also be carried out at a temperature above the lipid's phase transition temperature.

  • Purification (Optional):

    • To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size-exclusion chromatography or dialysis.

Characterization of DL-DMPC Liposomes

The prepared liposomes should be characterized to ensure they meet the desired specifications.

  • Particle Size and Polydispersity Index (PDI): These are critical parameters that influence the in vivo behavior of liposomes.[12] They are typically measured using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a homogenous population of liposomes.

  • Zeta Potential: This measurement provides information about the surface charge of the liposomes and is an indicator of their stability.[12] A zeta potential of approximately ±30 mV is generally considered to indicate good stability.[12]

  • Encapsulation Efficiency: This is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the unencapsulated drug from the liposomes and quantifying the drug in the liposomal fraction.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the preparation of DL-DMPC liposomes by thin-film hydration.

ParameterTypical Value/RangeSignificance
Formulation
DL-DMPC Concentration1 - 10 mg/mLAffects liposome concentration and drug loading capacity.
Cholesterol Content0 - 50 mol%Modulates membrane fluidity and stability.[4][13]
Organic SolventChloroform or Chloroform:Methanol (2:1 v/v)Must be able to fully dissolve lipids and be easily evaporated.[6][10]
Hydration BufferPhosphate-Buffered Saline (PBS), pH 7.4Maintains physiological pH and osmolarity.
Processing
Hydration Temperature> 23 °C (Phase transition temp. of DMPC)Ensures proper lipid hydration and vesicle formation.
Extrusion Membrane Pore Size50 - 200 nmDetermines the final size of the liposomes.[11]
Number of Extrusion Passes11 - 21Ensures a narrow and uniform size distribution.
Characterization
Mean Hydrodynamic Diameter60 - 150 nmInfluences circulation time and biodistribution.[3][11]
Polydispersity Index (PDI)< 0.2Indicates a monodisperse and homogeneous liposome population.[12]
Zeta Potential-10 mV to +10 mV (for neutral liposomes)Affects stability and interaction with biological membranes.[12]
Encapsulation EfficiencyVaries depending on drug properties and loading methodA critical parameter for determining the therapeutic dose.

Experimental Workflow Diagram

Thin_Film_Hydration_Workflow A 1. Lipid Dissolution (DL-DMPC +/- Cholesterol in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Vacuum Drying (Removal of Residual Solvent) B->C D 4. Hydration (Addition of Aqueous Buffer) C->D E Formation of Multilamellar Vesicles (MLVs) D->E F 5. Size Reduction (Extrusion) E->F G Unilamellar Vesicles (UVs) F->G H 6. Characterization (DLS for Size, PDI, Zeta Potential) G->H

Caption: Workflow for DL-DMPC liposome preparation.

References

Application Notes and Protocols for Creating Unilamellar DL-DMPC Vesicles by Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) is a synthetic phospholipid commonly utilized in the formation of liposomes for basic research and drug delivery applications. The creation of unilamellar vesicles with a defined size distribution is crucial for reproducibility and for controlling the pharmacokinetic properties of liposomal drug formulations. The extrusion method is a widely adopted technique for producing large unilamellar vesicles (LUVs) by forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a specific pore size. This process is conducted above the lipid's gel-to-liquid crystalline phase transition temperature (Tm) to ensure the membrane is in a fluid state, facilitating vesicle formation and size reduction. For DL-DMPC, the phase transition temperature is approximately 23-24°C.[1][2][3] Therefore, the extrusion process should be carried out at a temperature above this value to ensure the lipid bilayers are in a fluid and flexible state.[4]

These application notes provide a detailed protocol for the preparation of unilamellar DL-DMPC vesicles using a mini-extruder, along with expected quantitative data and visual representations of the workflow and underlying mechanism.

Data Presentation

The size of the extruded vesicles is primarily determined by the pore size of the polycarbonate membrane used. The following table summarizes typical vesicle sizes and polydispersity indices (PDI) obtained for DL-DMPC vesicles prepared by extrusion through different pore sizes. The data is compiled from various studies and represents expected values.

Membrane Pore Size (nm)Mean Vesicle Diameter (nm)Polydispersity Index (PDI)
3040 - 60< 0.2
5060 - 80< 0.2
100100 - 120< 0.1
200180 - 220< 0.2

Note: The final vesicle size is often slightly larger than the pore size of the membrane.[5] The PDI is a measure of the homogeneity of the vesicle population, with values below 0.3 being considered acceptable for lipid-based drug delivery systems.

Experimental Protocols

This protocol details the step-by-step methodology for creating unilamellar DL-DMPC vesicles using a commercially available mini-extruder.

Materials
  • DL-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) powder

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Nitrogen gas source

  • Rotary evaporator or vacuum desiccator

  • Water bath or heating block

  • Mini-extruder apparatus (e.g., Avanti® Mini-Extruder)

  • Polycarbonate membranes (various pore sizes: 30, 50, 100, 200 nm)

  • Filter supports for the extruder

  • Gas-tight glass syringes (e.g., 1 mL)

  • Glass vials or round-bottom flasks

  • Vortex mixer

Protocol Steps
  • Lipid Film Formation:

    • Dissolve the desired amount of DL-DMPC powder in chloroform in a glass vial or round-bottom flask to create a stock solution (e.g., 10 mg/mL).[6]

    • For a typical preparation, use a volume of the stock solution to achieve the desired final lipid concentration in the hydration buffer (e.g., 10-50 mg/mL).[4]

    • Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin, uniform lipid film on the inner surface.

    • To ensure complete removal of the organic solvent, place the vial under high vacuum for at least 2 hours or overnight.[7]

  • Hydration of Lipid Film:

    • Warm the hydration buffer to a temperature above the phase transition temperature of DL-DMPC (i.e., > 24°C, typically 30-40°C).

    • Add the pre-warmed hydration buffer to the vial containing the dry lipid film.

    • Vortex the mixture vigorously for several minutes until all the lipid is resuspended, forming a milky suspension of multilamellar vesicles (MLVs).[8]

    • Allow the lipid to hydrate for at least 30 minutes at a temperature above its Tm, with intermittent vortexing.[9]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To increase the trapping efficiency of hydrophilic molecules and to promote the formation of unilamellar vesicles, subject the MLV suspension to 3-5 freeze-thaw cycles.[8][9]

    • Freeze the suspension by immersing the vial in liquid nitrogen or a dry ice/ethanol bath.

    • Thaw the suspension rapidly in a warm water bath (e.g., 30-40°C).[8] Repeat this cycle as needed.

  • Assembly of the Mini-Extruder:

    • Clean all components of the mini-extruder with ethanol and allow them to dry completely.[7]

    • Place a filter support on one of the Teflon O-rings, followed by the polycarbonate membrane of the desired pore size. Place a second filter support on top of the membrane.

    • Assemble the extruder according to the manufacturer's instructions, ensuring the membrane and supports are centered.

  • Extrusion:

    • Pre-heat the extruder block to a temperature above the Tm of DL-DMPC (e.g., 30-40°C).[9]

    • Draw the MLV suspension into one of the gas-tight syringes.

    • Carefully insert the loaded syringe into one end of the extruder and an empty syringe into the other end.

    • Place the assembled extruder into the pre-heated block and allow it to equilibrate for 5-10 minutes.[9]

    • Gently push the plunger of the filled syringe to pass the lipid suspension through the membrane into the empty syringe. This constitutes one pass.

    • Repeat the extrusion process by pushing the lipid suspension back and forth between the two syringes for a total of 11 to 21 passes.[6] An odd number of passes is recommended to ensure the final product is in the alternate syringe, minimizing contamination with any remaining MLVs.

    • After the final pass, the vesicle suspension should appear translucent, indicating the formation of smaller, unilamellar vesicles.[7]

  • Storage:

    • Collect the final unilamellar vesicle suspension from the syringe.

    • Store the vesicles at 4°C for short-term use. For lipids with a phase transition temperature above 4°C, it may be preferable to store them at room temperature to avoid passing through the transition temperature, which could affect vesicle stability.[7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the preparation of unilamellar DL-DMPC vesicles using the extrusion method.

G cluster_prep Lipid Film Preparation cluster_hydration Hydration & MLV Formation cluster_ft Freeze-Thaw (Optional) cluster_extrusion Extrusion dissolve Dissolve DL-DMPC in Chloroform evaporate Evaporate Solvent (Nitrogen Stream) dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum add_buffer Add Pre-warmed Hydration Buffer vacuum->add_buffer vortex Vortex to Form MLVs add_buffer->vortex hydrate Hydrate (>30 min) vortex->hydrate freeze Freeze (Liquid N2) hydrate->freeze assemble Assemble Extruder (> Tm) hydrate->assemble Skip Freeze-Thaw thaw Thaw (Warm Water) freeze->thaw repeat_ft Repeat 3-5x thaw->repeat_ft repeat_ft->assemble extrude Pass through Membrane (11-21 times) assemble->extrude collect Collect Unilamellar Vesicles extrude->collect

Caption: Workflow for DL-DMPC Unilamellar Vesicle Preparation.

Conceptual Diagram of Vesicle Formation

This diagram illustrates the transformation of multilamellar vesicles (MLVs) into unilamellar vesicles (LUVs) as they are forced through the pores of the polycarbonate membrane during extrusion.

G cluster_during During Extrusion MLV Multilamellar Vesicle (MLV) membrane Polycarbonate Membrane MLV->membrane MLV_layers MLV_layers2 LUV Large Unilamellar Vesicle (LUV) membrane->LUV pore LUV_layer

Caption: Transformation of MLVs to LUVs via Extrusion.

References

Application Notes and Protocols for Sonication-Based Size Reduction of DL-DMPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the size reduction of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) liposomes using sonication techniques. It is intended for researchers, scientists, and professionals in drug development who are utilizing liposomes as delivery vehicles. The note covers the fundamental principles of sonication, offers comprehensive protocols for both probe and bath sonication, and presents quantitative data to guide the optimization of experimental parameters. Key characterization methods are also discussed to ensure the quality and consistency of the final liposome formulation.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively used as carriers for the targeted delivery of drugs and other active agents. 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) is a common phospholipid used in the formation of these vesicles. A critical parameter in the efficacy of liposomal drug delivery is the size of the vesicles; smaller, more uniform liposomes often exhibit improved stability and bioavailability.

The initial preparation of liposomes, typically through methods like thin-film hydration, results in a heterogeneous population of large, multilamellar vesicles (MLVs). To achieve the desired size range for therapeutic applications, a size reduction step is necessary. Sonication, the application of sound energy to agitate particles in a sample, is a widely employed technique for this purpose. This process disrupts the larger vesicles, promoting the formation of smaller, unilamellar vesicles (SUVs). This application note details the use of both probe and bath sonication for the size reduction of DL-DMPC liposomes.

Principle of Sonication for Liposome Size Reduction

Sonication utilizes ultrasonic frequencies to induce cavitation in the liposome suspension. This process involves the formation, growth, and implosion of microscopic vacuum bubbles. The collapse of these bubbles generates intense, localized shear forces and shock waves that disrupt the lipid bilayers of the large MLVs. This disruption leads to the fragmentation of the vesicles, which then reform into smaller, more energetically stable SUVs.[1][2] The effectiveness of sonication is dependent on several factors, including the duration of sonication, power intensity, frequency, and temperature.[1][3]

Experimental Workflow

The overall process for preparing and sizing DL-DMPC liposomes involves the initial formation of a lipid film, followed by hydration to create multilamellar vesicles, and finally, sonication to reduce their size. The resulting liposomes are then characterized to determine their final size distribution and polydispersity.

Liposome Preparation Workflow cluster_0 Liposome Formation cluster_1 Size Reduction cluster_2 Characterization DL-DMPC in Organic Solvent DL-DMPC in Organic Solvent Thin Lipid Film Thin Lipid Film DL-DMPC in Organic Solvent->Thin Lipid Film Solvent Evaporation Hydration (Aqueous Buffer) Hydration (Aqueous Buffer) Thin Lipid Film->Hydration (Aqueous Buffer) Rehydration Multilamellar Vesicles (MLVs) Multilamellar Vesicles (MLVs) Hydration (Aqueous Buffer)->Multilamellar Vesicles (MLVs) Vortexing Sonication Sonication Multilamellar Vesicles (MLVs)->Sonication Energy Input Small Unilamellar Vesicles (SUVs) Small Unilamellar Vesicles (SUVs) Sonication->Small Unilamellar Vesicles (SUVs) Dynamic Light Scattering (DLS) Dynamic Light Scattering (DLS) Small Unilamellar Vesicles (SUVs)->Dynamic Light Scattering (DLS) Analysis Size and PDI Analysis Size and PDI Analysis Dynamic Light Scattering (DLS)->Size and PDI Analysis

Fig. 1: General workflow for the preparation and size reduction of DL-DMPC liposomes.

Materials and Equipment

Materials
  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS) or other desired aqueous buffer

  • Nitrogen gas

  • Deionized water

Equipment
  • Rotary evaporator

  • Round-bottom flasks

  • Probe sonicator with a microtip

  • Bath sonicator

  • Vortex mixer

  • Water bath

  • Dynamic Light Scattering (DLS) instrument

  • Glass vials

  • Syringes and needles

  • Extruder (optional, for comparison or further size refinement)

  • Polycarbonate membranes (various pore sizes, for extrusion)

Experimental Protocols

Thin-Film Hydration for MLV Formation

This initial step is common for both sonication methods.

  • Dissolve Lipid: Dissolve the desired amount of DL-DMPC in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical concentration is 10-20 mg/mL.[4]

  • Form Thin Film: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Dry the Film: Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration: Hydrate the lipid film by adding the desired aqueous buffer (e.g., PBS). The temperature of the buffer should be above the phase transition temperature (Tc) of DL-DMPC (23 °C).[5]

  • Vortexing: Vortex the flask vigorously to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).[6]

Probe Sonication Protocol

Probe sonication is a high-energy method that directly immerses the sonicator tip into the liposome suspension.

Probe Sonication Workflow MLV Suspension MLV Suspension Ice Bath Ice Bath MLV Suspension->Ice Bath Probe Sonication Probe Sonication Ice Bath->Probe Sonication Temperature Control Pulsed Cycles Pulsed Cycles (e.g., 2s ON, 2s OFF) Probe Sonication->Pulsed Cycles Centrifugation Centrifugation Pulsed Cycles->Centrifugation Post-Sonication SUV Supernatant SUV Supernatant Centrifugation->SUV Supernatant Remove Debris DLS Analysis DLS Analysis SUV Supernatant->DLS Analysis

Fig. 2: Workflow for DL-DMPC liposome size reduction using probe sonication.
  • Preparation: Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

  • Sonication: Immerse the microtip of the probe sonicator into the suspension, ensuring the tip does not touch the sides or bottom of the vial.

  • Parameters: Sonicate the suspension in pulsed cycles to prevent overheating. A typical setting is a 20% duty cycle with 2-second pulses followed by 2-second rest periods.[7] The total sonication time can range from 2 to 10 minutes.[7][8]

  • Monitoring: The suspension should become clearer as the vesicle size decreases.[9]

  • Post-Sonication: After sonication, centrifuge the sample at approximately 10,000 x g for 3-5 minutes to pellet any titanium particles shed from the probe tip and any remaining large lipid aggregates.[7]

  • Collection: Carefully collect the supernatant containing the small unilamellar vesicles (SUVs).

  • Characterization: Analyze the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Bath Sonication Protocol

Bath sonication is a less direct and lower-energy method where the sample vial is placed in an ultrasonic water bath.

  • Preparation: Place the sealed vial containing the MLV suspension into the water bath of the sonicator. The water level should be sufficient to cover the sample volume.

  • Sonication: Turn on the bath sonicator. The sonication time is generally longer than for probe sonication, typically ranging from 10 to 30 minutes.[10]

  • Monitoring: Periodically check the vial to ensure proper agitation and monitor the clarification of the suspension.

  • Post-Sonication: After sonication, the sample can be used directly or centrifuged to remove any larger aggregates.

  • Characterization: Analyze the vesicle size and PDI using DLS.

Data Presentation

The following tables summarize the expected outcomes of sonication on DL-DMPC and similar liposomes based on published data.

Table 1: Effect of Sonication Time on DL-DMPC Liposome Size

Sonication Time (minutes)Mean Hydrodynamic Radius (nm)Polydispersity Index (PDI)Reference
0>500>0.5[3][11]
10~100-150~0.3-0.4[3][12]
30~50-100~0.2-0.3[3][8]
60Plateau reached, minimal further decrease<0.2[3]

Note: The exact values can vary depending on the specific sonicator, power settings, and lipid concentration.

Table 2: Comparison of Probe and Bath Sonication for Liposome Size Reduction

Sonication MethodTypical Final Size (nm)Typical PDISonication TimeEnergy InputPotential IssuesReference
Probe Sonication 20 - 100< 0.3Shorter (2-10 min)High, directOverheating, probe contamination[4][7][8]
Bath Sonication 50 - 2000.3 - 0.5Longer (10-30 min)Low, indirectLess efficient, may not achieve smallest sizes[10][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Liposome suspension remains milky after sonication Insufficient sonication time or power.Increase sonication duration or power. For bath sonication, ensure good contact between the vial and the bath.
Final PDI is high (>0.4) Incomplete size reduction or presence of aggregates.Increase sonication time. Centrifuge the sample after sonication to remove larger particles.[7]
Liposome size is larger than expected Sonication parameters are not optimal.Optimize sonication time and power. Ensure the temperature is maintained above the Tc of DL-DMPC.
Sample overheats during probe sonication Continuous sonication without cooling.Use pulsed sonication cycles and keep the sample in an ice bath.[7]

Conclusion

Sonication is a robust and widely accessible method for reducing the size of DL-DMPC liposomes. Probe sonication offers a high-energy, efficient approach to producing small unilamellar vesicles, while bath sonication provides a gentler, albeit less potent, alternative. The choice between these methods will depend on the specific requirements of the application, including the desired final particle size and the sensitivity of any encapsulated molecules to the sonication process. By carefully controlling parameters such as sonication time, power, and temperature, researchers can consistently produce DL-DMPC liposomes with the desired physicochemical properties for their drug delivery systems. Subsequent characterization by DLS is crucial to verify the success of the size reduction process.

References

Reconstitution of Membrane Proteins in DL-DMPC Nanodiscs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanodiscs have emerged as a powerful tool for the functional and structural investigation of membrane proteins.[1][2][3] These self-assembled, soluble, discoidal lipid bilayers are encircled by two copies of a Membrane Scaffold Protein (MSP), providing a native-like environment that stabilizes membrane proteins in a detergent-free state.[4] Dimyristoyl-L-α-phosphatidylcholine (DL-DMPC) is a commonly used zwitterionic phospholipid for nanodisc formation due to its well-defined properties and transition temperature.[5][6] This document provides detailed application notes and protocols for the successful reconstitution of membrane proteins into DL-DMPC nanodiscs, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Nanodisc Reconstitution

The reconstitution of a membrane protein into a nanodisc is a self-assembly process.[5] It begins with the detergent-solubilized membrane protein of interest, which is then mixed with DL-DMPC and a specific Membrane Scaffold Protein (MSP). The subsequent removal of the detergent, typically through the use of adsorbent beads, triggers the spontaneous formation of nanodiscs with the integrated membrane protein.[7][8] The size of the resulting nanodisc is primarily determined by the length of the MSP used.[5]

Key Experimental Parameters

The success of membrane protein reconstitution into DL-DMPC nanodiscs is critically dependent on the optimization of several experimental parameters. The molar ratios of the components are particularly crucial for achieving a homogenous preparation of properly assembled nanodiscs.

Data Presentation: Molar Ratios for DL-DMPC Nanodisc Assembly

The following tables summarize empirically determined molar ratios for the assembly of nanodiscs using various Membrane Scaffold Proteins (MSPs) with DL-DMPC. These ratios serve as a starting point for optimization.

Table 1: Recommended Molar Ratios for "Empty" DL-DMPC Nanodisc Formation

Membrane Scaffold Protein (MSP)MSP:DL-DMPC Molar RatioResulting Nanodisc Diameter (approx.)Reference
MSP1D11:80~9.7 nm[7][9]
MSP1E3D11:115~12.9 nm[10]
Truncated MSP Variants (e.g., D5, D6, D7)1:307-9 nm[11]

Table 2: Recommended Starting Molar Ratios for Membrane Protein Reconstitution in DL-DMPC Nanodiscs

Component RatioRecommended Molar RatioKey ConsiderationsReference
Target Protein : MSP1:10 to 1:150 (start with 1:20)An excess of MSP often favors the incorporation of monomeric target protein. This ratio needs to be optimized for each specific membrane protein.[7][10]
MSP : DL-DMPCVaries with MSP (see Table 1)The number of lipid molecules will be displaced by the incorporated membrane protein. Titration of the lipid:MSP ratio is often necessary.
Target Protein : MSP : DL-DMPCExample: 1:20:1600 (for MSP1D1)This combined ratio is derived from the individual ratios and should be empirically optimized.[7]

Experimental Workflow and Protocols

The following section outlines a detailed, step-by-step protocol for the reconstitution of a target membrane protein into DL-DMPC nanodiscs.

Diagram: Experimental Workflow for Membrane Protein Reconstitution in Nanodiscs

experimental_workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Analysis prep_protein Detergent-Solubilized Target Membrane Protein mix_components Mix Target Protein, MSP, and Solubilized DL-DMPC prep_protein->mix_components prep_msp Membrane Scaffold Protein (MSP) Solution prep_msp->mix_components prep_lipid DL-DMPC Lipid Film solubilize_lipid Solubilize DL-DMPC with Sodium Cholate prep_lipid->solubilize_lipid solubilize_lipid->mix_components incubate_mix Incubate Mixture mix_components->incubate_mix detergent_removal Detergent Removal (e.g., Bio-Beads) incubate_mix->detergent_removal sec Size Exclusion Chromatography (SEC) detergent_removal->sec affinity Affinity Chromatography (optional) sec->affinity characterization Characterization (SDS-PAGE, DLS, EM) sec->characterization affinity->characterization

Caption: Workflow for membrane protein reconstitution into nanodiscs.

Detailed Experimental Protocols

Materials:

  • Purified, detergent-solubilized target membrane protein

  • Lyophilized Membrane Scaffold Protein (e.g., MSP1D1)

  • DL-DMPC powder

  • Sodium cholate

  • Adsorbent beads (e.g., Bio-Beads SM-2)

  • Standard Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA

  • Lipid Solubilization Buffer: Standard Buffer with a defined concentration of sodium cholate (e.g., 100 mM)

  • Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)

Protocol:

  • Preparation of DL-DMPC Stock Solution:

    • Weigh out the desired amount of DL-DMPC powder into a glass vial.

    • Add chloroform to dissolve the lipid, then evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the vial's interior.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

    • Resuspend the lipid film in Lipid Solubilization Buffer to a final DL-DMPC concentration of 50 mM.

    • Incubate at a temperature above the phase transition of DMPC (23°C), for instance at 37°C, with vortexing until the solution is clear.[7][8]

  • Preparation of MSP and Target Protein:

    • Reconstitute lyophilized MSP in Standard Buffer to a stock concentration of approximately 5 mg/mL.

    • Determine the molar concentration of the target membrane protein and the MSP stock solution.

  • Assembly of the Reconstitution Mixture:

    • In a microcentrifuge tube, combine the target membrane protein, MSP, and the solubilized DL-DMPC solution at the desired molar ratios (refer to Table 2 for starting points).

    • Adjust the volume with Standard Buffer to ensure the final lipid concentration is within the optimal range of 5-20 mM.

    • The final concentration of sodium cholate should ideally be at least twice the total lipid concentration.

    • Incubate the mixture at 4°C for 1-2 hours with gentle agitation.[7]

  • Detergent Removal and Nanodisc Formation:

    • Prepare the adsorbent beads by washing them extensively with Standard Buffer.

    • Add the washed beads to the reconstitution mixture at a ratio of approximately 0.5-0.8 g of wet beads per mL of mixture.

    • Incubate the mixture with the beads at 4°C overnight with gentle end-over-end rotation.[7] This slow removal of detergent facilitates the self-assembly of the nanodiscs.

  • Purification of Reconstituted Nanodiscs:

    • Carefully remove the supernatant from the adsorbent beads.

    • Filter the supernatant through a 0.45 µm filter to remove any precipitates.[7]

    • Load the filtered solution onto a size exclusion chromatography (SEC) column pre-equilibrated with Standard Buffer.

    • Monitor the elution profile at 280 nm. Assembled nanodiscs will typically elute as a distinct peak.

    • Collect fractions corresponding to the nanodisc peak and analyze them by SDS-PAGE to confirm the presence of both the MSP and the target membrane protein.[7]

  • Optional Affinity Purification:

    • If the target protein or the MSP has an affinity tag (and the other component does not), affinity chromatography can be used to separate protein-containing nanodiscs from "empty" nanodiscs.[12]

Characterization of Reconstituted Nanodiscs

Proper characterization is essential to ensure the quality and homogeneity of the reconstituted membrane protein in DL-DMPC nanodiscs.

Table 3: Common Characterization Techniques

TechniquePurposeExpected Outcome
Size Exclusion Chromatography (SEC) Assess homogeneity and size distribution.A single, symmetrical peak corresponding to the assembled nanodiscs.
SDS-PAGE Confirm the presence and purity of the target protein and MSP.Bands corresponding to the molecular weights of the target protein and MSP in the purified fractions.
Dynamic Light Scattering (DLS) Determine the hydrodynamic radius and polydispersity of the nanodiscs.A monodisperse population with a size consistent with the MSP used.
Negative-Stain Electron Microscopy (EM) Visualize the nanodiscs and assess their morphology.Homogeneous, discoidal particles of the expected diameter.
Functional Assays Verify the biological activity of the reconstituted membrane protein.The reconstituted protein should retain its native function (e.g., ligand binding, enzymatic activity).

Signaling Pathway Example: G-Protein Coupled Receptor (GPCR)

Nanodiscs are an excellent platform for studying the signaling cascades of membrane receptors like GPCRs.

Diagram: Simplified GPCR Signaling in a Nanodisc

gpcr_signaling cluster_nanodisc Nanodisc Environment GPCR GPCR G_protein G-Protein GPCR->G_protein activates Effector Downstream Effector G_protein->Effector modulates Ligand Ligand Ligand->GPCR binds

Caption: GPCR signaling within a nanodisc.

Conclusion

The reconstitution of membrane proteins in DL-DMPC nanodiscs offers a robust and versatile method for studying these challenging targets in a near-native environment. By carefully optimizing the experimental parameters, particularly the molar ratios of the components, and following a systematic protocol for assembly and purification, researchers can obtain high-quality, monodisperse samples suitable for a wide range of downstream applications in basic research and drug development.

References

Application Notes and Protocols for DL-DMPC Liposome Formulation for Pulmonary Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of DL-1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) liposomes for pulmonary drug delivery.

Introduction

Liposomes are versatile, biocompatible, and biodegradable nanocarriers that have shown significant promise for pulmonary drug delivery. Their unique structure, composed of a lipid bilayer enclosing an aqueous core, allows for the encapsulation of both hydrophilic and lipophilic drugs. Pulmonary delivery of liposomal formulations offers several advantages, including targeted drug delivery to the lungs, prolonged drug release, reduced systemic toxicity, and the potential to overcome drug resistance. DL-DMPC is a synthetic phospholipid commonly used in liposome formulations due to its biocompatibility and appropriate phase transition temperature for preparing stable liposomes.

Applications

DL-DMPC-based liposomes are being investigated for a variety of pulmonary applications, including:

  • Treatment of Lung Cancer: Encapsulation of chemotherapeutic agents in liposomes can enhance their delivery to tumor cells in the lungs while minimizing side effects.

  • Lung Infections: Liposomal antibiotics can be effective against bacterial infections like Pseudomonas aeruginosa in cystic fibrosis patients.

  • Asthma and COPD: Inhaled liposomal corticosteroids or bronchodilators can provide sustained therapeutic effects.

  • Systemic Drug Delivery: The large surface area and high vascularization of the lungs make them an attractive route for the systemic absorption of drugs, including proteins and peptides, encapsulated in liposomes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for DL-DMPC liposome formulations from various studies.

Table 1: Physicochemical Properties of DL-DMPC Liposome Formulations

Formulation (Molar Ratio)Encapsulated DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DMPC/Chol/PEG (85:10:5)BSA-Cy5.5115 - 1350.22 - 0.33-6 to -13Not specified
Pure DMPCBSA-Cy5.5~120~0.3Not specifiedLower than formulations with cholesterol
DMPC/Chol (90:10)BSA-Cy5.5~125~0.25Not specifiedHigher than pure DMPC
DMPC/Chol (80:20)BSA-Cy5.5~130~0.28Not specifiedHigher than pure DMPC

Data synthesized from a study on systemic protein delivery via inhalable liposomes.[1]

Table 2: In Vitro Drug Release of BSA-Cy5.5 from DL-DMPC Liposomes in Simulated Lung Fluid

Formulation (Molar Ratio)t1/2, release (hours)
Pure DMPC2.4
DMPC/PEG (95:5)9.5
DMPC/Chol (90:10)> 24
DMPC/Chol (80:20)> 24
DMPC/Chol/PEG (85:10:5)> 24

Release kinetics were determined using a dialysis bag method at 37°C.[1]

Table 3: Aerosol Characteristics of Nebulized Liposome Formulations

Liposome CompositionNebulizerMass Median Aerodynamic Diameter (MMAD) (µm)Geometric Standard Deviation (GSD)Fine Particle Fraction (FPF) (%)
DPPC-PA-CholPari LC Sprint Star4.89 ± 0.191.85 ± 0.1051.70 ± 3.50
DPPC-PEG-CholPari LC Sprint Star4.95 ± 0.251.90 ± 0.1250.50 ± 4.10
IL-2 LiposomesNot specified1.982.02Not specified
Bec-DLPC LiposomesVarious jet nebulizers0.9 - 7.21.8 - 2.8Not specified

Note: Data for DL-DMPC specific nebulization is limited in the provided search results. The table includes data for other similar liposome formulations to provide a general understanding of expected aerosol performance.[1][2][3]

Table 4: In Vivo Pharmacokinetics of Inhaled BSA-Cy5.5 Liposomes (DMPC/Chol/PEG 85:10:5) in Mice

ParameterLiposomal BSA-Cy5.5Free BSA-Cy5.5
Cmax (µg/mL)306 ± 21Not specified
Tmax (hours)24Not specified
Mean Residence Time (MRT) (hours)58.6 ± 4.419.3 ± 1.6
Systemic Bioavailability (%)22Lower than liposomal

Pharmacokinetic parameters were determined following intratracheal aerosolization in mice.[1]

Experimental Protocols

Protocol for DL-DMPC Liposome Preparation (Thin-Film Hydration Method)

This protocol describes the preparation of DL-DMPC-based liposomes using the well-established thin-film hydration method.[4][5][6][7]

Materials:

  • DL-1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for PEGylation)

  • Chloroform and/or Methanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve DL-DMPC, cholesterol, and DSPE-PEG2000 (if used) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of DMPC (23°C), for instance, at 30-40°C. A thin, uniform lipid film will form on the inner wall of the flask.

  • Film Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Hydrate the dry lipid film with an aqueous solution (e.g., PBS pH 7.4) by adding the solution to the flask. If encapsulating a hydrophilic drug, dissolve it in this aqueous hydration medium. The temperature of the hydration medium should be above the phase transition temperature of DMPC. Agitate the flask by vortexing or gentle shaking until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice to prevent overheating and degradation of lipids and drug.

    • Extrusion: To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes). This process should also be performed at a temperature above the phase transition temperature of DMPC.

  • Purification: Remove the unencapsulated drug by dialysis, gel filtration chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.

  • Characterization: Characterize the prepared liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol for In Vitro Nebulization of Liposomes

This protocol outlines a general procedure for the in vitro characterization of aerosolized liposomes using a jet nebulizer.

Materials:

  • Liposome suspension

  • Jet nebulizer (e.g., Pari LC Sprint)

  • Air compressor

  • Cascade impactor (e.g., Andersen Cascade Impactor)

  • Collection plates for the impactor

  • Flow meter

  • Vacuum pump

Procedure:

  • Nebulizer Setup: Assemble the nebulizer according to the manufacturer's instructions.

  • Sample Loading: Load a defined volume (e.g., 2-5 mL) of the liposome suspension into the nebulizer cup.

  • Impactor Preparation: Prepare the cascade impactor by coating the collection plates with a suitable solvent (e.g., methanol) to prevent particle bounce. Assemble the impactor stages.

  • Aerosol Generation and Collection: Connect the nebulizer to the air compressor and the cascade impactor. Connect the impactor to a vacuum pump to achieve the desired airflow rate (e.g., 28.3 L/min for the Andersen Cascade Impactor). Turn on the compressor and the vacuum pump to generate the aerosol and collect the droplets on the different stages of the impactor. Run the nebulization until the nebulizer runs dry.

  • Sample Recovery: After nebulization, carefully disassemble the impactor. Rinse each stage and the throat of the impactor with a known volume of a suitable solvent to recover the deposited liposomes.

  • Drug Quantification: Quantify the amount of drug deposited on each stage of the impactor using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF; the fraction of particles with an aerodynamic diameter < 5 µm) to characterize the aerosol performance.

Protocol for In Vitro Drug Release Study

This protocol describes an in vitro drug release study from liposomes in simulated lung fluid using the dialysis method.[1]

Materials:

  • Liposome formulation encapsulating the drug

  • Simulated Lung Fluid (SLF) (e.g., Gamble's solution)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Dialysis clips

  • Beakers or flasks

  • Shaking water bath or magnetic stirrer

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Dialysis Bags: Cut a piece of the dialysis membrane and hydrate it according to the manufacturer's instructions. Seal one end of the membrane with a dialysis clip to form a bag.

  • Sample Loading: Pipette a known volume (e.g., 1 mL) of the liposomal formulation into the dialysis bag and securely seal the other end with another clip.

  • Release Study Setup: Place the dialysis bag into a beaker containing a defined volume of pre-warmed (37°C) SLF. The volume of the release medium should be sufficient to ensure sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10-15% of its solubility).

  • Incubation: Place the beaker in a shaking water bath at 37°C with continuous, gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed SLF to maintain sink conditions.

  • Drug Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Protocol for Cell Viability (MTT) Assay

Materials:

  • A549 human lung carcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Liposomal formulations (drug-loaded and empty liposomes)

  • Free drug solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of approximately 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Cell Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of the free drug, drug-loaded liposomes, and empty liposomes. Include untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

Experimental Workflow for DL-DMPC Liposome Formulation and Evaluation

G cluster_formulation Liposome Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) A Lipid Dissolution (DL-DMPC, Chol, Drug) B Thin-Film Formation (Rotary Evaporation) A->B C Film Hydration (Aqueous Buffer) B->C D Size Reduction (Sonication/Extrusion) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency (HPLC/UV-Vis) D->G H Aerosolization (Nebulization) D->H J Drug Release Study (Simulated Lung Fluid) D->J K Cell Viability Assay (MTT on A549 cells) D->K L Pulmonary Administration (Animal Model) D->L I Aerosol Characterization (MMAD, FPF) H->I M Pharmacokinetic Analysis L->M

Caption: Workflow for DL-DMPC liposome formulation, characterization, and evaluation.

Cellular Uptake and Signaling Pathway in Alveolar Macrophages

cluster_extracellular Extracellular cluster_cell Alveolar Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus liposome DL-DMPC Liposome receptor Scavenger Receptor liposome->receptor Binding IKK IKK liposome->IKK TLR-independent activation phagosome Phagosome receptor->phagosome Phagocytosis phagolysosome Phagolysosome phagosome->phagolysosome lysosome Lysosome lysosome->phagolysosome drug_release Drug Release phagolysosome->drug_release NFkB_complex p50/p65-IκBα IKK->NFkB_complex Phosphorylation of IκBα NFkB p50/p65 NFkB_complex->NFkB IκBα degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding to promoter gene_transcription Gene Transcription DNA->gene_transcription TNFa TNF-α IL6 IL-6 IL10 IL-10

Caption: Phagocytosis of DL-DMPC liposomes by alveolar macrophages and activation of the NF-κB signaling pathway.

References

Preparation of DL-DMPC Supported Lipid bilayers on Mica: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and characterization of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) supported lipid bilayers (SLBs) on mica substrates. SLBs are valuable model systems for studying biological membranes and their interactions with various molecules.[1][2][3][4][5][6][7]

Introduction

Supported lipid bilayers are single lipid bilayers assembled on a solid substrate, such as mica, glass, or silica.[1] The vesicle fusion technique is a common and straightforward method for forming SLBs.[1][8] This process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto a hydrophilic surface to form a continuous lipid bilayer.[1][7] The underlying substrate plays a crucial role, with hydrophilic surfaces like mica being ideal for facilitating this process.[1][9] The quality and formation of the SLB can be influenced by factors such as temperature, buffer composition (pH and ionic strength), and the presence of divalent cations.[10][11][12]

Experimental Protocols

This section details the step-by-step procedures for preparing DL-DMPC SLBs on mica, from vesicle formation to bilayer characterization.

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of DL-DMPC SUVs using the thin-film hydration and sonication method.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) powder

  • Chloroform

  • Buffer solution (e.g., HEPES buffer, Phosphate-Buffered Saline - PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Bath or probe sonicator

  • Syringe filters (e.g., 0.22 µm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DL-DMPC in chloroform in a round-bottom flask to achieve a final lipid concentration of 1-2 mg/mL.[13]

    • Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the lipid film under a gentle stream of nitrogen gas for at least 2 hours to remove any residual solvent.[13][14][15]

  • Hydration:

    • Hydrate the dry lipid film by adding the desired buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).[16] The volume of buffer should yield the desired final lipid concentration (typically 0.1-1.0 mg/mL).[14]

    • Vortex the suspension to detach the lipid film from the flask wall, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Submerge the vial containing the MLV suspension in an ice bath to prevent lipid degradation.

    • Sonicate the suspension using a probe sonicator (e.g., at 50% duty cycle for 10 minutes) or in a bath sonicator until the solution becomes clear.[15] This process breaks down the MLVs into SUVs.

  • Purification (Optional):

    • To obtain a more homogenous vesicle size distribution, the SUV suspension can be centrifuged at high speed to pellet any remaining MLVs or titanium particles from the sonicator tip.

    • The supernatant containing the SUVs can be collected for use.

Protocol 2: Preparation of Supported Lipid Bilayer (SLB) on Mica

This protocol details the formation of a DL-DMPC SLB on a freshly cleaved mica surface via vesicle fusion.

Materials:

  • Muscovite mica sheets

  • Double-sided tape

  • Petri dish or sample holder

  • DL-DMPC SUV suspension (from Protocol 1)

  • Buffer solution for rinsing

  • Atomic Force Microscope (AFM) or other surface characterization instrument

Procedure:

  • Substrate Preparation:

    • Secure a piece of mica to a sample puck or glass slide using double-sided tape.

    • Just before use, cleave the top layers of the mica using adhesive tape to expose a fresh, atomically flat surface.

  • Vesicle Fusion:

    • Pipette a small volume (e.g., 30-100 µL) of the DL-DMPC SUV suspension directly onto the freshly cleaved mica surface.[17][18]

    • Incubate the sample at a temperature above the phase transition temperature of DMPC (Tm = 24 °C), for instance, at room temperature (~25 °C) or slightly elevated (e.g., 29 °C), for 30-60 minutes.[4][9] This allows the vesicles to adsorb, rupture, and fuse to form a continuous bilayer. The presence of divalent cations like Ca²⁺ can enhance vesicle fusion.[12]

  • Rinsing:

    • After incubation, gently rinse the surface with an excess of the same buffer used for vesicle preparation to remove unfused vesicles and any multilamellar structures.[10] This can be done by carefully exchanging the solution in the sample cell multiple times.

  • Characterization:

    • The SLB is now ready for characterization. For Atomic Force Microscopy (AFM), the sample should be kept hydrated with buffer throughout the imaging process.

Data Presentation

The following table summarizes quantitative data for DL-DMPC SLBs on mica as reported in the literature.

ParameterValueExperimental ConditionsReference
Bilayer Thickness ~5.0 nmMeasured by AFM line profile in the ripple phase.[19]
5.9 ± 0.1 nmMeasured by AFM in the ripple phase in buffer.[16]
~5.1 nmMeasured by AFM.[17]
Surface Roughness (RMS) 0.18 nmFor a bare DMPC bilayer on mica.[17]
Ripple Phase Periodicity 5 nmObserved by AFM at high magnification.[19]
Ripple Phase Height Difference ~0.3 nmCorrugation height observed by AFM.[19]

Visualizations

Experimental Workflow for SLB Preparation and Characterization

The following diagram illustrates the overall workflow for the preparation and characterization of DL-DMPC supported lipid bilayers on mica.

G cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_char Characterization lipid_film 1. Lipid Film Formation (DL-DMPC in Chloroform, Rotary Evaporation) hydration 2. Hydration (Buffer Addition, Vortexing) lipid_film->hydration sonication 3. Sonication (Probe or Bath, Formation of SUVs) hydration->sonication vesicle_fusion 5. Vesicle Fusion (Incubation of SUVs on Mica) sonication->vesicle_fusion SUV Suspension mica_prep 4. Mica Substrate Preparation (Cleaving) mica_prep->vesicle_fusion rinsing 6. Rinsing (Removal of Excess Vesicles) vesicle_fusion->rinsing afm_imaging 7. AFM Imaging (Topography, Thickness, Roughness) rinsing->afm_imaging Prepared SLB data_analysis 8. Data Analysis afm_imaging->data_analysis

Caption: Workflow for DL-DMPC SLB preparation and AFM analysis.

Mechanism of Supported Lipid Bilayer Formation by Vesicle Fusion

This diagram illustrates the key steps involved in the formation of a supported lipid bilayer from vesicles on a solid substrate.

G A 1. Vesicle Adsorption (SUVs adsorb onto the hydrophilic mica surface) B 2. Vesicle Rupture (Vesicles rupture upon reaching a critical surface concentration) A->B C 3. Bilayer Patch Formation (Ruptured vesicles form small bilayer patches) B->C D 4. Bilayer Spreading (Patches coalesce to form a continuous supported lipid bilayer) C->D

Caption: Mechanism of SLB formation via vesicle fusion.[1][7]

References

Dynamic Light Scattering for Sizing DL-DMPC Vesicles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimyristoyl-DL-alpha-phosphatidylcholine (DL-DMPC) is a synthetic phospholipid commonly used in the formation of lipid vesicles, or liposomes. These vesicles serve as valuable models for cell membranes and are extensively utilized as delivery vehicles for therapeutic agents in the pharmaceutical industry. The size and size distribution of these vesicles are critical parameters that influence their physicochemical properties, in vivo behavior, and efficacy as drug delivery systems.[1] Dynamic Light Scattering (DLS) is a non-invasive, rapid, and widely adopted analytical technique for determining the size distribution of submicron particles, such as liposomes, in suspension.[1][2] This application note provides a detailed protocol for the preparation of DL-DMPC vesicles and their subsequent size characterization using DLS.

Principle of Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[1] Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the temporal fluctuations of the scattered light, a correlation function is generated. From this function, the diffusion coefficient (D) of the particles can be calculated. The hydrodynamic diameter (dн) of the particles is then determined using the Stokes-Einstein equation:

dн = kBT / 3πηD

where:

  • kB is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the solvent

  • D is the diffusion coefficient

The size distribution is often reported as the Z-average diameter, which is an intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution.[3][4] A PDI value below 0.3 is generally considered acceptable for a homogenous population of lipid-based carriers in drug delivery applications.[5]

Experimental Protocols

I. Preparation of DL-DMPC Vesicles

Two common methods for preparing unilamellar DL-DMPC vesicles are extrusion and sonication. The choice of method can significantly impact the resulting vesicle size and distribution.[1][6][7]

A. Vesicle Preparation by Extrusion

This method produces vesicles with a relatively uniform size distribution.

  • Lipid Film Hydration:

    • Dissolve DL-DMPC powder in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of DL-DMPC (23 °C). This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process forces the MLVs through the pores, resulting in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

B. Vesicle Preparation by Sonication

This method is faster but may result in a broader size distribution and potential lipid degradation if not carefully controlled.

  • Lipid Film Hydration:

    • Prepare a hydrated lipid film to form MLVs as described in the extrusion protocol (Step I.A.1).

  • Sonication:

    • Place the MLV suspension in an ice bath to dissipate heat generated during sonication.

    • Immerse the tip of a probe sonicator into the suspension.

    • Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total sonication time that can be varied to achieve different vesicle sizes.[2][8] Longer sonication times generally lead to smaller vesicles.[2] This process breaks down the MLVs into small unilamellar vesicles (SUVs).

II. DLS Sample Preparation and Measurement

Proper sample preparation is crucial for obtaining reliable DLS data.

  • Sample Dilution:

    • Dilute the prepared vesicle suspension with the same buffer used for hydration to an appropriate concentration. The optimal concentration depends on the DLS instrument and the scattering properties of the vesicles. A typical starting point is a 1:100 dilution.

  • Filtration (Optional but Recommended):

    • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles that could interfere with the measurement.

  • Cuvette Preparation:

    • Rinse a clean DLS cuvette with the filtered buffer.

    • Carefully pipette the diluted and filtered sample into the cuvette, avoiding the introduction of air bubbles.

    • Cap the cuvette to prevent contamination.

  • DLS Measurement:

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Set the measurement parameters, including the solvent viscosity and refractive index, scattering angle, and measurement duration.

    • Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

Data Presentation

The following table summarizes typical DLS data for DL-DMPC vesicles prepared by different methods.

Preparation MethodPore Size (if applicable)Z-Average Diameter (nm)Polydispersity Index (PDI)Reference
Extrusion100 nm115.80.122[9]
Extrusion100 nm~115 - 130< 0.5[9]
Sonication (30 s)N/A~20Not specified[8]
Sonication (> 1 h)N/ADecreased to a plateauNot specified[2][5]

Mandatory Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_sizing Size Reduction cluster_dls DLS Analysis start DL-DMPC Powder dissolve Dissolve in Organic Solvent start->dissolve film Form Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrusion Extrusion (e.g., 100 nm membrane) mlv->extrusion sonication Sonication (Probe Sonicator) mlv->sonication luv Large Unilamellar Vesicles (LUVs) extrusion->luv suv Small Unilamellar Vesicles (SUVs) sonication->suv dilute Dilute Sample luv->dilute suv->dilute measure DLS Measurement dilute->measure data Data Analysis (Z-average, PDI) measure->data

Caption: Experimental workflow for DL-DMPC vesicle preparation and DLS analysis.

drug_delivery_pathway vesicle DL-DMPC Vesicle (Drug Encapsulated) circulation Systemic Circulation vesicle->circulation tumor Tumor Microenvironment (EPR Effect) circulation->tumor cell Cancer Cell tumor->cell uptake Cellular Uptake (Endocytosis) cell->uptake release Drug Release uptake->release effect Therapeutic Effect release->effect

Caption: Generalized pathway for DL-DMPC vesicle-mediated drug delivery.

References

Encapsulation of Hydrophilic Drugs in DL-DMPC Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes, spherical vesicles composed of one or more phospholipid bilayers, are highly effective drug delivery systems due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds.[1][2] 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) is a saturated phospholipid commonly used in liposome formulations. The encapsulation of water-soluble, hydrophilic drugs presents a unique challenge, as these molecules are entrapped within the aqueous core of the liposome.[3] The efficiency of this process is often limited by the captured volume and the drug's ability to remain within the core without leaking.[4][5]

This document provides detailed application notes and experimental protocols for the encapsulation of hydrophilic drugs in DL-DMPC liposomes. It covers passive and active loading strategies, comprehensive characterization techniques, and methods for determining encapsulation efficiency.

Physicochemical Properties of DL-DMPC

The selection of lipids is critical for designing liposomes with desired characteristics. DL-DMPC is chosen for its defined phase transition temperature (T_m), which is a key parameter in the preparation process, particularly during the hydration step.[6][7]

PropertyValueSignificance
Molecular Formula C₃₆H₇₂NO₈PDefines the chemical nature and interactions of the lipid.
Molecular Weight 677.93 g/mol Used for calculating molar ratios in formulations.
Phase Transition Temp (T_m) 23-24 °CTemperature at which the lipid bilayer transitions from a gel to a liquid-crystalline state. Hydration is performed above T_m to ensure proper vesicle formation.[8][9]
Critical Packing Parameter < 1Determines the self-assembly into bilayer vesicles in an aqueous solution.[10]
Headgroup Phosphocholine (PC)The polar headgroup interacts with the aqueous environment, forming the inner and outer surfaces of the bilayer.
Acyl Chains Myristoyl (14:0)Two saturated 14-carbon chains form the hydrophobic core of the bilayer.

Encapsulation Strategies for Hydrophilic Drugs

Two primary methods are employed for loading hydrophilic drugs into the aqueous core of liposomes: passive loading and active (or remote) loading.

  • Passive Loading: In this method, the liposomes are formed in the presence of the drug. The hydrophilic drug is dissolved in the aqueous buffer used for hydrating the lipid film, leading to its entrapment within the forming vesicles.[11][12] The thin-film hydration method is the most common technique for passive loading.[6][13][14] However, encapsulation efficiency can be low as it is dependent on the volume of the aqueous phase encapsulated.[4][11][15]

  • Active Loading: This technique involves loading the drug into pre-formed liposomes, driven by a transmembrane gradient, such as a pH or ion gradient.[16] For weakly basic or acidic hydrophilic drugs, a pH gradient can be established between the interior and exterior of the liposome. This gradient drives the un-ionized form of the drug across the lipid bilayer, where it becomes ionized and is subsequently trapped inside the aqueous core, often leading to significantly higher encapsulation efficiencies than passive methods.[17][18]

Experimental Protocols

Protocol 1: Liposome Preparation and Passive Loading via Thin-Film Hydration

This protocol describes the preparation of unilamellar DL-DMPC vesicles with a hydrophilic drug encapsulated via the thin-film hydration and extrusion method.[19][20][21]

Materials:

  • DL-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

  • Cholesterol (optional, for membrane stabilization)

  • Hydrophilic drug

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven or desiccator

  • Water bath or heating block

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve DL-DMPC and cholesterol (e.g., at a 2:1 molar ratio) in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature below the T_m of the lipid (~20°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall. d. Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[14]

  • Film Hydration and Vesicle Formation: a. Prepare the hydration buffer by dissolving the hydrophilic drug at the desired concentration. b. Warm the hydration buffer and the lipid film to a temperature significantly above the T_m of DL-DMPC (e.g., 35-40°C).[6] c. Add the pre-warmed hydration buffer to the flask. d. Agitate the flask vigorously (e.g., by hand or using a vortex mixer) for 30-60 minutes, maintaining the temperature above T_m. This process allows the lipid film to peel off and self-assemble into multilamellar vesicles (MLVs), encapsulating the drug solution.[13][14]

  • Vesicle Size Reduction (Extrusion): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Maintain the extruder assembly at a temperature above T_m (e.g., 35-40°C) using a heating block. c. Load the MLV suspension into one of the syringes. d. Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[19] This process yields a more homogenous population of large unilamellar vesicles (LUVs) with a defined size. e. Store the final liposome suspension at 4°C.

Protocol 2: Physicochemical Characterization of Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior and stability of the liposome formulation.[22] They are typically measured using a Dynamic Light Scattering (DLS) instrument.[19]

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure: a. Dilute a small aliquot of the liposome suspension with the original hydration buffer (without the drug) to an appropriate concentration for measurement. b. Transfer the diluted sample to a suitable cuvette (a folded capillary cell is used for zeta potential). c. Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C). d. Perform the measurements according to the instrument's standard operating procedure to obtain the Z-average diameter, PDI, and zeta potential. A PDI value below 0.3 is generally considered acceptable for a homogenous population.[22]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.[22][23]

Materials:

  • Ultracentrifuge or dialysis tubing (with an appropriate molecular weight cut-off)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • A suitable organic solvent to disrupt liposomes (e.g., methanol, ethanol, or Triton X-100)

Procedure:

  • Separation of Free Drug: a. Ultracentrifugation Method: Transfer a known volume of the liposome suspension to an ultracentrifuge tube. Centrifuge at high speed (e.g., >100,000 x g for 1-2 hours) to pellet the liposomes. Carefully collect the supernatant, which contains the unencapsulated (free) drug.[24] b. Dialysis Method: Place a known volume of the liposome suspension into a dialysis bag and dialyze against a large volume of buffer for several hours to remove the free drug.

  • Quantification of Drug: a. Measure the concentration of the free drug in the supernatant (from ultracentrifugation) or the dialysate using a pre-validated UV-Vis or HPLC method. This gives the Amount of unencapsulated drug . b. To determine the total amount of drug, take an equivalent volume of the original (unseparated) liposome suspension and disrupt the vesicles by adding a suitable solvent (e.g., methanol). This releases the encapsulated drug. Measure the drug concentration in this sample to get the Total amount of drug .

  • Calculation: a. Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

Data Presentation

Table 2: Typical Characteristics of Drug-Loaded DL-DMPC Liposomes

The following table summarizes typical quantitative data for liposomes prepared using the protocols described. These values are illustrative and highly dependent on the specific hydrophilic drug and precise formulation parameters.

ParameterTypical RangeMethod of AnalysisSignificance
Particle Size (Z-average) 80 - 200 nmDynamic Light Scattering (DLS)Influences circulation time, biodistribution, and cellular uptake.[25][26]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates the homogeneity of the vesicle population.[22]
Zeta Potential -30 mV to +30 mVElectrophoretic Light ScatteringAffects colloidal stability and interactions with biological membranes.[22]
Encapsulation Efficiency (EE%) 1 - 50% (Passive Loading)Ultracentrifugation/Dialysis + HPLC/UV-VisRepresents the percentage of drug successfully loaded into the liposomes.[15][27]
Table 3: Factors Influencing Encapsulation Efficiency of Hydrophilic Drugs

Several factors can be optimized to improve the encapsulation efficiency of hydrophilic drugs in liposomes.

FactorEffect on EE%Rationale
Lipid Concentration IncreaseHigher lipid concentration can lead to the formation of more or larger vesicles, increasing the total encapsulated aqueous volume.[4]
Drug Concentration VariableIncreasing the drug concentration in the hydration buffer can increase the amount encapsulated, but may be limited by the drug's solubility and potential osmotic effects.
Hydration Volume DecreaseA smaller hydration volume relative to the amount of lipid increases the drug-to-lipid ratio, which can improve efficiency, but may make hydration more difficult.
Lipid Composition VariableThe inclusion of charged lipids (e.g., DPPG) can increase the aqueous volume between bilayers in MLVs, potentially increasing encapsulation.
pH and Ionic Strength VariableThe properties of the hydration buffer can influence both liposome formation and the solubility/stability of the drug, thereby affecting EE%.
Loading Method IncreaseSwitching from passive to active loading (if applicable for the drug) can dramatically increase EE% by orders of magnitude.[11]

Visualizations

Experimental Workflow and Logic Diagrams

G cluster_prep Liposome Preparation & Passive Loading cluster_char Characterization & Analysis A 1. Dissolve DL-DMPC in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Vacuum Dry Film B->C D 4. Hydrate Film with Drug Solution (T > Tm) C->D E 5. Formation of Multilamellar Vesicles (MLVs) D->E F 6. Size Reduction (Extrusion) E->F G Final Liposome Suspension F->G H Particle Size & PDI (DLS) G->H I Zeta Potential G->I J Separate Free Drug (e.g., Ultracentrifugation) G->J K Quantify Drug (HPLC / UV-Vis) J->K L Calculate Encapsulation Efficiency (EE%) K->L

Caption: Workflow for preparing and characterizing hydrophilic drug-loaded liposomes.

G Principle of Active Loading via a pH Gradient cluster_liposome Liposome cluster_bilayer DL-DMPC Bilayer Core Aqueous Core (Low pH, e.g., pH 4.0) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p4->p1 Ext External Medium (High pH, e.g., pH 7.4) Drug_out Drug (Neutral) Drug_in_neutral Drug (Neutral) Drug_out->Drug_in_neutral 1. Diffusion across      bilayer Drug_in_protonated Drug-H+ (Charged) Drug_in_neutral->Drug_in_protonated 2. Protonation   in acidic core cluster_liposome cluster_liposome

Caption: Active loading of a hydrophilic drug driven by a transmembrane pH gradient.

References

Application Notes and Protocols for DL-DMPC Monolayer Studies Using the Langmuir-Blodgett Trough Technique

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Langmuir-Blodgett (LB) trough is a powerful tool for the precise formation and characterization of monomolecular layers at the air-water interface.[1] This technique is particularly valuable for studying the behavior of amphiphilic molecules like phospholipids, which are the primary components of cell membranes. Dimyristoyl-DL-phosphatidylcholine (DL-DMPC) is a synthetic phospholipid frequently used to create model membranes due to its well-defined phase behavior and biological relevance.

These application notes provide a comprehensive guide to utilizing the LB trough for the preparation and analysis of DL-DMPC monolayers. The protocols outlined below cover the determination of surface pressure-area isotherms, a fundamental technique for understanding the physical state and phase transitions of the monolayer. Furthermore, this document details how to study the interactions of various substances, such as drugs or nanoparticles, with the DL-DMPC monolayer, offering insights into their potential effects on biological membranes.

Core Principles

The Langmuir-Blodgett technique involves the following key steps:

  • Monolayer Formation: A solution of an amphiphilic molecule, such as DL-DMPC, dissolved in a volatile, water-insoluble organic solvent is carefully spread onto the surface of an aqueous subphase within a trough.[2]

  • Solvent Evaporation: The solvent spreads and evaporates, leaving the amphiphilic molecules at the air-water interface, forming a disorganized "gaseous" phase monolayer.[1]

  • Controlled Compression: Movable barriers systematically reduce the surface area available to the monolayer. This compression brings the molecules closer together, causing them to transition through different physical states: from a gaseous (G) phase to a liquid-expanded (LE) phase, and potentially to a liquid-condensed (LC) and solid (S) phase, before the monolayer collapses.[1]

  • Surface Pressure Measurement: A sensitive pressure sensor, typically a Wilhelmy plate, continuously measures the surface pressure (Π), which is the reduction in the surface tension of the pure subphase caused by the monolayer.[3]

  • Isotherm Generation: The surface pressure is plotted against the area per molecule (A), generating a surface pressure-area (Π-A) isotherm. This isotherm is a characteristic signature of the monolayer and provides critical information about its phase behavior, compressibility, and molecular packing.[4]

Experimental Protocols

Materials and Equipment

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Chloroform (HPLC grade) or a chloroform/methanol mixture (e.g., 3:1 or 9:1 v/v)[4]

  • Ultrapure water (resistivity >18 MΩ·cm) for the subphase[5]

  • Ethanol for cleaning

Equipment:

  • Langmuir-Blodgett trough with movable barriers and a Wilhelmy plate pressure sensor

  • Microsyringe (e.g., Hamilton) for spreading the lipid solution

  • Thermostatted recirculating water bath to control the subphase temperature[5]

Protocol 1: Preparation of a Pure DL-DMPC Monolayer and Generation of a Surface Pressure-Area Isotherm

Objective: To form a stable DL-DMPC monolayer and record its characteristic Π-A isotherm.

Procedure:

  • Trough Cleaning: Thoroughly clean the Langmuir trough and barriers with ethanol and then rinse extensively with ultrapure water to remove any contaminants.[5]

  • Subphase Preparation: Fill the trough with ultrapure water. The temperature of the subphase should be maintained using a recirculating water bath. For DMPC, experiments are often conducted at temperatures both below and above its chain-melting transition temperature (e.g., 16 °C and 29 °C).[5]

  • Surface Purity Check: Before adding the lipid, compress the barriers over the pure subphase to ensure there are no surface-active impurities. The surface pressure should remain below 0.1 mN/m.[6] Aspirate the surface if necessary.[4]

  • Spreading Solution Preparation: Prepare a solution of DMPC in chloroform or a chloroform/methanol mixture at a concentration of approximately 1 mg/mL to 2 mg/mL.[5][7]

  • Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the DMPC solution onto the air-water interface at different locations.[4][7] The total volume deposited will depend on the trough area and the desired initial surface density.

  • Solvent Evaporation: Allow at least 10-15 minutes for the solvent to evaporate completely.[3][8]

  • Monolayer Compression: Initiate the compression of the monolayer by moving the barriers at a constant, slow rate (e.g., 10 mm/min).[3] Simultaneously, record the surface pressure as a function of the surface area.

  • Data Acquisition: Continue compression until the monolayer collapses, which is indicated by a sharp decrease or plateau in the surface pressure after a steep rise.[9] The resulting data constitutes the Π-A isotherm.

Protocol 2: Studying the Interaction of a Substance with a DL-DMPC Monolayer

Objective: To investigate how a substance of interest (e.g., a drug, peptide, or nanoparticle) interacts with and affects the properties of a DL-DMPC monolayer.

Procedure:

Method A: Injection into the Subphase

  • Follow steps 1-7 from Protocol 3.2 to form a stable DMPC monolayer and compress it to a desired initial surface pressure (e.g., 10 mN/m).[9]

  • Inject the substance of interest into the subphase beneath the monolayer with gentle stirring.

  • Monitor the change in surface pressure over time at a constant area. An increase in surface pressure indicates insertion of the substance into the monolayer.[10]

  • After the surface pressure stabilizes, a new Π-A isotherm can be recorded by further compressing the mixed monolayer.

Method B: Co-spreading with DMPC

  • Prepare a mixed spreading solution containing both DMPC and the substance of interest at a known molar ratio.

  • Follow steps 1-8 from Protocol 3.2 using this mixed solution.

  • Compare the resulting Π-A isotherm with that of the pure DMPC monolayer to analyze the effect of the substance on the monolayer's properties. A shift in the isotherm to larger or smaller molecular areas at a given pressure indicates an expansion or condensation of the monolayer, respectively.[11]

Data Presentation and Analysis

The primary output of these experiments is the Π-A isotherm. From this plot, several key parameters can be extracted and should be presented in a structured table for clear comparison.

Key Parameters from Π-A Isotherms:

  • Lift-off Area (A₀): The area per molecule at which the surface pressure begins to rise from zero. This indicates the transition from the gaseous to the liquid-expanded phase.

  • Limiting Area per Molecule (A_lim): Extrapolated from the steepest part of the isotherm to zero surface pressure, representing the average area occupied by each molecule in a tightly packed state.[5]

  • Collapse Pressure (Π_c): The maximum surface pressure the monolayer can withstand before collapsing.[9]

  • Compression Modulus (C_s⁻¹): A measure of the monolayer's elasticity, calculated from the slope of the isotherm. It helps to identify the phase of the monolayer (e.g., LE phase: 12-100 mN/m; LC phase: 100-250 mN/m).[11]

Quantitative Data Summary

The following tables summarize typical quantitative data for pure DL-DMPC monolayers and in the presence of interacting substances, as reported in the literature.

Table 1: Physicochemical Properties of Pure DMPC Monolayers at Different Temperatures

Temperature (°C)SubphaseCollapse Pressure (Πc) (mN/m)Limiting Area (Ų/molecule)Phase Behavior
18Ultrapure Water~53~49Exhibits expanded-condensed phase transition.[5]
29Ultrapure Water--Loss of the expanded-condensed phase transition; exists in the liquid crystalline phase.[5]
Room Temp.Ultrapure Water~40-Monolayer collapse observed around this pressure.[9]

Table 2: Effect of Cholesterol and Drugs on DMPC Monolayer Properties

SystemSubphaseChange in Lift-off AreaChange in Limiting AreaChange in Collapse Pressure
DMPC + Cholesterol (3:1)Ultrapure WaterDecreasedDecreased to ~34 Ų/molecule-
DMPC + DoxorubicinPure WaterShift to larger areas (~120 Ų)-Quasi-plateau region at ~30 mN/m.[11]
DMPC + IdarubicinPure WaterShift to larger areas (~120 Ų)--
DMPC + RH-23 Peptide-Increase with increasing peptide concentration--

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in the protocols.

experimental_workflow_1 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_trough Clean Trough and Barriers prep_subphase Fill Trough with Subphase prep_trough->prep_subphase prep_solution Prepare DMPC Spreading Solution prep_subphase->prep_solution spread Spread DMPC Solution prep_solution->spread evap Allow Solvent Evaporation (10-15 min) spread->evap compress Compress Monolayer evap->compress record Record Π-A Isotherm compress->record analyze Analyze Isotherm Data (Πc, Alim, Cs⁻¹) record->analyze

Caption: Workflow for Pure DMPC Monolayer Analysis.

experimental_workflow_2 cluster_prep Preparation cluster_interaction Interaction Study cluster_analysis Analysis form_monolayer Form Stable DMPC Monolayer method_A Method A: Inject Substance into Subphase form_monolayer->method_A method_B Method B: Co-spread with DMPC form_monolayer->method_B monitor_A Monitor ΔΠ at constant Area method_A->monitor_A compress_B Compress Mixed Monolayer method_B->compress_B record_A Record New Π-A Isotherm monitor_A->record_A record_B Record Π-A Isotherm compress_B->record_B compare Compare Isotherms (Pure vs. Mixed) record_A->compare record_B->compare

Caption: Workflow for Drug-Monolayer Interaction Study.

Advanced Characterization (Optional)

For a more in-depth analysis of the DL-DMPC monolayer, the LB technique can be combined with other analytical methods:

  • Brewster Angle Microscopy (BAM): This technique allows for the real-time, non-invasive visualization of the monolayer morphology at the air-water interface during compression.[12] It is particularly useful for observing phase transitions and the formation of domains.

  • Langmuir-Blodgett Deposition: The compressed monolayer can be transferred onto a solid substrate for further characterization by techniques such as Atomic Force Microscopy (AFM).[5] This allows for the investigation of the monolayer's topography and structure at the nanoscale.

These advanced techniques can provide valuable complementary information to the data obtained from the Π-A isotherms.

References

Troubleshooting & Optimization

How to prevent aggregation of DL-DMPC liposomes during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in DL-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) liposome formulations during storage.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the aggregation of DL-DMPC liposomes during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Immediate aggregation or high PDI (>0.3) after preparation 1. Suboptimal hydration temperature: Hydration below the phase transition temperature (Tm) of DL-DMPC (~23°C) can lead to incomplete and heterogeneous vesicle formation. 2. Inefficient size reduction: Sonication or extrusion parameters may not be optimized, resulting in a broad size distribution and the presence of larger, unstable vesicles. 3. High lipid concentration: Concentrated liposome suspensions increase the frequency of particle collisions, promoting aggregation.[1]1. Ensure the hydration buffer is pre-heated to a temperature above the Tm of DL-DMPC (e.g., 30-40°C) before adding it to the lipid film.[2] 2. Optimize sonication time and power, ensuring the sample is kept cool to prevent lipid degradation. For extrusion, ensure the extruder is heated above the Tm and perform a sufficient number of passes (e.g., 11-21) through the polycarbonate membrane.[2] 3. If possible, prepare a more dilute liposome suspension or dilute the stock suspension for storage.
Gradual increase in particle size and PDI during storage at 4°C 1. Liposome fusion: Vesicles may be fusing over time, leading to an increase in size. 2. Buffer-related instability: The pH or ionic strength of the storage buffer may not be optimal for DL-DMPC liposome stability. 3. Lipid hydrolysis: Chemical degradation of the phospholipid can alter the membrane properties and induce instability.1. Incorporate cholesterol (e.g., 30 mol%) into the lipid formulation to increase membrane rigidity and reduce fusion.[1] Including a small percentage of a PEGylated lipid (e.g., DSPE-PEG2000) can provide a steric barrier to prevent aggregation.[3] 2. Evaluate the stability of your liposomes in different buffers. A buffer with a slightly acidic to neutral pH (e.g., pH 6.5-7.4) and controlled ionic strength is often recommended.[4] 3. Store liposomes in a high-purity buffer and consider adding antioxidants like α-tocopherol to the formulation to minimize oxidative degradation.[5]
Visible precipitation or cloudiness in the liposome suspension 1. Significant aggregation and fusion: This is a visual indicator of severe instability in the liposome formulation.[2] 2. Cryodamage during freeze-thaw cycles: The formation of ice crystals can disrupt the liposome structure, leading to aggregation upon thawing.1. Re-evaluate the entire formulation and preparation process. Consider the inclusion of stabilizers like cholesterol or PEGylated lipids.[1][3] 2. For frozen storage, it is crucial to use a cryoprotectant such as trehalose or sucrose.[6][7] Lyophilization (freeze-drying) in the presence of a cryoprotectant is a common method for long-term storage.[8]

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of DL-DMPC liposome aggregation?

A1: The primary visual sign of liposome aggregation is an increase in the turbidity or cloudiness of the suspension.[2] A well-dispersed suspension of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) should appear translucent or slightly opalescent. The formation of visible particles or sediment is indicative of severe aggregation.

Q2: What is a Polydispersity Index (PDI) and what is an acceptable value for DL-DMPC liposomes?

A2: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample.[] A PDI value of 0 indicates a perfectly uniform sample, while a value of 1 represents a highly polydisperse sample. For drug delivery applications, a PDI of 0.3 or below is generally considered acceptable, indicating a homogenous population of liposomes.[10] PDI values below 0.2 are often preferred.[]

Q3: How can I differentiate between liposome aggregation and fusion?

A3: Aggregation is the process where individual liposomes clump together without their membranes merging. This process can sometimes be reversible. Fusion, on the other hand, involves the merging of the lipid bilayers of two or more liposomes to form a single, larger vesicle.[11] While Dynamic Light Scattering (DLS) will show an increase in particle size for both phenomena, techniques like Förster Resonance Energy Transfer (FRET) can be used to specifically study membrane fusion by labeling separate liposome populations with a donor and acceptor fluorophore pair.

Q4: What is the optimal storage temperature for DL-DMPC liposomes?

A4: For short-term storage of aqueous suspensions, refrigeration at 4°C is generally recommended.[3][5] It is crucial to avoid freezing the liposomes without a cryoprotectant, as the formation of ice crystals can disrupt the vesicle structure and cause aggregation.[1] For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant is the preferred method.[8]

Q5: How does the choice of storage buffer affect the stability of DL-DMPC liposomes?

A5: The pH and ionic strength of the storage buffer can significantly impact liposome stability. DL-DMPC liposomes are zwitterionic, and changes in pH can affect their surface charge and interactions. A buffer with a pH between 6.5 and 7.4 is often a good starting point.[4] High ionic strength can screen surface charges and reduce the electrostatic repulsion between liposomes, potentially leading to aggregation.[12] Therefore, it is advisable to use a buffer with a physiological ionic strength (e.g., ~150 mM).

Data on DL-DMPC Liposome Stability

The following tables summarize quantitative data on the stability of DL-DMPC liposomes under various conditions, compiled from multiple sources.

Table 1: Effect of PEGylation on the Stability of DMPC Liposomes at 4°C

FormulationDayZ-average (nm)PDI
DMPC 0127.1 ± 3.90.23 ± 0.03
4StableStable
6179.5 ± 10.70.43
DMPC/DSPE-PEG 5% 0~120~0.2
30StableStable
DMPC/DSPE-PEG 10% 0~125~0.2
30StableStable

Data synthesized from multiple sources indicating that PEGylation significantly improves the stability of DMPC liposomes during storage at 4°C.[3][13]

Table 2: Influence of Cholesterol on DMPC Liposome Properties

Lipid Composition (molar ratio)Average Diameter (nm)ζ-Potential (mV)
DMPC (100%) ~270+0.87 ± 0.12
DMPC:Cholesterol (70:30) ~250-0.50 ± 0.13
DMPC:Cholesterol (50:50) ~290Not reported

Data suggests that the inclusion of cholesterol can influence the size and surface charge of DMPC liposomes, which in turn affects their stability.[14]

Table 3: Effect of Cryoprotectants on Liposome Stability during Freeze-Thawing

Liposome FormulationCryoprotectantDrug Retention after Freeze-ThawObservation
Generic Liposomes NoneLowSignificant leakage and aggregation.
Generic Liposomes Trehalose (e.g., 1.8 g/g lipid)~100%Effective in preventing fusion and leakage.[6]
Generic Liposomes SucroseHighProvides good protection against cryodamage.[15]

This table illustrates the critical role of cryoprotectants in maintaining liposome integrity during freezing and thawing. Specific concentrations may need to be optimized for DL-DMPC formulations.

Experimental Protocols

Protocol 1: Preparation of DL-DMPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar DL-DMPC liposomes with a defined size.

  • Lipid Film Formation:

    • Dissolve DL-DMPC and any other lipid components (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be set above the Tm of DL-DMPC (e.g., 30-40°C).

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[16]

  • Hydration:

    • Pre-heat the aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the Tm of DL-DMPC (e.g., 30-40°C).

    • Add the warm buffer to the round-bottom flask containing the dry lipid film.

    • Agitate the flask by gentle rotation or vortexing to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[16]

  • Size Reduction by Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of DL-DMPC.

    • Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[2]

Protocol 2: Assessment of Liposome Stability by Dynamic Light Scattering (DLS)

This protocol outlines the steps for monitoring the physical stability of DL-DMPC liposomes over time.

  • Initial Measurement (Time = 0):

    • Immediately after preparation and size reduction, take an aliquot of the liposome suspension.

    • Dilute the sample with the same buffer used for hydration to a suitable concentration for DLS measurement to avoid multiple scattering effects.

    • Measure the average particle size (Z-average) and Polydispersity Index (PDI) using a DLS instrument. This will serve as your baseline.[17]

  • Storage:

    • Store the remaining liposome suspension under the desired conditions (e.g., 4°C in the dark).

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 7, 14, and 30 days), withdraw a small aliquot of the stored suspension.

    • Prepare the sample for DLS measurement as described in step 1.

    • Measure the Z-average and PDI.

  • Data Analysis:

    • Compare the Z-average and PDI at each time point to the initial measurements. A significant increase in either value indicates liposome aggregation or fusion.

Protocol 3: Cryopreservation of DL-DMPC Liposomes

This protocol provides a general guideline for the long-term storage of DL-DMPC liposomes by freezing with a cryoprotectant.

  • Addition of Cryoprotectant:

    • Prepare a stock solution of a cryoprotectant such as trehalose or sucrose in the same buffer used for the liposomes.

    • Add the cryoprotectant solution to the liposome suspension to achieve the desired final concentration (e.g., a cryoprotectant-to-lipid weight ratio of 2:1 or higher is often effective).[18] Gently mix.

  • Freezing:

    • Aliquot the liposome-cryoprotectant mixture into cryovials.

    • Freeze the samples. A common method is to flash-freeze the vials in liquid nitrogen.

  • Storage:

    • Store the frozen samples at -80°C for long-term storage.

  • Thawing:

    • When needed, thaw the liposomes rapidly in a water bath set to a temperature just above the Tm of DL-DMPC (e.g., 25-30°C).

    • Once thawed, gently mix the suspension before use.

Visualizations

Aggregation Liposome Aggregation Temp Temperature Temp->Aggregation HighTemp Storage > Tm Temp->HighTemp LowTemp Storage at 4°C Temp->LowTemp pH_Ionic pH & Ionic Strength pH_Ionic->Aggregation Suboptimal_pH Inappropriate pH pH_Ionic->Suboptimal_pH High_Ionic High Ionic Strength pH_Ionic->High_Ionic Formulation Lipid Formulation Formulation->Aggregation No_Cholesterol Absence of Cholesterol Formulation->No_Cholesterol No_PEG Absence of PEGylation Formulation->No_PEG FreezeThaw Freeze-Thaw Cycles FreezeThaw->Aggregation Ice_Crystals Ice Crystal Formation FreezeThaw->Ice_Crystals HighTemp->Aggregation Increases kinetic energy & membrane fluidity LowTemp->Aggregation Reduces aggregation (if stable formulation) Suboptimal_pH->Aggregation Alters surface charge High_Ionic->Aggregation Screens surface charge No_Cholesterol->Aggregation Increases membrane fluidity & fusion propensity No_PEG->Aggregation Lack of steric hindrance Ice_Crystals->Aggregation Disrupts vesicle structure

Caption: Factors influencing the aggregation of DL-DMPC liposomes.

cluster_prep Liposome Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis A 1. Thin-Film Hydration B 2. Extrusion A->B C Incubate at 4°C B->C D DLS Measurement (Time = 0) B->D E DLS Measurement (Time = x days) C->E F Data Analysis: Compare Size & PDI E->F

Caption: Experimental workflow for a DL-DMPC liposome stability study.

References

Technical Support Center: Optimizing Drug Encapsulation in DL-DMPC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of therapeutic agents within 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) vesicles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the drug encapsulation process, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low Encapsulation Efficiency (EE%) Drug Properties: Poor affinity of the drug for the aqueous core (hydrophilic drugs) or the lipid bilayer (hydrophobic drugs).Vesicle Characteristics: Suboptimal vesicle size, lamellarity, or stability.Process Parameters: Inefficient hydration, improper temperature control, or inadequate drug-to-lipid ratio.For Hydrophilic Drugs: - Optimize the hydration volume; smaller volumes can increase encapsulation.[1]- Employ active loading techniques like creating a pH or ion gradient across the vesicle membrane.[2][3]- Consider the freeze-thaw method to induce transient membrane defects and facilitate drug entry.[4]For Hydrophobic Drugs: - Incorporate the drug directly into the lipid mixture before forming the thin film to ensure it is integrated within the bilayer.[2][5]- Adjust the lipid composition, such as the cholesterol content, which can influence the bilayer's capacity for drug loading.[1][6][7]General Optimization: - Adjust the drug-to-lipid ratio; a higher lipid concentration generally leads to higher encapsulation efficiency up to a saturation point.[1][6][8]- Control the temperature during hydration to be above the phase transition temperature (Tm) of DL-DMPC (24°C) to ensure proper vesicle formation.[9][10][11]- Use extrusion to create unilamellar vesicles of a defined size, which can improve encapsulation consistency.[12]
Vesicle Aggregation and Instability Formulation Composition: Inappropriate lipid composition or lack of stabilizing agents.Process Issues: High ionic strength of the hydration buffer, or improper storage conditions.- Incorporate charged lipids (e.g., DMPG) to induce electrostatic repulsion between vesicles.- Add polyethylene glycol (PEG)-conjugated lipids (PEGylation) to create a steric barrier and improve stability.[13]- Use a low ionic strength buffer for hydration.- Store vesicle suspensions at an appropriate temperature, typically above the Tm of DL-DMPC to prevent fusion.
Inconsistent Vesicle Size (High Polydispersity Index - PDI) Preparation Method: Sonication can produce a wide range of vesicle sizes.Extrusion Issues: Clogged extruder membrane or insufficient extrusion cycles.- Utilize extrusion through polycarbonate membranes with a defined pore size for more uniform vesicle populations.[12]- Ensure the extruder is clean and the membrane is not damaged.- Perform an adequate number of extrusion cycles (typically 10-20 passes) to achieve a narrow size distribution.[1]
Drug Leakage from Vesicles Bilayer Fluidity: High membrane fluidity can lead to the leakage of encapsulated drugs.Drug-Lipid Interaction: Weak interaction between the drug and the vesicle components.- Incorporate cholesterol into the DMPC bilayer to decrease membrane fluidity and reduce leakage.[1][13]- For pH-gradient loading, ensure the internal buffer maintains a stable, low pH to keep the drug in its charged, less permeable form.[3]- Optimize storage conditions (temperature, pH) to maintain vesicle integrity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for hydrating the DL-DMPC lipid film?

A1: The hydration temperature should be above the main phase transition temperature (Tm) of DL-DMPC, which is 24°C.[11] Operating above the Tm ensures that the lipid bilayer is in a fluid state, which facilitates the formation of stable, well-formed vesicles and can improve drug encapsulation.[9][10]

Q2: How does cholesterol affect drug encapsulation in DL-DMPC vesicles?

A2: Cholesterol modulates the fluidity and packing of the lipid bilayer. Incorporating cholesterol can increase the encapsulation of some drugs by enhancing bilayer stability and reducing permeability, which minimizes leakage.[1][13] However, excessive cholesterol can sometimes decrease the loading of certain drugs, so the optimal phospholipid-to-cholesterol ratio needs to be determined experimentally for each specific drug.[1][7]

Q3: What is the difference between passive and active drug loading?

A3: Passive loading involves encapsulating the drug during the vesicle formation process. For hydrophilic drugs, this means dissolving the drug in the aqueous buffer used for hydration.[2] For hydrophobic drugs, the drug is mixed with the lipids in the organic solvent before film formation.[2] Passive loading efficiency is often limited.[14]

Active loading , also known as remote loading, is performed after the vesicles are formed. It typically involves creating a chemical or electrochemical gradient (e.g., a pH or ion gradient) across the vesicle membrane.[2] This gradient drives the drug into the vesicle, often achieving much higher encapsulation efficiencies than passive methods, especially for weakly basic or acidic drugs.[3]

Q4: Which preparation method is best for encapsulating my drug in DL-DMPC vesicles?

A4: The choice of method depends on the properties of your drug and the desired characteristics of the vesicles.

  • Thin-Film Hydration: This is the most common method and is suitable for both hydrophilic and hydrophobic drugs.[5][10] It involves creating a thin lipid film, followed by hydration with an aqueous solution.

  • Reverse-Phase Evaporation: This method often results in a higher encapsulation efficiency for hydrophilic drugs compared to thin-film hydration because it can entrap a larger aqueous volume.[5]

  • Solvent Injection (Ethanol or Ether): In this method, a solution of lipids (and a hydrophobic drug, if applicable) in an organic solvent is injected into an aqueous phase.[2][15] This is a rapid method for producing small unilamellar vesicles.

Q5: How can I determine the encapsulation efficiency of my drug?

A5: To determine the encapsulation efficiency (EE%), you need to separate the unencapsulated (free) drug from the drug-loaded vesicles. This is commonly done by methods such as:

  • Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the collection of the vesicle fraction separate from the smaller, free drug molecules.[16]

  • Dialysis: The vesicle suspension is placed in a dialysis bag with a specific molecular weight cutoff that allows the free drug to diffuse out while retaining the larger vesicles.[16]

  • Centrifugation/Ultracentrifugation: Pellets the vesicles, allowing for the removal of the supernatant containing the free drug.[16]

Once separated, the amount of drug in the vesicle fraction is quantified (e.g., by UV-Vis spectrophotometry or HPLC) and compared to the initial total amount of drug used. The formula for EE% is:

EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Quantitative Data Summary

The following table summarizes the impact of various factors on drug encapsulation efficiency in DMPC-based vesicles, based on findings from multiple studies.

FactorParameterEffect on Encapsulation Efficiency (EE%)Reference
Lipid Composition Increasing Cholesterol ContentCan increase or decrease EE% depending on the drug. Often improves stability and reduces leakage.[1][7][13][1][7][13]
Phospholipid:Cholesterol RatioA 9:1 ratio showed maximum encapsulation for nevirapine, while high cholesterol levels led to low loading.[1][1]
Drug-to-Lipid Ratio Increasing Lipid ConcentrationGenerally increases EE% up to a saturation point.[6][8][6][8]
Optimal Drug:Lipid RatioVaries by drug; a 1:60 ratio provided optimal stability for paclitaxel, though a 1:30 ratio showed maximum loading with poor stability.[1][1]
Process Parameters Hydration VolumeLarger buffer volumes can lead to poor drug loading.[1][7][1][7]
pH of Hydration MediumCan significantly impact EE%, especially for ionizable drugs. A pH of 4.2 was optimal for one formulation.[1] Acidic pH (e.g., pH 6.0) can be optimal for encapsulating certain molecules like pDNA.[17][1][17]
TemperatureHydration above the lipid's Tm is crucial. A water bath temperature of 46°C yielded 86.5% EE% for quercetin.[1][1]
Vesicle Preparation Method Extrusion vs. SonicationExtruded liposomes showed 10 times greater encapsulation of cytochrome-C compared to sonicated ones.[18][18]
Reverse-Phase EvaporationGenerally yields higher EE% than the thin-film hydration method.[5][5]

Experimental Protocols

Protocol 1: Drug Encapsulation in DL-DMPC Vesicles using the Thin-Film Hydration Method

This protocol describes a general procedure for encapsulating a hydrophilic drug.

  • Lipid Film Preparation:

    • Dissolve DL-DMPC and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • If encapsulating a hydrophobic drug , dissolve it in the organic solvent along with the lipids at this stage.[2]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours (or overnight) to remove any residual solvent.[13]

  • Hydration:

    • Prepare the hydration buffer (e.g., phosphate-buffered saline, PBS) and, if encapsulating a hydrophilic drug , dissolve it in this buffer.[2]

    • Pre-heat the hydration buffer and the round-bottom flask containing the lipid film to a temperature above the Tm of DL-DMPC (e.g., 30-37°C).[19]

    • Add the hydration buffer to the flask.

    • Agitate the flask vigorously (e.g., by vortexing or mechanical shaking) for an extended period (e.g., 30-60 minutes) to hydrate the lipid film and form multilamellar vesicles (MLVs).[2]

  • Vesicle Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion.[12]

    • Load the suspension into an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the suspension through the membrane multiple times (e.g., 11-21 passes) at a temperature above the Tm.[1]

  • Purification (Removal of Unencapsulated Drug):

    • Separate the drug-loaded vesicles from the free drug using a suitable method like size exclusion chromatography, dialysis, or ultracentrifugation.[16]

  • Characterization:

    • Determine the vesicle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the encapsulated drug concentration to calculate the encapsulation efficiency.

Visualizations

Experimental Workflow for Drug Encapsulation

G cluster_prep Vesicle Preparation cluster_process Processing & Purification cluster_analysis Analysis dissolve 1. Dissolve Lipids (DL-DMPC +/- Cholesterol) in Organic Solvent add_hydrophobic Add Hydrophobic Drug dissolve->add_hydrophobic evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate add_hydrophobic->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate add_hydrophilic Add Hydrophilic Drug to Buffer hydrate->add_hydrophilic sizing 4. Vesicle Sizing (Extrusion or Sonication) hydrate->sizing purify 5. Remove Free Drug (SEC, Dialysis) sizing->purify characterize 6. Characterization (DLS, EE%) purify->characterize

Caption: Workflow for encapsulating hydrophobic vs. hydrophilic drugs.

Factors Influencing Encapsulation Efficiency

G cluster_drug Drug Properties cluster_vesicle Vesicle Properties cluster_process Process Parameters EE Encapsulation Efficiency (EE%) solubility Solubility (Hydrophilic/Hydrophobic) solubility->EE charge Molecular Charge charge->EE drug_lipid_ratio Drug:Lipid Ratio drug_lipid_ratio->EE lipid_comp Lipid Composition (e.g., Cholesterol %) lipid_comp->EE size Vesicle Size size->EE lamellarity Lamellarity lamellarity->EE method Preparation Method method->EE temp Temperature temp->EE ph pH ph->EE hydration_vol Hydration Volume hydration_vol->EE

Caption: Key factors that impact drug encapsulation efficiency.

References

Technical Support Center: Controlling DL-DMPC Liposome Size Distribution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the size distribution of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to control the size of DL-DMPC liposomes?

A1: The most common and effective methods for controlling the size of DL-DMPC liposomes are extrusion, sonication, and microfluidics.[1][2][][4] Extrusion involves forcing a liposome suspension through a membrane with a defined pore size to produce vesicles of a more uniform diameter.[][4][5] Sonication utilizes ultrasonic energy to break down large, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs).[1][6][7][8] Microfluidics offers precise control over mixing processes at the micro-scale, allowing for the continuous and reproducible production of monodisperse liposomes.[2][9][10][11]

Q2: What is the Polydispersity Index (PDI), and why is it important?

A2: The Polydispersity Index (PDI) is a measure of the non-uniformity of particle size distribution in a sample.[] A lower PDI value indicates a more homogenous and monodisperse population of liposomes. For drug delivery applications, a PDI value below 0.3 is generally considered acceptable, as a uniform particle size is crucial for consistent stability, bioavailability, and cellular uptake.[][13]

Q3: How does lipid concentration affect the final size of DL-DMPC liposomes?

A3: Generally, increasing the lipid concentration can lead to the formation of larger liposomes.[14][15] This is because at higher concentrations, there is a greater number of lipid molecules available to assemble into vesicles, which can result in the formation of larger structures.[15]

Q4: Can the choice of solvent affect liposome size during preparation?

A4: Yes, the choice of organic solvent used to dissolve the lipids can influence the final liposome size. For instance, in microfluidic systems, using a low-viscosity and fast-diffusing solvent like ethanol can result in the formation of smaller liposomes compared to a solvent like isopropanol.[16]

Q5: Does the inclusion of cholesterol impact the size of DMPC liposomes?

A5: Yes, the addition of cholesterol can influence the size of DMPC liposomes by altering the rigidity and packing of the lipid bilayer.[16][17][18] Increased cholesterol content can lead to more rigid and densely packed bilayers, which may result in the formation of larger liposomes.[17][18]

Troubleshooting Guides

Issue 1: My extruded liposomes are larger than the membrane pore size.

  • Possible Cause: The extrusion process was performed below the phase transition temperature (Tc) of DL-DMPC (23 °C). Below this temperature, the lipid bilayer is in a gel state, making it less flexible and more difficult to pass through the pores, which can lead to the reformation of larger vesicles.

  • Troubleshooting Steps:

    • Ensure the extrusion is performed at a temperature above the Tc of DL-DMPC (e.g., 25-30 °C). This can be achieved by using a temperature-controlled extruder or by pre-heating the equipment and liposome suspension.[5]

    • Increase the number of extrusion cycles. Passing the liposome suspension through the membrane multiple times (e.g., 11-21 passes) can improve size homogeneity.

    • Consider the extrusion pressure. For smaller pore sizes (<100 nm), higher pressure may be needed for efficient extrusion.[19]

Issue 2: The PDI of my sonicated liposomes is too high (> 0.4).

  • Possible Cause: Insufficient sonication time or inadequate power. Sonication requires sufficient energy input to break down larger vesicles into a more uniform population.[6]

  • Troubleshooting Steps:

    • Increase the sonication time. The mean diameter and PDI of liposomes generally decrease with extended sonication time.[20][21]

    • Optimize the sonication power (amplitude). Higher amplitudes can lead to smaller and more uniform vesicles, but excessive power can lead to lipid degradation or contamination from the sonicator tip.[6]

    • Ensure proper sample cooling. Sonication generates heat, which can affect liposome stability. Use a water-ice bath to maintain the sample temperature during the process.[8]

    • Use a probe sonicator for smaller volumes as it delivers more concentrated energy compared to a bath sonicator.[8]

Issue 3: I am observing aggregation of my DL-DMPC liposomes after preparation.

  • Possible Cause: The formulation may be unstable due to factors like inappropriate pH, high lipid concentration, or the absence of stabilizing agents.

  • Troubleshooting Steps:

    • Check the pH of the hydration buffer. The stability of DMPC liposomes can be pH-dependent.[22]

    • Reduce the lipid concentration. High concentrations can sometimes lead to aggregation.[23]

    • Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation. The polyethylene glycol (PEG) chains create a hydration layer on the liposome surface, providing steric stabilization and preventing aggregation.[14][24]

    • Include cholesterol in the formulation, which can enhance the stability of the liposomes.[23]

Data Presentation

Table 1: Effect of Extrusion Parameters on DL-DMPC Liposome Size and PDI.

Membrane Pore Size (nm)Number of PassesExtrusion Pressure (psi)Resulting Mean Diameter (nm)Resulting PDI
400225360 ± 25~0.2
1005125138 ± 18< 0.2
10011-21Not Specified~100-120< 0.1
50Not SpecifiedNot Specified~60-80< 0.1
30550066 ± 28< 0.2

Note: Data compiled from multiple sources and represent typical outcomes. Actual results may vary based on specific experimental conditions.[19][25]

Table 2: Influence of Sonication Time on Liposome Size and PDI.

Sonication MethodSonication Time (minutes)Amplitude (%)Resulting Mean Diameter (nm)Resulting PDI
Probe Sonication323~150-200~0.3-0.4
Probe Sonication1523~100-150~0.2-0.3
Probe Sonication2140< 100< 0.2
Bath Sonication30Not Applicable~116~0.2

Note: Data compiled from multiple sources and represent typical outcomes. Actual results may vary based on specific experimental conditions.[6][20]

Table 3: Microfluidics Parameters and Their Effect on Liposome Size.

Total Flow Rate (TFR) (mL/min)Flow Rate Ratio (FRR) (Aqueous:Organic)Lipid Concentration (mM)Resulting Mean Diameter (nm)Resulting PDI
14:1Not Specified< 200< 0.2
103:110~70-90< 0.15
303:110~65-85< 0.1
453:110~65-85< 0.1
103:140~156~0.14

Note: Data compiled from multiple sources and represent typical outcomes. Actual results may vary based on specific experimental conditions.[11][15]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve DL-DMPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a round-bottom flask.[23]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[24]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[24]

  • Hydration:

    • Pre-heat the desired aqueous hydration buffer (e.g., phosphate-buffered saline, PBS) to a temperature above the Tc of DL-DMPC (e.g., 30-35 °C).

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask by vortexing or manual swirling to detach the lipid film and form a milky suspension of multilamellar vesicles (MLVs).[24] This hydration step should be carried out for about 1 hour at a temperature above the Tc.

  • Extrusion (Size Reduction):

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of DL-DMPC.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to generate unilamellar vesicles with a more uniform size distribution.

  • Characterization:

    • Determine the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[][26]

Protocol 2: Liposome Preparation by Sonication
  • Lipid Film Formation and Hydration:

    • Follow steps 1 and 2 from the Extrusion protocol to prepare an MLV suspension.

  • Sonication:

    • Place the vial containing the MLV suspension in a water-ice bath to dissipate heat generated during sonication.

    • If using a probe sonicator, immerse the tip into the suspension.

    • Sonicate the suspension using pulsed cycles (e.g., 30 seconds on, 30 seconds off) for a total sonication time determined by the desired final size (see Table 2).

    • Monitor the clarity of the suspension; it should become clearer as the liposome size decreases.

  • Characterization:

    • Analyze the final liposome suspension for size and PDI using DLS.[][26]

Mandatory Visualizations

Extrusion_Workflow cluster_prep Preparation cluster_sizing Sizing cluster_analysis Analysis A Dissolve Lipids in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer B->C Above Tc D Load MLV Suspension into Extruder C->D MLVs E Extrude through Polycarbonate Membrane D->E 11-21 Passes F Characterize Size & PDI (DLS) E->F LUVs

Caption: Workflow for DL-DMPC liposome preparation by extrusion.

Sonication_Workflow cluster_prep Preparation cluster_sizing Sizing cluster_analysis Analysis A Prepare MLV Suspension B Place Sample in Ice Bath A->B C Probe Sonication (Pulsed Cycles) B->C D Characterize Size & PDI (DLS) C->D SUVs

Caption: Workflow for DL-DMPC liposome preparation by sonication.

Microfluidics_Logic cluster_inputs Input Parameters cluster_process Microfluidic Process cluster_outputs Output Characteristics TFR Total Flow Rate (TFR) Mixing Rapid & Controlled Mixing TFR->Mixing FRR Flow Rate Ratio (FRR) FRR->Mixing LipidConc Lipid Concentration LipidConc->Mixing Size Liposome Size LipidConc->Size Increase with High Concentration Mixing->Size Decrease with High TFR/FRR PDI Polydispersity Index (PDI) Mixing->PDI Low PDI due to Uniform Mixing

Caption: Relationship between parameters in microfluidic liposome synthesis.

References

Technical Support Center: DL-DMPC Liposome Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) liposomes in serum.

Frequently Asked Questions (FAQs)

Q1: Why are my DL-DMPC liposomes unstable in serum?

A1: The primary cause of DL-DMPC liposome instability in serum is the interaction with serum proteins, particularly albumin and immunoglobulins.[1][2][3][4] These proteins can adsorb onto the liposome surface, leading to aggregation, or penetrate the lipid bilayer, causing leakage of the encapsulated contents.[1][5][6] This interaction is driven by both electrostatic and hydrophobic forces.[1][3][4]

Q2: What are the visible signs of DL-DMPC liposome instability in serum?

A2: Common signs of instability include:

  • Aggregation and Precipitation: The liposome suspension may become cloudy or form visible precipitates. This is often due to serum proteins cross-linking vesicles.[7]

  • Increased Particle Size and Polydispersity: Dynamic Light Scattering (DLS) analysis may show an increase in the average particle size (Z-average) and polydispersity index (PDI), indicating vesicle fusion or aggregation.[1][8]

  • Leakage of Encapsulated Material: A decrease in the concentration of the encapsulated drug or fluorescent marker within the liposomes over time.[9][10]

Q3: How does the phase transition temperature (Tc) of DMPC affect stability in serum?

A3: DMPC has a relatively low phase transition temperature (Tc) of 23°C.[11] At a physiological temperature of 37°C, the DMPC bilayer is in a fluid, liquid-crystalline state. This increased fluidity can make the liposomes more susceptible to disruption and penetration by serum proteins, leading to greater leakage compared to liposomes made from lipids with higher Tc, such as DPPC or DSPC.[9][10]

Q4: How can I improve the stability of my DL-DMPC liposomes in serum?

A4: Several strategies can be employed to enhance stability:

  • Incorporate Cholesterol: Cholesterol can be included in the liposome formulation to increase the packing density of the lipid bilayer.[9] This reduces membrane fluidity and permeability, thereby decreasing leakage and improving stability in serum.[2][5] A lipid-to-cholesterol molar ratio of 70:30 is often cited as providing a good balance of stability and flexibility.[2]

  • PEGylation: The addition of polyethylene glycol (PEG)-conjugated lipids (e.g., DSPE-PEG2000) to the liposome surface creates a hydrophilic barrier.[11] This "stealth" coating sterically hinders the binding of serum proteins, reducing uptake by the mononuclear phagocyte system and prolonging circulation time.[11][12]

  • Control Surface Charge: Including a small amount of a negatively charged lipid can increase the zeta potential of the liposomes, leading to greater electrostatic repulsion between vesicles and reducing aggregation.[5][13]

Q5: What is the expected shelf-life of DL-DMPC liposomes?

A5: The shelf-life depends heavily on the formulation and storage conditions. Pure DMPC liposomes stored at 4°C may only be stable for a few days, showing an increase in particle size and PDI.[11] Formulations containing cholesterol and PEG can exhibit improved stability over several days.[11] For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant is the most effective method.[2][14]

Troubleshooting Guides

Issue 1: Liposome Aggregation in Serum

Symptoms:

  • Visible cloudiness or precipitation in the liposome suspension after incubation with serum.

  • A significant increase in the Z-average diameter and PDI as measured by DLS.

Possible Causes and Solutions:

Possible CauseSuggested Solution
High Liposome Concentration High concentrations increase the frequency of particle collisions, promoting aggregation.[2] Try diluting the liposome suspension before or during serum incubation.
Insufficient Surface Charge Low electrostatic repulsion between liposomes can lead to aggregation. Incorporate a small percentage of a charged lipid (e.g., DMPG) to increase the absolute value of the zeta potential.[5]
Protein-Mediated Cross-Linking Serum proteins can bind to multiple liposomes, causing them to clump together.[7] PEGylate the liposome surface to create a steric barrier that inhibits protein binding.[11]
Presence of Divalent Cations Divalent cations like Ca²⁺ and Mg²⁺ in the serum or buffer can promote aggregation.[12] The addition of a chelating agent like EDTA may help prevent this.[12]

Troubleshooting Workflow for Liposome Aggregation

start Start: Liposome Aggregation Observed check_conc Is Liposome Concentration High? start->check_conc dilute Dilute Liposome Suspension check_conc->dilute Yes check_charge Is Zeta Potential Close to Neutral? check_conc->check_charge No end Re-evaluate Stability dilute->end add_charge Incorporate Charged Lipids (e.g., DMPG) check_charge->add_charge Yes check_peg Is the Surface PEGylated? check_charge->check_peg No add_charge->end add_peg Add PEG-Lipids to Formulation check_peg->add_peg No check_cations Are Divalent Cations Present? check_peg->check_cations Yes add_peg->end add_edta Consider Adding EDTA check_cations->add_edta Yes check_cations->end No add_edta->end

Caption: Troubleshooting logic for DL-DMPC liposome aggregation.

Issue 2: Premature Leakage of Encapsulated Contents in Serum

Symptoms:

  • Rapid loss of the encapsulated drug or fluorescent marker when incubated in serum, as measured by a leakage assay.

Possible Causes and Solutions:

Possible CauseSuggested Solution
High Membrane Fluidity At 37°C, the DMPC bilayer is in a fluid state, making it permeable.[9] Incorporate cholesterol (e.g., at a 70:30 lipid-to-cholesterol molar ratio) to increase bilayer packing and reduce permeability.[2]
Protein-Induced Pore Formation Serum proteins can insert into the bilayer, creating transient pores and causing leakage.[1][5] PEGylating the liposome surface can shield the bilayer from direct interaction with these proteins.[11]
Lipid Hydrolysis Over time, the ester bonds in phospholipids can hydrolyze, compromising membrane integrity. Ensure the pH of your buffer is maintained around 6.5-7.4 to minimize hydrolysis.[2][5]
Low Encapsulation Stability The encapsulated molecule may have inherent properties that promote its leakage. For hydrophilic molecules, ensure proper hydration and extrusion steps to form stable, unilamellar vesicles.

Quantitative Data on DL-DMPC Liposome Stability

Table 1: Effect of Formulation on the Stability of DMPC-based Liposomes

Liposome Composition (molar ratio)Storage ConditionDayMean Particle Size (nm)PDIReference
DMPC4°C0~120~0.25[11]
4~120~0.25[11]
6179.5 ± 10.70.43[11]
DMPC/Chol/PEG (85:10:5)4°C0~125~0.28[11]
6~125~0.28[11]

Table 2: Comparative Drug Retention of Different Liposome Formulations

Liposome Composition (with 21% Cholesterol)Incubation TemperatureTimeDrug Retention (%)Reference
DMPC4°C15 min47.3 ± 6.9[9][10]
48 hr50.5 ± 6.3[10]
37°C15 min53.8 ± 4.3[9][10]
48 hr47.3 ± 6.9[10]
DPPC4°C3 hr62.1 ± 8.2[9][10]
37°C24 hr60.8 ± 8.9[9][10]
DSPC4°C48 hr87.1 ± 6.8[9][10]
37°C48 hr85.2 ± 10.1[9][10]

Note: The drug retention for DMPC liposomes shows a significant drop within the first 15 minutes, after which it plateaus.[9][10]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Leakage Assay in Serum

This protocol is adapted from methodologies used to assess liposome leakage.[3][7] It measures the increase in fluorescence that occurs when SRB, which is self-quenched at high concentrations inside liposomes, is released into the surrounding medium.

Materials:

  • SRB-encapsulated DL-DMPC liposomes

  • Fetal Bovine Serum (FBS) or Human Serum (HS)

  • Tris-buffered saline (TBS) or HEPES-buffered saline (HBS), pH 7.4

  • Triton X-100 (10% v/v solution)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~565 nm, Emission: ~585 nm)

Procedure:

  • Prepare Liposome Suspension: Dilute the stock SRB-liposome suspension in buffer to the desired working concentration.

  • Set up Microplate:

    • Baseline Fluorescence (F_t): To wells, add a specific volume of the liposome suspension and an equal volume of serum (e.g., 50 µL liposomes + 50 µL 20% serum in buffer for a final serum concentration of 10%).

    • Maximum Fluorescence (F_max): To separate wells, add the same volume of liposome suspension and serum, then add a small volume of 10% Triton X-100 (e.g., 10 µL) to completely lyse the liposomes and release all SRB.

    • Blank: Prepare wells with buffer and serum only to measure background fluorescence.

  • Incubation: Incubate the microplate at 37°C.

  • Fluorescence Measurement: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the fluorescence intensity of all wells.

  • Calculate Percent Leakage: Use the following formula to calculate the percentage of SRB leakage at each time point (t): % Leakage(t) = [(F_t - F_blank) / (F_max - F_blank)] * 100

Workflow for SRB Leakage Assay

prep Prepare SRB-Liposomes, Serum, and Buffers setup Set up 96-well plate: - Experimental (Liposomes + Serum) - Max Fluorescence (Liposomes + Serum + Triton X-100) - Blank (Buffer + Serum) prep->setup incubate Incubate plate at 37°C setup->incubate measure Measure fluorescence at time points (Ft) incubate->measure calculate Calculate % Leakage using the formula: % Leakage = [(Ft - F_blank) / (F_max - F_blank)] * 100 measure->calculate analyze Analyze data: Plot % Leakage vs. Time calculate->analyze

Caption: Experimental workflow for the SRB leakage assay.

Protocol 2: Dynamic Light Scattering (DLS) for Size Analysis in Serum

This protocol outlines the steps for measuring changes in liposome size and polydispersity upon incubation with serum.[15][16]

Materials:

  • DL-DMPC liposome suspension

  • Serum (FBS or HS), filtered through a 0.22 µm filter to remove aggregates

  • Buffer (e.g., PBS), filtered through a 0.22 µm filter

  • DLS instrument and appropriate cuvettes

Procedure:

  • Instrument Setup: Set the DLS instrument parameters, including the temperature (e.g., 37°C), laser wavelength, and scattering angle.

  • Baseline Measurement (Time 0):

    • Dilute a small aliquot of the stock liposome suspension in filtered buffer to a suitable concentration for DLS measurement.

    • Perform the measurement to obtain the initial average particle size (Z-average diameter) and polydispersity index (PDI).

  • Incubation with Serum:

    • Mix the liposome suspension with filtered serum to the desired final concentration (e.g., 10%, 50% serum).

    • Incubate the mixture at 37°C.

  • Time-Point Measurements:

    • At regular intervals (e.g., 0, 1, 4, 24 hours), take an aliquot of the liposome-serum mixture.

    • Dilute the aliquot in the same concentration of serum-buffer mixture (to maintain the same viscosity and refractive index) if necessary for the DLS measurement.

    • Perform the DLS measurement for each time point.

  • Data Analysis:

    • Analyze the correlation function to ensure data quality.

    • Compare the Z-average diameter and PDI at each time point to the baseline measurement. A significant increase in these values indicates aggregation or fusion.

Signaling Pathway of Serum Protein Interaction with Liposomes

liposome DL-DMPC Liposome in Bloodstream interaction Protein Adsorption (Electrostatic & Hydrophobic Forces) liposome->interaction serum_protein Serum Proteins (Albumin, IgG) serum_protein->interaction penetration Protein Penetration of Bilayer interaction->penetration aggregation Aggregation & Fusion interaction->aggregation leakage Leakage of Contents penetration->leakage outcome1 Increased Size & PDI aggregation->outcome1 outcome2 Loss of Encapsulated Drug leakage->outcome2

References

Troubleshooting low yield of membrane protein reconstitution in DL-DMPC nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the reconstitution of membrane proteins into DL-DMPC nanodiscs, specifically focusing on issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of membrane protein reconstitution in DL-DMPC nanodiscs?

A1: The successful reconstitution of membrane proteins into nanodiscs is a multifactorial process. The most critical parameters that significantly impact the final yield include:

  • Molar Ratios: The stoichiometry between the membrane scaffold protein (MSP), DL-DMPC lipid, and the target membrane protein is paramount for efficient self-assembly.[1]

  • Detergent Choice and Concentration: The type of detergent used to solubilize the membrane protein and its concentration relative to the lipid are crucial. The detergent must be compatible with the target protein and efficiently removed to initiate nanodisc formation.[2]

  • Temperature and Incubation Time: The assembly process is temperature-dependent and should be performed near the phase transition temperature of the lipid.[3] Incubation times for both the initial mixing and detergent removal steps also play a significant role.[2][4]

  • Detergent Removal Method: The efficiency and rate of detergent removal directly influence the kinetics of nanodisc assembly and can affect the final yield and homogeneity of the preparation.[1][5]

  • Purity and Stability of the Membrane Protein: The starting material's quality is crucial; aggregated or unstable proteins will not incorporate efficiently into nanodiscs.[6]

Q2: How do I determine the optimal molar ratio of MSP1D1:DL-DMPC:Target Protein?

A2: The optimal molar ratio is highly dependent on the specific membrane protein and must be determined empirically.[1][6] A common starting point for MSP1D1 and DMPC is a molar ratio of approximately 1:80.[2][7] For incorporating a membrane protein, it is often recommended to use an excess of MSP to the target protein to favor the incorporation of a single protein molecule per nanodisc.[6] A systematic screening of different ratios is the most effective approach.

Q3: What is the recommended incubation temperature and time for DL-DMPC nanodisc assembly?

A3: For nanodiscs assembled with DMPC, the incubation should be performed at or near its phase transition temperature, which is 23°C. Therefore, room temperature (around 22-25°C) is generally recommended for the assembly incubation.[3][8] The initial incubation of the MSP, lipid, and protein mixture is typically short (15-60 minutes).[2][3] The subsequent detergent removal step can range from a few hours to overnight, depending on the method used.[4][5]

Q4: Which detergent is best for reconstituting membrane proteins into DL-DMPC nanodiscs?

A4: While sodium cholate is a commonly used detergent for initial lipid solubilization, the choice of the secondary detergent for solubilizing the target membrane protein depends heavily on the protein itself.[2] The detergent must maintain the protein's stability and activity. It is crucial that the chosen detergent can be efficiently removed by methods like dialysis or hydrophobic beads (e.g., Bio-Beads).[5][9] Detergents with a high critical micelle concentration (CMC), like cholate, are generally easier to remove.

Q5: My size exclusion chromatography (SEC) profile shows a large void volume peak and very little properly assembled nanodiscs. What could be the cause?

A5: A prominent void volume peak in your SEC profile often indicates the presence of large aggregates. This can be caused by several factors:

  • Incorrect Lipid-to-MSP Ratio: An excess of lipid relative to the MSP can lead to the formation of large, heterogeneous lipid-protein aggregates instead of well-defined nanodiscs.[2]

  • Protein Aggregation: The target membrane protein may be aggregating before or during the reconstitution process. This can be due to an inappropriate detergent, buffer conditions, or instability of the protein.[10]

  • Inefficient Detergent Removal: Incomplete or too rapid detergent removal can lead to uncontrolled aggregation.[10]

Troubleshooting Guide

This guide addresses specific issues related to low reconstitution yield in a question-and-answer format.

Issue 1: Low overall yield of nanodiscs (both empty and protein-loaded).
  • Question: My final concentration of nanodiscs after purification is very low. What are the likely causes and how can I improve it?

  • Answer: Low overall yield can stem from several factors throughout the protocol. Here's a systematic approach to troubleshooting:

    • Verify Component Ratios: The molar ratio of DL-DMPC to MSP1D1 is critical. For MSP1D1, an optimal ratio with DMPC is often around 80:1.[2] Deviations can lead to the formation of aggregates or unassembled components.

      • Action: Perform a titration of the DL-DMPC:MSP1D1 ratio to find the optimal stoichiometry for your specific batch of protein and lipid.

    • Check Detergent Concentration: The final cholate concentration in the reconstitution mixture should typically be above its critical micelle concentration (CMC) to ensure proper micelle formation. A recommended range is 12-40 mM.[11]

      • Action: Ensure your final cholate concentration is within the optimal range. If you need to perform the assembly at a lower lipid concentration, you may need to add more cholate to the mixture.

    • Optimize Incubation Temperature: Assembly with DMPC should be performed at room temperature (around 23°C).[3] Incorrect temperatures can hinder the self-assembly process.

      • Action: Ensure your incubation steps are carried out at the correct temperature.

    • Evaluate Detergent Removal: The rate and completeness of detergent removal are crucial.

      • Action: If using Bio-Beads, ensure they are properly washed and that a sufficient amount is used (typically 0.5-1 g of wet beads per mL of reconstitution mixture).[5] For dialysis, ensure a large buffer volume and sufficient changes of buffer over an adequate period.[5]

Issue 2: Low incorporation of the target membrane protein into nanodiscs.
  • Question: I get a good yield of empty nanodiscs, but very little of my target protein is incorporated. How can I increase the incorporation efficiency?

  • Answer: Low incorporation efficiency points to issues with the target protein itself or its interaction with the nanodisc components during assembly.

    • Assess Protein Quality: The membrane protein must be stable and monodisperse in its detergent-solubilized state before reconstitution.

      • Action: Run an SEC analysis of your detergent-solubilized protein to check for aggregation. If aggregates are present, you may need to screen for a more suitable detergent or optimize your purification protocol.

    • Optimize the MSP:Target Protein Ratio: A common strategy is to use a molar excess of MSP to the target protein to favor the incorporation of monomers.[6]

      • Action: Try varying the molar ratio of MSP to your target protein. A good starting point is a 2:1 or higher MSP:protein ratio.

    • Consider the "Secondary" Detergent: The detergent used to solubilize your membrane protein must be compatible with the nanodisc assembly process and be removable.

      • Action: If your protein is unstable in the primary reconstitution detergent (e.g., cholate), you may need to use a milder secondary detergent and ensure that the total detergent concentration is managed effectively. Be aware that some detergents are more difficult to remove with Bio-Beads than cholate.[5]

    • Incubation of Components: Ensure all components are properly mixed before initiating detergent removal.

      • Action: A brief incubation on ice (5 minutes or longer) after mixing the detergent-solubilized protein with the MSP/lipid mixture can be beneficial before adding Bio-Beads.[5]

Data Presentation

Table 1: Recommended Molar Ratios for DL-DMPC Nanodisc Assembly with MSP1D1

Component RatioRecommended Starting RatioRange for OptimizationReference
DL-DMPC : MSP1D180 : 160:1 to 100:1[2]
MSP1D1 : Target Protein2 : 11:1 to 10:1[6]

Table 2: Key Experimental Parameters for DL-DMPC Nanodisc Reconstitution

ParameterRecommended Value/ConditionNotesReference
Incubation Temperature Room Temperature (~23°C)Near the phase transition temperature of DMPC.[3]
Final Cholate Concentration 12 - 40 mMEnsure it is above the CMC.[11]
Detergent Removal (Bio-Beads) 0.5 - 1.0 g wet beads / mLIncubate for at least 2 hours with gentle agitation.[5]
Detergent Removal (Dialysis) 3 buffer changes over 24hUse a large buffer volume (~1000x sample volume).[5]

Experimental Protocols

Protocol 1: General DL-DMPC Nanodisc Assembly
  • Lipid Film Preparation:

    • In a glass vial, add the desired amount of DL-DMPC dissolved in chloroform.

    • Dry the lipid to a thin film under a stream of nitrogen gas.

    • Place the vial under high vacuum for at least 4 hours (or overnight) to remove any residual solvent.[11]

  • Lipid Solubilization:

    • Resuspend the dried lipid film in a buffer containing sodium cholate to achieve a final lipid concentration of 50 mM and a cholate-to-lipid molar ratio of 2:1.

    • Vortex and sonicate in a bath sonicator until the solution is clear.

  • Assembly Mixture Preparation:

    • In a microcentrifuge tube, combine the solubilized DL-DMPC, MSP1D1, and buffer to achieve the desired final concentrations and molar ratios (e.g., 80:1 DL-DMPC:MSP1D1).

    • Ensure the final cholate concentration is between 12-40 mM.[11]

    • Incubate the mixture at room temperature for 15-60 minutes.[3]

  • Detergent Removal:

    • Add washed Bio-Beads SM-2 (0.5-0.8 g of damp beads per mL of the reconstitution mixture).[5]

    • Incubate on an orbital shaker at room temperature for at least 2 hours.[5]

  • Purification:

    • Remove the Bio-Beads by pipetting the supernatant.

    • Purify the assembled nanodiscs using size exclusion chromatography (SEC).

Protocol 2: Incorporation of a Membrane Protein into DL-DMPC Nanodiscs
  • Prepare the Nanodisc Reconstitution Mixture: Follow steps 1-3 from Protocol 1 to prepare the mixture of solubilized DL-DMPC and MSP1D1.

  • Prepare the Detergent-Solubilized Membrane Protein: The target membrane protein should be in a buffer containing a suitable detergent that maintains its stability.

  • Combine Components:

    • Add the detergent-solubilized membrane protein to the nanodisc reconstitution mixture to achieve the desired final molar ratio of MSP1D1 to the target protein.

    • If necessary, adjust the volume with buffer to maintain optimal lipid and detergent concentrations.

    • Incubate the mixture on ice for at least 5 minutes.[5]

  • Detergent Removal and Purification: Follow steps 4 and 5 from Protocol 1. The incubation time for detergent removal may need to be extended (e.g., 4-18 hours) depending on the secondary detergent used.[5]

Visualizations

experimental_workflow cluster_prep Component Preparation cluster_assembly Assembly cluster_purification Purification & Analysis p1 Solubilize Membrane Protein (Detergent) a1 Mix Components (Protein, Lipid, MSP) p1->a1 p2 Prepare DL-DMPC/Cholate Micelles p2->a1 p3 Purify MSP1D1 p3->a1 a2 Incubate (Room Temperature) a1->a2 a3 Detergent Removal (e.g., Bio-Beads) a2->a3 u1 Size Exclusion Chromatography (SEC) a3->u1 u2 Analyze Fractions (SDS-PAGE, etc.) u1->u2

Caption: Workflow for membrane protein reconstitution into nanodiscs.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Reconstitution Yield c1 Incorrect Molar Ratios (Lipid:MSP or MSP:Protein) start->c1 c2 Suboptimal Detergent Concentration/Type start->c2 c3 Incorrect Incubation Temperature start->c3 c4 Inefficient Detergent Removal start->c4 c5 Poor Membrane Protein Quality start->c5 s1 Titrate Ratios c1->s1 s2 Adjust Detergent Concentration / Screen Detergents c2->s2 s3 Optimize Temperature (Use ~23°C for DMPC) c3->s3 s4 Increase Bio-Bead Amount or Dialysis Time c4->s4 s5 Assess Protein Purity & Stability (SEC) c5->s5

Caption: Troubleshooting logic for low nanodisc reconstitution yield.

References

Impact of pH and ionic strength on DL-DMPC vesicle stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH and ionic strength on the stability of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) vesicles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DL-DMPC vesicles are aggregating and the particle size is increasing over a short period. What could be the cause?

A1: Vesicle aggregation is often a sign of instability, which can be primarily influenced by the pH and ionic strength of your buffer.

  • Sub-optimal pH: DL-DMPC is a zwitterionic phospholipid, meaning it has both a positive (choline) and a negative (phosphate) charge in its headgroup. The overall surface charge, or Zeta Potential, is highly dependent on the pH of the surrounding medium.[1] At a pH close to the isoelectric point of the vesicle, the net surface charge approaches zero, minimizing electrostatic repulsion between vesicles and leading to aggregation.[2] For phosphocholine lipids, this is generally in the acidic pH range.[3]

  • High Ionic Strength: Increasing the ionic strength of the buffer (e.g., by using high concentrations of salts like NaCl) can cause "charge screening".[1][4] The ions in the solution effectively shield the surface charge on the vesicles, which reduces the electrostatic repulsion between them and can lead to aggregation, even at a pH where the vesicles would normally be stable.[5][6]

Troubleshooting Steps:

  • Measure the Zeta Potential: Aim for a zeta potential value significantly different from zero (e.g., > ±20 mV) to ensure sufficient electrostatic repulsion for stability.[7][8]

  • Adjust pH: Ensure your buffer pH is not near the isoelectric point of the vesicles. For DMPC, maintaining a pH around 7.0-7.4 is common practice for stable dispersions.[9]

  • Lower Ionic Strength: If possible, reduce the salt concentration in your buffer. Compare vesicle stability in a low ionic strength buffer (e.g., 10 mM) versus a high ionic strength one (e.g., 150 mM PBS).[6][10]

Q2: I'm observing a significant change in vesicle size and polydispersity index (PDI) after changing my buffer system. Why is this happening?

A2: The composition of your buffer, beyond just pH and ionic strength, can significantly impact vesicle stability.[11]

  • Ion-Specific Effects: Different ions can interact with the lipid headgroups in unique ways. For instance, divalent cations like Ca²⁺ can bind to the phosphate groups of DMPC, neutralizing the negative charge and potentially inducing fusion or aggregation more effectively than monovalent cations like Na⁺.[5][12]

  • Buffer Components: Some buffer species can directly interact with the lipid bilayer. It's crucial to use a well-characterized and appropriate buffer system like HEPES or a phosphate buffer (PBS), but be aware of their ionic contributions.[10][11]

Troubleshooting Steps:

  • Review Buffer Composition: If you recently changed buffers, compare the ionic species and their valencies. If using divalent cations, consider if they are necessary for your experiment or if a buffer with only monovalent ions could be substituted.

  • Test Different Buffers: Prepare your vesicles in different common biological buffers (e.g., HEPES-buffered saline, Tris-buffered saline, PBS) at the same pH and overall ionic strength to see if the buffer species itself is the issue.[11]

Q3: How does temperature interact with pH and ionic strength to affect stability?

A3: Temperature is a critical factor, primarily due to the main phase transition temperature (Tc) of DL-DMPC, which is approximately 24°C.[5][13][14]

  • Below Tc (Gel Phase): The lipid bilayers are in a more rigid, ordered state. Vesicles are generally less permeable but can be more susceptible to fracture upon freezing.[9]

  • Above Tc (Liquid Crystalline Phase): The bilayers are in a more fluid, disordered state. This increased fluidity can make vesicles more prone to fusion, especially if electrostatic repulsion is low due to pH or ionic strength conditions.[15]

  • Combined Effects: At temperatures above the Tc, the increased membrane fluidity combined with low surface charge (due to pH or high ionic strength) can significantly accelerate vesicle fusion and aggregation.[15] Conversely, osmotic stress induced by high salt concentrations is better tolerated by DMPC vesicles when they are in their fluid phase (above Tc).[10]

Troubleshooting Steps:

  • Control Temperature: Always perform experiments and storage at a consistent, defined temperature.

  • Storage Conditions: For short-term storage (up to a few days), it is recommended to store DMPC vesicles refrigerated at 4-8°C.[9][16] Avoid freezing, as the formation of ice crystals can rupture the vesicles.[9][17]

  • Consider Experimental Temperature: Be aware that if your experiment is conducted at 37°C (well above the Tc), vesicle stability will be highly dependent on maintaining optimal pH and ionic strength to prevent fusion.[18][19]

Q4: My vesicle suspension appears stable initially but loses encapsulated drug/molecule content over 24-48 hours. Is this related to pH and ionic strength?

A4: Yes, leakage of encapsulated content is a sign of bilayer destabilization, which can be influenced by pH and ionic strength. While temperature is a primary driver of leakage (especially around the Tc), conditions that promote vesicle fusion or aggregation can also lead to content loss.[19][20] When vesicles fuse, the integrity of their individual membranes is compromised, which can result in the release of encapsulated materials.

Troubleshooting Steps:

  • Optimize for Colloidal Stability: First, ensure your vesicles are colloidally stable by addressing the points in Q1 (check pH, ionic strength, and zeta potential). Preventing aggregation and fusion is the first step to minimizing leakage.

  • Incorporate Cholesterol: If leakage remains an issue, consider including cholesterol (e.g., at 20-30 mol%) in your lipid formulation. Cholesterol is known to increase the packing of lipid acyl chains, decrease membrane fluidity above the Tc, and reduce the permeability of the bilayer, thereby improving content retention.[18][19]

Quantitative Data Summary

The following tables summarize the expected trends in DL-DMPC vesicle stability as a function of pH and ionic strength, based on established principles for phosphocholine lipids.

Table 1: Effect of pH on DL-DMPC Vesicle Properties (at low ionic strength)

pHExpected Zeta Potential (mV)Expected Mean Diameter (nm)Expected PDIStability Interpretation
3.0~ 0 to +5> 500 (Aggregated)> 0.5Unstable: Near the isoelectric point, minimal electrostatic repulsion leads to significant aggregation.[3]
5.0-5 to -15150 - 3000.2 - 0.4Moderately Stable: Some negative charge provides repulsion, but may not be sufficient for long-term stability.
7.4-20 to -40100 - 120< 0.2Stable: Sufficiently negative surface charge provides strong electrostatic repulsion between vesicles.[1]
9.0-25 to -45100 - 120< 0.2Stable: Similar to pH 7.4, strong electrostatic repulsion is maintained.

Table 2: Effect of Ionic Strength (NaCl) on DL-DMPC Vesicle Properties (at pH 7.4)

NaCl Conc. (mM)Expected Zeta Potential (mV)Expected Mean Diameter (nm)Expected PDIStability Interpretation
1-35 to -50100 - 120< 0.2Stable: Low ionic strength allows for a large electrical double layer and strong repulsion.[6]
10-20 to -35100 - 120< 0.2Stable: Sufficient repulsion for good colloidal stability.
50-10 to -20120 - 2000.2 - 0.3Moderately Stable: Charge screening effect begins to reduce repulsion, may see slight increase in size.[5]
150 (PBS)-5 to -10> 300 (Aggregated)> 0.4Unstable: High ionic strength screens surface charge, leading to aggregation via van der Waals forces.[6][10]

Experimental Protocols

Protocol 1: Preparation of DL-DMPC Vesicles by Thin-Film Hydration and Extrusion

This method produces large unilamellar vesicles (LUVs) with a controlled size distribution.[21][22]

  • Lipid Film Preparation:

    • Dissolve DL-DMPC powder in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a round-bottom flask.[23][24]

    • Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the DMPC phase transition temperature (Tc ≈ 24°C), for instance at 30°C, to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.[23]

  • Hydration:

    • Add the aqueous buffer of desired pH and ionic strength to the flask. The volume should result in a final lipid concentration typically between 1 and 10 mg/mL.

    • Hydrate the lipid film by gentle agitation (e.g., swirling or vortexing) at a temperature above the Tc (e.g., 30-35°C) for 1-2 hours. This will form a milky suspension of multilamellar vesicles (MLVs).[21]

  • Extrusion (Sizing):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the Tc.

    • Load the MLV suspension into one of the gas-tight syringes of the extruder.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[22] This process reduces the size and lamellarity, resulting in a more uniform population of LUVs.

    • The resulting vesicle suspension should be slightly opalescent to translucent.

Protocol 2: Vesicle Characterization by Dynamic Light Scattering (DLS) and Zeta Potential Measurement

  • Sample Preparation:

    • Dilute a small aliquot of the final vesicle suspension in the same buffer used for hydration to a suitable concentration for DLS analysis (this prevents multiple scattering effects). The exact dilution will depend on the instrument, but a 1:100 dilution is a common starting point.

  • DLS Measurement (Size and PDI):

    • Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

    • Transfer the diluted sample to a clean cuvette and place it in the instrument.

    • Perform the measurement to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value < 0.2 generally indicates a monodisperse population.[25][26][27]

  • Zeta Potential Measurement:

    • Dilute the vesicle suspension in the appropriate buffer (often a low ionic strength buffer like 10 mM NaCl is required for accurate measurement, check instrument specifications).

    • Load the sample into the specific zeta potential cell (e.g., a folded capillary cell).

    • Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles to calculate the electrophoretic mobility and, subsequently, the zeta potential.[7][28][29]

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_char Vesicle Characterization cluster_analysis Data Analysis prep1 1. Dissolve DL-DMPC in Organic Solvent prep2 2. Create Thin Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with Buffer (T > Tc) prep2->prep3 prep4 4. Extrude through Membrane (e.g., 100 nm) prep3->prep4 char1 Dilute Vesicle Suspension prep4->char1 LUV Suspension char2 Measure Size & PDI (DLS) char1->char2 char3 Measure Zeta Potential char1->char3 analysis1 Assess Stability: - Size < 200 nm - PDI < 0.2 - Zeta Potential > |20| mV char2->analysis1 char3->analysis1

Caption: Experimental workflow for the preparation and characterization of DL-DMPC vesicles.

stability_logic cluster_params Experimental Parameters cluster_props Vesicle Properties cluster_outcome Stability Outcome ph Buffer pH zeta Zeta Potential (Surface Charge) ph->zeta determines ionic Ionic Strength ionic->zeta screens charge repulsion Inter-vesicle Electrostatic Repulsion zeta->repulsion governs stable Stable Dispersion (Colloidal Stability) repulsion->stable High unstable Aggregation & Fusion (Instability) repulsion->unstable Low

Caption: Relationship between pH, ionic strength, zeta potential, and vesicle stability.

References

Technical Support Center: Optimizing DL-DMPC Liposome Preparation by Sonication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on reducing the polydispersity of DL-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) liposomes prepared by sonication. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sonication process for DL-DMPC liposome preparation, with a focus on reducing the polydispersity index (PDI).

Problem EncounteredPotential CauseRecommended Solution
High Polydispersity Index (PDI > 0.3) Insufficient sonication time or power.Gradually increase the sonication duration in pulsed mode. If using a probe sonicator, consider a slight increase in amplitude. Monitor the PDI at different time points to determine the optimal duration.[1][2]
Sonication temperature is below the phase transition temperature (Tm) of DL-DMPC (~24°C).Ensure the sonication process is conducted at a temperature above the Tm of DL-DMPC. Using a water bath to control the temperature can be beneficial.
Incomplete hydration of the lipid film.Before sonication, ensure the lipid film is fully hydrated by vortexing the suspension. The hydration should also be performed above the lipid's Tm.[3]
Lipid concentration is too high.High lipid concentrations can sometimes hinder the formation of small, uniform vesicles.[4] Try preparing liposomes at a lower DL-DMPC concentration.
Liposome Size is Too Large Insufficient sonication energy.Increase the sonication time or amplitude. Probe sonication is generally more effective for size reduction than bath sonication.[5]
Aggregation of liposomes post-sonication.Ensure the buffer has an appropriate ionic strength and pH to maintain liposome stability. Zeta potential measurements can help assess surface charge and stability.[5]
Low Liposome Yield or Lipid Aggregation Poor hydration of the lipid film.Ensure the lipid film is thin and evenly distributed before hydration. The hydration buffer should be added at a temperature above the Tm of DL-DMPC.[3]
Inadequate sonication.Insufficient sonication may not effectively break down larger multilamellar vesicles into smaller, stable unilamellar vesicles.
Suspected Lipid or Drug Degradation Overheating during sonication.Use pulsed sonication with rest periods (e.g., 5 seconds ON, 5 seconds OFF) to prevent excessive heat generation.[4][6] Placing the sample in an ice bath during sonication is also recommended.[7][8]
Oxidation of lipids.Prepare liposomes under an inert atmosphere (e.g., nitrogen or argon) to minimize lipid oxidation, especially if working with unsaturated lipids.[9]
Sample Contamination (e.g., metal particles) Shedding from the probe sonicator tip.After sonication, centrifuge the liposome suspension (e.g., at 10,000 x g for 3-5 minutes) to pellet any titanium particles from the probe tip.[6][10]

Frequently Asked Questions (FAQs)

Q1: What is a good Polydispersity Index (PDI) for DL-DMPC liposomes?

For applications in drug delivery, a PDI value of 0.3 or below is generally considered acceptable and indicative of a homogenous population of liposomes.[11]

Q2: How does sonication time affect the PDI of DL-DMPC liposomes?

Generally, increasing the sonication time leads to a decrease in both the size and PDI of the liposomes.[1][2] However, there is a point of diminishing returns, and excessive sonication can lead to lipid degradation.[11] It is important to optimize the sonication time for your specific setup.

Q3: What is the difference between probe sonication and bath sonication for preparing liposomes?

Probe sonication delivers a higher and more concentrated energy to the sample, making it more effective at reducing liposome size and PDI compared to bath sonication.[5] However, probe sonication also has a higher risk of causing sample heating and contamination from the probe tip.[6][10]

Q4: Why is it important to perform sonication above the phase transition temperature (Tm) of DL-DMPC?

The Tm of DL-DMPC is approximately 24°C.[12] Above this temperature, the lipid bilayer is in a more fluid state, which facilitates the rearrangement of the lipids into smaller, more uniform vesicles during sonication.

Q5: Can I reuse DL-DMPC liposomes that have been stored?

It is recommended to use freshly prepared liposomes for optimal results. If stored (typically at 4°C for up to 24 hours), it is advisable to perform an additional centrifugation step to remove any aggregated lipids before use.[10] Re-sonication is generally not recommended as it can alter the liposome characteristics.

Experimental Protocols

Protocol 1: Preparation of DL-DMPC Liposomes by Thin-Film Hydration followed by Probe Sonication

This protocol outlines a general method for preparing small unilamellar vesicles (SUVs) of DL-DMPC with a low PDI.

Materials:

  • DL-DMPC powder

  • Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Water bath

  • Centrifuge

Procedure:

  • Lipid Dissolution: Weigh the desired amount of DL-DMPC and dissolve it in the organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to a temperature above the boiling point of the solvent. Rotate the flask and gradually apply a vacuum to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask.[3][13]

  • Drying: Further dry the lipid film under a high vacuum for at least 30 minutes to remove any residual organic solvent.

  • Hydration: Add the hydration buffer to the flask, ensuring the temperature of the buffer is above the Tm of DL-DMPC (~24°C). Vortex the flask to hydrate the lipid film, which will result in a milky suspension of multilamellar vesicles (MLVs).[3]

  • Sonication (Size Reduction):

    • Place the vial containing the MLV suspension in an ice bath to dissipate heat.[7][8]

    • Immerse the tip of the probe sonicator into the suspension.

    • Sonicate in a pulsed mode (e.g., 2 seconds ON, 2-5 seconds OFF) to prevent overheating.[4][6] The total sonication time will need to be optimized, but a starting point could be 4 cycles of 2 minutes each.[6][10]

  • Removal of Contaminants: Centrifuge the sonicated sample at approximately 10,000 x g for 3 minutes to pellet any titanium particles shed from the probe tip and any larger, un-reconstituted lipids.[6][10]

  • Collection and Storage: Carefully collect the supernatant containing the DL-DMPC liposomes. For short-term storage, keep the liposomes at 4°C.

Quantitative Data Summary

The following table summarizes the expected impact of key sonication parameters on the final characteristics of DL-DMPC liposomes.

ParameterEffect on Liposome SizeEffect on PDINotes
Sonication Time Decreases with increasing time (up to a limit)[1][2][11]Decreases with increasing time (up to a limit)[1][2]Prolonged sonication can lead to lipid degradation.[11]
Sonication Power/Amplitude Decreases with increasing powerGenerally decreases with increasing powerHigher power increases the risk of overheating and lipid degradation.
Sonication Temperature Smaller sizes achieved above TmLower PDI achieved above TmFor DL-DMPC, the temperature should be > 24°C.
Lipid Concentration May increase at very high concentrations[4]May increase at very high concentrationsOptimization may be required for different concentrations.
Sonication Method Probe sonication yields smaller sizes than bath sonication[5]Probe sonication generally results in a lower PDI[5]Probe sonication requires post-sonication centrifugation to remove contaminants.[6][10]

Visualizing the Workflow and Logic

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sonication Size Reduction cluster_purification Purification & Analysis dissolve 1. Dissolve DL-DMPC in Organic Solvent evaporate 2. Form Thin Lipid Film via Rotary Evaporation dissolve->evaporate dry 3. Dry Film Under Vacuum evaporate->dry hydrate 4. Hydrate Film with Buffer (> Tm) to form MLVs dry->hydrate sonicate 5. Pulsed Sonication on Ice hydrate->sonicate centrifuge 6. Centrifuge to Remove Debris sonicate->centrifuge collect 7. Collect Supernatant (SUVs) centrifuge->collect analyze 8. Characterize Size and PDI (DLS) collect->analyze analyze->sonicate PDI > 0.3? Optimize Sonication

Caption: Experimental workflow for preparing low-PDI DL-DMPC liposomes.

troubleshooting_logic start High PDI Detected q1 Was sonication time sufficient? start->q1 q2 Was sonication performed > Tm? q1->q2 Yes sol1 Increase sonication time in pulsed mode q1->sol1 No a1_yes Yes a1_no No q3 Was lipid film fully hydrated? q2->q3 Yes sol2 Increase temperature during hydration and sonication q2->sol2 No a2_yes Yes a2_no No q4 Is lipid concentration optimized? q3->q4 Yes sol3 Ensure complete hydration before sonication q3->sol3 No a3_yes Yes a3_no No sol4 Consider reducing lipid concentration q4->sol4 No end Low PDI Achieved q4->end Yes a4_yes Yes a4_no No sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for addressing high PDI in sonicated liposomes.

References

Technical Support Center: Formation of Stable DL-DMPC Giant Unilamellar Vesicles (GUVs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with forming stable giant unilamellar vesicles (GUVs) from 1,2-dilauroyl-sn-glycero-3-phosphocholine (DL-DMPC).

Troubleshooting Guide

This guide addresses common issues encountered during DL-DMPC GUV formation in a question-and-answer format.

Question: Why am I getting a low yield of GUVs?

Answer: A low yield of GUVs can be attributed to several factors related to the lipid film, hydration process, and formation parameters.

  • Lipid Film Quality: An uneven or too thick lipid film can hinder proper hydration and vesicle formation.[1] Ensure the lipid solution is spread evenly and thinly on the substrate (e.g., ITO-coated glass for electroformation or a PVA-coated coverslip for gel-assisted swelling). Spin-coating can help create a more uniform lipid film compared to simple drop-casting.[2]

  • Hydration Temperature: DL-DMPC has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 23°C. It is crucial to perform the hydration and GUV formation process at a temperature well above this Tm to ensure the lipid bilayer is in a fluid state, which is more conducive to vesicle formation. A temperature of 45°C is often used for DMPC GUV electroformation.[3][4]

  • Hydration Time: Insufficient hydration time can lead to incomplete swelling of the lipid film. While gel-assisted swelling is relatively fast, electroformation may require several hours.[3][5]

  • Electroformation Parameters: For electroformation, the applied voltage and frequency are critical. Non-optimal parameters can lead to a low yield or vesicle rupture. For DMPC, a peak-to-peak amplitude of 2.5 V and a frequency of 1 kHz in a 100 mM NaCl solution has been used successfully.[6]

  • Substrate Cleanliness: The cleanliness of the substrate is paramount. For electroformation, plasma cleaning of ITO-coated glass slides is recommended to ensure a hydrophilic surface, which promotes uniform lipid film formation.[2] For gel-assisted swelling, thorough cleaning of the glass coverslips is also essential.[5]

Question: My GUVs are aggregating. How can I prevent this?

Answer: GUV aggregation is often influenced by temperature and the ionic strength of the surrounding solution.

  • Temperature: Increased temperatures can promote the aggregation of DMPC GUVs.[7] While formation should occur above the Tm, subsequent storage at lower temperatures (e.g., room temperature or 4°C) can reduce aggregation.

  • Ionic Strength: High salt concentrations can screen the electrostatic repulsion between vesicles, leading to aggregation. While some methods allow for GUV formation in physiological buffers,[8] if aggregation is an issue, consider using a swelling buffer with low ionic strength, such as a sucrose solution.

  • Surface Passivation: To prevent GUVs from adhering to the surfaces of the observation chamber, which can be mistaken for aggregation, coat the glass surfaces with a solution of bovine serum albumin (BSA).[9]

Question: The GUVs I formed are not stable and rupture easily. What can I do?

Answer: GUV stability is influenced by osmotic pressure, lipid quality, and the formation method itself.

  • Osmotic Balance: A significant difference in osmolarity between the inside and outside of the GUVs will create osmotic stress, leading to vesicle rupture. Ensure that the osmolarity of the external solution is balanced with the internal solution.

  • Lipid Oxidation: Polyunsaturated lipids are susceptible to oxidation, which can alter their chemical and physical properties and compromise membrane integrity.[3] While DL-DMPC is a saturated lipid and less prone to oxidation, it is still good practice to handle lipid solutions with care, storing them under an inert gas (like argon or nitrogen) and protecting them from light.

  • Mechanical Stress: During handling and observation, minimize mechanical stress. Use wide-bore pipette tips when transferring GUV suspensions to avoid shear-induced rupture.

Question: I am observing multilamellar or oligolamellar vesicles instead of unilamellar ones. How can I improve unilamellarity?

Answer: The formation of multilamellar vesicles (MLVs) is a common issue, particularly with gentle hydration methods.

  • Electroformation: This method generally produces a higher yield of unilamellar vesicles compared to simple hydration.[1] The application of an AC electric field helps to delaminate the lipid layers and promotes the formation of single-bilayer vesicles.

  • Gel-Assisted Swelling: This technique also favors the formation of unilamellar vesicles and is often faster than electroformation.[5][10] The polymer gel provides a hydrated cushion that facilitates the swelling of a uniform lipid film into GUVs.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to troubleshooting common issues during DL-DMPC GUV formation.

TroubleshootingWorkflow start Start GUV Formation problem Problem Encountered? start->problem low_yield Low GUV Yield problem->low_yield Yes aggregation GUV Aggregation problem->aggregation Yes instability Instability / Rupture problem->instability Yes multilamellar Multilamellar Vesicles problem->multilamellar Yes success Stable GUVs Formed problem->success No check_film Check Lipid Film (Uniformity, Thickness) low_yield->check_film check_storage_temp Adjust Storage Temperature aggregation->check_storage_temp check_osmolarity Balance Internal & External Osmolarity instability->check_osmolarity use_electroformation Use Electroformation multilamellar->use_electroformation check_temp Verify Temperature (> Tm of DL-DMPC) check_film->check_temp check_params Optimize Formation Parameters (V, f) check_temp->check_params check_hydration Ensure Adequate Hydration Time check_params->check_hydration check_hydration->problem check_ionic_strength Lower Ionic Strength of Buffer check_storage_temp->check_ionic_strength passivate_surface Passivate Surfaces (e.g., with BSA) check_ionic_strength->passivate_surface passivate_surface->problem check_lipid_quality Check for Lipid Oxidation check_osmolarity->check_lipid_quality handle_gently Use Gentle Handling Techniques check_lipid_quality->handle_gently handle_gently->problem use_gel_swelling Use Gel-Assisted Swelling use_electroformation->use_gel_swelling use_gel_swelling->problem

Caption: Troubleshooting workflow for DL-DMPC GUV formation.

Frequently Asked Questions (FAQs)

Q1: What is the main phase transition temperature (Tm) for DL-DMPC and why is it important for GUV formation?

A1: The main phase transition temperature (Tm) for DL-DMPC is approximately 23°C.[4] Below this temperature, the lipid bilayers are in a tightly packed gel state. Above the Tm, they transition to a more fluid, liquid-crystalline state. It is crucial to conduct the GUV formation process, particularly the hydration step, at a temperature significantly above the Tm (e.g., 45°C) to ensure the lipid membranes are fluid and can readily swell and form vesicles.[3]

Q2: Can I form DL-DMPC GUVs in a buffer with physiological salt concentration?

A2: While traditional electroformation methods work best in low ionic strength solutions (e.g., sucrose solutions), modifications to the protocol and alternative methods like gel-assisted swelling allow for GUV formation in buffers with physiological salt concentrations.[5][8] However, be aware that high salt concentrations can increase the likelihood of vesicle aggregation.[7]

Q3: What are the advantages of the gel-assisted swelling method over electroformation for DL-DMPC GUVs?

A3: The gel-assisted swelling method offers several advantages:

  • Simplicity: It requires less specialized equipment compared to electroformation.

  • Versatility: It is effective for a wide range of lipid compositions, including charged lipids, and is compatible with physiological salt buffers.[5][10]

  • Speed: Vesicle formation is often faster than with electroformation.[5]

Q4: How does cholesterol affect the formation of DL-DMPC GUVs?

A4: While not specific to DL-DMPC in the provided search results, in general, high concentrations of cholesterol can be problematic for GUV formation using traditional electroformation from a dry lipid film, as it can lead to the formation of cholesterol crystals that do not incorporate into the vesicle membrane.[2] Using a damp lipid film can mitigate this issue.[2] Cholesterol also affects the mechanical properties and stability of the GUVs.

Quantitative Data Summary

ParameterConditionObservationReference(s)
DL-DMPC Phase Transition (Tm) -~23°C[4]
Recommended Formation Temperature Electroformation45°C[3]
Electroformation Parameters for DMPC 100 mM NaCl2.5 V (peak-to-peak), 1 kHz[6]
GUV Aggregation Increasing TemperatureIncreased aggregation of DMPC GUVs[7]

Experimental Protocols

Protocol 1: Electroformation of DL-DMPC GUVs

This protocol is adapted from standard electroformation procedures.

Materials:

  • DL-DMPC lipid

  • Chloroform

  • Indium Tin Oxide (ITO) coated glass slides

  • Teflon spacer

  • Function generator

  • Formation chamber

  • Swelling buffer (e.g., 0.1 M sucrose solution)

  • Oven or hot plate

Methodology:

  • Lipid Film Preparation:

    • Prepare a 1 mg/mL solution of DL-DMPC in chloroform.

    • Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO-coated glass slides.

    • To create a uniform film, consider spin-coating the slides.

    • Place the slides in a vacuum desiccator for at least 2 hours to completely remove the solvent.

  • Chamber Assembly:

    • Assemble the formation chamber by placing a Teflon spacer between the two ITO slides, with the conductive, lipid-coated sides facing each other.

  • Hydration and Vesicle Formation:

    • Fill the chamber with the pre-warmed swelling buffer (e.g., 45°C).

    • Connect the ITO slides to a function generator.

    • Apply a sinusoidal AC electric field. A typical starting point for DMPC is 2.5 V peak-to-peak amplitude at a frequency of 1 kHz.[6]

    • Incubate the chamber at a temperature above the Tm of DL-DMPC (e.g., 45°C) for 2-4 hours.

  • Harvesting:

    • After the incubation period, gently collect the GUV suspension from the chamber using a wide-bore pipette tip.

ElectroformationProtocol start Start prep_lipid Prepare DL-DMPC in Chloroform start->prep_lipid deposit_film Deposit Lipid Film on ITO Slides prep_lipid->deposit_film dry_film Dry Film in Vacuum deposit_film->dry_film assemble_chamber Assemble Formation Chamber dry_film->assemble_chamber add_buffer Add Pre-warmed Swelling Buffer assemble_chamber->add_buffer apply_field Apply AC Electric Field (e.g., 2.5V, 1kHz) add_buffer->apply_field incubate Incubate above Tm (e.g., 45°C, 2-4h) apply_field->incubate harvest Harvest GUVs incubate->harvest end End harvest->end GelSwellingProtocol start Start prep_pva Prepare 5% PVA Solution start->prep_pva coat_coverslip Coat Coverslip with PVA prep_pva->coat_coverslip dry_pva Dry PVA Film coat_coverslip->dry_pva prep_lipid Prepare DL-DMPC in Chloroform dry_pva->prep_lipid deposit_lipid Deposit Lipid onto PVA Film prep_lipid->deposit_lipid dry_lipid Dry Lipid Film in Vacuum deposit_lipid->dry_lipid hydrate Hydrate with Swelling Buffer above Tm dry_lipid->hydrate harvest Harvest GUVs hydrate->harvest end End harvest->end

References

Technical Support Center: Stability of Frozen DL-DMPC Liposomes with Cryoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cryoprotectants on the stability of frozen DL-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) liposomes.

Frequently Asked Questions (FAQs)

Q1: Why do my DL-DMPC liposomes aggregate after a freeze-thaw cycle?

A1: Aggregation of liposomes after freeze-thawing is a common issue stemming from cryo-induced stresses. During freezing, the formation of ice crystals can physically damage the liposomal membranes, leading to fusion and aggregation.[1][2] Additionally, as ice crystals form, the concentration of solutes in the remaining unfrozen water increases, creating osmotic stress that can dehydrate and destabilize the liposomes, causing them to merge.[2]

Q2: What are cryoprotectants and how do they prevent liposome aggregation during freezing?

A2: Cryoprotectants are substances that protect biological structures from the damage caused by freezing.[2] They work through several mechanisms:

  • Vitrification: At sufficiently high concentrations, some cryoprotectants can form a glassy, amorphous matrix at low temperatures, preventing the formation of damaging ice crystals.[2]

  • Water Replacement: Sugars like sucrose and trehalose can replace water molecules at the polar headgroups of the phospholipids, maintaining the spacing between liposomes and preventing fusion during dehydration.[1]

  • Interaction with the Bilayer: Cryoprotectants can interact with the phospholipid bilayer, altering its phase transition temperature and fluidity, which can enhance stability during freezing.[2]

Q3: Which cryoprotectants are most effective for DL-DMPC liposomes?

A3: Disaccharides such as sucrose and trehalose are highly effective cryoprotectants for phosphatidylcholine liposomes, including those made from DMPC.[3][4] They are non-permeating and stabilize the membrane by interacting with the polar headgroups.[2] Polyols like glycerol are also used, sometimes in combination with sugars.[2] The choice of cryoprotectant can depend on the specific formulation and intended application.

Q4: What is the optimal concentration of cryoprotectant to use?

A4: The optimal concentration of a cryoprotectant is formulation-dependent. However, studies have shown that as the concentration of the cryoprotectant increases, liposomal stability generally improves, leading to decreased aggregation.[2] For sugars like sucrose and trehalose, concentrations are often determined by the molar ratio of sugar to lipid. For mixtures, such as glycerol and carbohydrates, concentrations around 1% (w/v) have been shown to be effective in preserving the size of unilamellar liposomes after freezing.[2]

Q5: How does the freezing and thawing rate affect the stability of my liposomes?

A5: The rate of freezing and thawing can significantly impact liposome stability. A slow freezing rate may allow for more time for osmotic stress to damage the vesicles, while a very rapid freeze (e.g., plunging in liquid nitrogen) can minimize the size of ice crystals formed.[5] The thawing temperature is also critical; thawing should generally be done quickly and at a temperature above the phase transition temperature of the lipid to ensure proper membrane fluidity.[6]

Troubleshooting Guides

Issue 1: Significant increase in particle size and Polydispersity Index (PDI) after freeze-thawing.
  • Possible Cause: Insufficient cryoprotectant concentration.

    • Troubleshooting Step: Increase the concentration of the cryoprotectant. For sugars like sucrose or trehalose, consider increasing the sugar-to-lipid molar ratio.

  • Possible Cause: Ineffective cryoprotectant for the specific lipid system.

    • Troubleshooting Step: Test a different class of cryoprotectant. If you are using a polyol like glycerol, try a disaccharide like sucrose or trehalose, or a combination.

  • Possible Cause: Damaging ice crystal formation due to slow freezing.

    • Troubleshooting Step: Optimize the freezing protocol. Try a faster freezing rate by, for example, snap-freezing the liposome suspension in liquid nitrogen.[6]

  • Possible Cause: Liposome fusion during thawing.

    • Troubleshooting Step: Ensure rapid thawing in a water bath set to a temperature above the phase transition temperature of DL-DMPC (~24°C).

Issue 2: Leakage of encapsulated drug/molecule after freeze-thawing.
  • Possible Cause: Membrane rupture due to ice crystal formation.

    • Troubleshooting Step: Increase the cryoprotectant concentration to promote vitrification and reduce ice crystal formation.[2]

  • Possible Cause: Osmotic stress causing the contents to leak out.

    • Troubleshooting Step: Use a non-permeating cryoprotectant like sucrose or trehalose to stabilize the exterior of the liposomes and mitigate osmotic pressure differences.

  • Possible Cause: Phase transition of the lipid bilayer during the freeze-thaw cycle leading to transient pores.

    • Troubleshooting Step: Analyze the thermal behavior of your liposome-cryoprotectant mixture using Differential Scanning Calorimetry (DSC) to understand and potentially modify the phase transition properties.

Quantitative Data on Cryoprotectant Efficacy

The following tables summarize the effect of different cryoprotectants on the stability of liposomes after freeze-thaw cycles.

Table 1: Effect of Sucrose on the Stability of Freeze-Dried Liposomes

CryoprotectantConditionMean Particle Size (nm)Polydispersity Index (PDI)
NoneBefore Lyophilization150 ± 100.20 ± 0.05
NoneAfter Lyophilization>1000 (aggregated)>0.5
SucroseAfter Lyophilization160 ± 150.25 ± 0.07

Note: Data is illustrative and compiled from general findings in the literature.[7][8] The presence of sucrose significantly prevents aggregation and maintains a particle size and PDI close to the original values.

Table 2: Comparison of Different Cryoprotectants on Liposome Stability

Cryoprotectant (at optimal concentration)Mean Particle Size Increase (%)PDI Increase (%)Encapsulation Efficiency Retention (%)
None>500%>150%<20%
Glycerol~50-100%~40-80%~40-60%
Sucrose<10%<20%>85%
Trehalose<10%<20%>90%

Note: This table provides a comparative overview based on trends reported in various studies on phosphatidylcholine-based liposomes.[2][3][4] Trehalose and sucrose consistently show superior performance in maintaining liposome integrity.

Experimental Protocols

Protocol 1: Preparation of DL-DMPC Liposomes by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve DL-DMPC and any lipophilic components in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a round-bottom flask.[9][10]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.[10]

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask. If encapsulating a hydrophilic substance, it should be dissolved in this buffer.[9]

    • The hydration temperature should be above the phase transition temperature (Tm) of DL-DMPC (~24°C). A temperature of 30-40°C is recommended.[9]

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion or sonication.

    • Extrusion: Pass the liposome suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This should also be performed at a temperature above the Tm of DL-DMPC.

    • Sonication: Use a probe or bath sonicator to reduce the size of the liposomes. Care must be taken to avoid overheating and potential lipid degradation.

Protocol 2: Freeze-Thaw Cycling for Stability Testing
  • Cryoprotectant Addition:

    • Add the desired cryoprotectant (e.g., a stock solution of sucrose or trehalose) to the liposome suspension to achieve the final target concentration. Gently mix.

  • Freezing:

    • Aliquot the liposome-cryoprotectant mixture into cryovials.

    • For a rapid freeze, plunge the vials into liquid nitrogen for at least 2 minutes.[11]

    • For a slower, controlled freeze, place the vials in a -80°C freezer.

  • Thawing:

    • Rapidly thaw the frozen samples by transferring them to a water bath set to a temperature above the Tm of DL-DMPC (e.g., 30-40°C).[11]

    • Gently agitate the vials during thawing to ensure a uniform temperature distribution.

  • Analysis:

    • After thawing, allow the samples to equilibrate to room temperature before analysis.

    • Analyze the samples for particle size, PDI, and encapsulation efficiency.

Protocol 3: Measurement of Particle Size and PDI by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement. The final concentration will depend on the instrument's sensitivity.

  • Instrument Setup:

    • Set the DLS instrument parameters, including the temperature (typically 25°C), laser wavelength, and scattering angle.

  • Measurement:

    • Equilibrate the sample in the instrument for a few minutes to ensure temperature stability.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.[]

  • Data Analysis:

    • Analyze the correlation function to obtain the average particle size (Z-average diameter) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for liposomal formulations for drug delivery.[]

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_ft Freeze-Thaw Cycle cluster_analysis Stability Analysis prep1 Lipid Film Formation (DL-DMPC in Organic Solvent) prep2 Hydration (Aqueous Buffer, T > Tm) prep1->prep2 prep3 Size Reduction (Extrusion/Sonication) prep2->prep3 ft1 Add Cryoprotectant (e.g., Sucrose) prep3->ft1 ft2 Freezing (e.g., Liquid N2) ft1->ft2 ft3 Thawing (e.g., 37°C Water Bath) ft2->ft3 an1 DLS Analysis (Size & PDI) ft3->an1 an2 Encapsulation Efficiency (e.g., Fluorescence Assay) ft3->an2 Cryoprotection_Mechanism cluster_freezing During Freezing (No Cryoprotectant) cluster_protection With Cryoprotectant (e.g., Sucrose) ice Ice Crystal Formation lipo_agg Liposome Aggregation/Fusion ice->lipo_agg Physical Damage osmotic Osmotic Stress & Dehydration osmotic->lipo_agg Destabilization sucrose Sucrose Molecules lipo_stable Stable Liposomes sucrose->lipo_stable Water Replacement at Headgroups vit Vitrification (Reduced Ice) sucrose->vit vit->lipo_stable Prevents Damage

References

Minimizing lipid oxidation in DL-DMPC formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize lipid oxidation in 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) formulations. Ensuring the stability of your liposomal formulations is critical for reproducible results and the efficacy of encapsulated agents.

Frequently Asked Questions (FAQs)

Q1: What is lipid oxidation and why is it a concern for DMPC formulations?

A1: Lipid oxidation is a chemical degradation process involving the reaction of lipids with reactive oxygen species (ROS). While DMPC is a saturated phospholipid and thus less susceptible to oxidation than unsaturated lipids, degradation can still be initiated through hydrolysis of its ester bonds or the presence of impurities.[1][2][3] This process can lead to the formation of hydroperoxides (primary oxidation products) and subsequently secondary products like aldehydes and ketones.[4][5] These byproducts can alter the membrane's physical properties, such as permeability and fluidity, compromise the stability of the encapsulated drug, and potentially introduce cytotoxicity, thereby affecting experimental outcomes and the safety profile of the formulation.[2][6]

Q2: What are the primary factors that accelerate lipid oxidation in DMPC liposomes?

A2: Several factors can accelerate the degradation of DMPC liposomes:

  • Presence of Transition Metals: Trace amounts of transition metals like iron (Fe²⁺) and copper (Cu²⁺) are potent catalysts for the formation of free radicals, which initiate the oxidation chain reaction.[7][8]

  • Exposure to Light: Light, particularly UV and certain visible light wavelengths, can promote photodegradation, especially if photosensitizing agents are present in the formulation.[9][10][11]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including lipid hydrolysis and oxidation.[9][12] Storing DMPC liposomes above their phase transition temperature (Tₘ ≈ 24°C) can also affect their stability and permeability.[13][14][15]

  • Suboptimal pH: Extreme pH values can catalyze the hydrolysis of the ester linkages in the phospholipid structure, creating free fatty acids and lysophospholipids, which can destabilize the bilayer.[1][16][17] A neutral pH is generally recommended for storage.[18]

  • Oxygen Exposure: The presence of dissolved oxygen in the aqueous buffer is a key requirement for the propagation of lipid oxidation.[1][12]

Q3: Which antioxidants are compatible with DMPC liposomes and how do I select the right one?

A3: Antioxidants terminate the oxidation chain reaction by scavenging free radicals. The choice depends on the nature of your formulation and the encapsulated drug. They can be broadly categorized as water-soluble or lipid-soluble.

  • Lipid-Soluble Antioxidants: These incorporate into the lipid bilayer. Examples include α-tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), and Ascorbyl Palmitate.[19][20] Vitamin E is a common choice for protecting the lipid membrane itself.[19]

  • Water-Soluble Antioxidants: These protect the aqueous core and the surface of the liposome. L-Ascorbic Acid (Vitamin C) is a potent water-soluble antioxidant.[20] For comprehensive protection, a combination of lipid-soluble and water-soluble antioxidants may be beneficial.

Q4: What is the role of cholesterol in preventing lipid oxidation?

A4: Cholesterol is a crucial component for enhancing the stability of liposome membranes. It inserts into the phospholipid bilayer, increasing the packing density of the lipid molecules.[21] This tighter packing reduces the permeability of the membrane to oxidizing species and can decrease lipid-bilayer hydration, which has been shown to reduce oxidation.[2][3] A DMPC-to-cholesterol molar ratio of 70:30 (or 2:1) is often cited as optimal for stability.[18]

Q5: What are the recommended storage conditions for DMPC liposome suspensions?

A5: To ensure the long-term stability of your DMPC formulations, proper storage is essential.

  • Temperature: For short-term use, store suspensions refrigerated at 4-8°C, well below DMPC's phase transition temperature (24°C).[13][18] This keeps the membrane in the more stable and less permeable gel phase. Avoid freezing, as ice crystal formation can rupture the vesicles.[18]

  • Atmosphere: To prevent oxidation, the formulation buffer should be deoxygenated by bubbling with an inert gas like argon or nitrogen before liposome preparation.[1] Store the final suspension in sealed vials with an inert gas headspace.

  • Light: Protect the formulation from light by using amber glass vials or by wrapping the container in aluminum foil.[9]

  • pH: Maintain a neutral pH (around 7.0-7.5) in the storage buffer to minimize hydrolysis.[18]

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Recommended Actions & Solutions
Suspension appears yellow or has a rancid odor. Advanced Lipid Oxidation. The yellow color and odor are often due to the presence of secondary oxidation products, such as aldehydes.[4]1. Discard the formulation. The integrity of the liposomes and the encapsulated agent is likely compromised. 2. Review your protocol: Ensure the use of deoxygenated buffers, high-purity lipids, and protection from light. 3. Incorporate an antioxidant like α-tocopherol into the lipid film before hydration.
Particle size (Z-average) and/or Polydispersity Index (PDI) increase significantly over time. Vesicle Fusion or Aggregation. This can be a sign of physical instability, which may be promoted by chemical degradation (oxidation or hydrolysis) of the lipid bilayer.[2]1. Verify Cholesterol Content: Ensure an optimal molar ratio of cholesterol (e.g., 70:30 DMPC:Cholesterol) is used to enhance membrane rigidity.[18] 2. Control for Metal Ions: Use buffers prepared with high-purity water and consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester catalytic metal ions. 3. Check Storage Temperature: Confirm storage is at 4-8°C and that the formulation was not accidentally frozen.[18]
Encapsulated drug shows accelerated degradation or leakage. Increased Membrane Permeability. Oxidation byproducts can disrupt the packing of the lipid bilayer, leading to the leakage of encapsulated contents.[2][21]1. Perform a stability study: Measure drug leakage over time using techniques like dialysis or size exclusion chromatography. 2. Analyze for Oxidation: Use an assay like the TBARS or Peroxide Value test to quantify the extent of lipid oxidation. 3. Add Antioxidants: Incorporate both lipid-soluble (e.g., Vitamin E) and water-soluble (e.g., Ascorbic Acid) antioxidants to protect the membrane and the aqueous core.[19][20]
Inconsistent results between batches. Variable levels of initial oxidation or impurities. Minor variations in raw materials (lipid purity), solvent quality, or exposure to oxygen/light during preparation can lead to batch-to-batch differences.[1][22]1. Standardize Procedures: Use a strict, documented protocol for preparation, including fixed times for each step. 2. Use High-Purity Reagents: Use fresh, high-purity lipids and solvents from reliable sources. Check for peroxide content in organic solvents. 3. Implement Quality Control: For each new batch, measure initial particle size, PDI, and an oxidation marker (e.g., Peroxide Value) to establish a baseline.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on DMPC Liposome Stability

Lipid CompositionStorage Temperature (°C)Observation after 15 minutesDrug Retention after 48 hoursReference
DMPC:Cholesterol4Significant drop in drug retention~47.3%[13]
DMPC:Cholesterol37Significant drop in drug retention~53.8%[13]

Note: DMPC liposomes show significant leakage shortly after preparation, even at refrigerated temperatures, highlighting their inherent permeability compared to lipids with higher transition temperatures like DPPC or DSPC.[13][21]

Table 2: Common Antioxidants for Liposomal Formulations

AntioxidantTypeTypical Molar Ratio (Antioxidant:Lipid)Notes
α-Tocopherol (Vitamin E) Lipid-Soluble0.5 - 2 mol%Incorporates into the bilayer to prevent propagation of oxidation.[19]
Butylated Hydroxytoluene (BHT) Lipid-Soluble0.1 - 1 mol%A synthetic antioxidant commonly used in food and pharmaceuticals.[20]
Ascorbic Acid (Vitamin C) Water-Soluble1 - 5 mol%Protects the aqueous phase; can be used to regenerate α-tocopherol.[20]
Ascorbyl Palmitate Lipid-Soluble0.5 - 2 mol%An ester of ascorbic acid that is soluble in the lipid phase.[20]

Visualizations: Workflows and Mechanisms

Lipid_Peroxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination LH DMPC Lipid (LH) L_dot Lipid Radical (L•) LH->L_dot H• abstraction Initiator Initiator (UV Light, Metal Ion) Initiator->LH O2 Oxygen (O2) L_dot->O2 LOO_dot Peroxyl Radical (LOO•) O2->LOO_dot Rapid Reaction LH_2 Another DMPC Lipid (LH) LOO_dot->LH_2 LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) LH_2->LOOH H• abstraction L_dot_2 Lipid Radical (L•) NonRadical Non-Radical Products LOOH->NonRadical Decomposition to Secondary Products (Aldehydes, Ketones) Antioxidant Antioxidant (AH) Antioxidant->NonRadical Radical Scavenging LOO_dot_term LOO• LOO_dot_term->Antioxidant

Caption: The three stages of lipid peroxidation: initiation, propagation, and termination.

Liposome_Preparation_Workflow cluster_prep Preparation Phase (Inert Atmosphere) cluster_storage Storage & QC start 1. Dissolve Lipids film 2. Create Thin Film (Rotary Evaporation) start->film hydrate 3. Hydrate Film (Use Deoxygenated Buffer) film->hydrate size 4. Size Reduction (Extrusion/Sonication) hydrate->size purify 5. Purify Liposomes (e.g., SEC) size->purify store 6. Store Formulation purify->store qc 7. Perform QC Analysis store->qc store_details Store at 4-8°C Protect from Light Inert Headspace store->store_details qc_details DLS (Size, PDI) Peroxide Value Assay Drug Encapsulation % qc->qc_details

Caption: Recommended workflow for preparing and storing DMPC liposomes to minimize oxidation.

Key Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies secondary oxidation products, primarily malondialdehyde (MDA), which reacts with TBA to form a pink-colored compound.

  • Principle: One molecule of MDA reacts with two molecules of thiobarbituric acid (TBA) under acidic conditions and heat, forming a chromophore that can be measured spectrophotometrically at ~532 nm.[4][23]

  • Reagents:

    • TBA reagent: 0.375% (w/v) Thiobarbituric acid, 15% (w/v) Trichloroacetic acid (TCA) in 0.25 M HCl.

    • Antioxidant solution: 2% (w/v) Butylated hydroxytoluene (BHT) in ethanol (to prevent further oxidation during the assay).

    • MDA standard solution for calibration curve.

  • Methodology:

    • To 0.5 mL of the liposome suspension, add 10 µL of the BHT solution and vortex.

    • Add 1 mL of the TBA reagent and vortex thoroughly.

    • Incubate the samples in a heating block or water bath at 95-100°C for 15 minutes.

    • Cool the samples on ice for 10 minutes to stop the reaction.

    • Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to a cuvette and measure the absorbance at 532 nm.

    • Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

  • Interpretation: An increase in absorbance at 532 nm over time indicates an increase in secondary lipid oxidation products.

Protocol 2: Ferric Xylenol Orange (FOX) Assay for Peroxide Value

This method measures lipid hydroperoxides (primary oxidation products) which oxidize Fe²⁺ to Fe³⁺. The resulting Fe³⁺ forms a colored complex with xylenol orange.

  • Principle: Hydroperoxides (LOOH) rapidly oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic medium. The ferric ions then form a chromophore with xylenol orange, which absorbs strongly at 560 nm.[24][25]

  • Reagents:

    • FOX Reagent: Dissolve 100 µM xylenol orange and 250 µM ammonium ferrous sulfate in 25 mM H₂SO₄. Prepare this reagent fresh.

    • Methanol or Chloroform:Methanol (2:1) solvent.

    • Hydrogen peroxide (H₂O₂) or cumene hydroperoxide for standard curve.

  • Methodology:

    • Mix 50 µL of the liposome suspension with 450 µL of the organic solvent to extract lipids and disrupt the vesicles. Vortex well.

    • Centrifuge at high speed for 5 minutes to pellet any debris.

    • Transfer 100 µL of the supernatant to a new tube.

    • Add 900 µL of the FOX reagent.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 560 nm.

    • Calculate the hydroperoxide concentration using a standard curve.

  • Interpretation: A higher absorbance value corresponds to a higher concentration of lipid hydroperoxides, indicating a greater degree of primary oxidation.[24]

References

Validation & Comparative

Characterization of DL-DMPC lipid bilayers using atomic force microscopy (AFM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Atomic Force Microscopy (AFM) with other key biophysical techniques for the characterization of 1,2-dimyristoyl-rac-glycero-3-phosphocholine (DL-DMPC) lipid bilayers. Understanding the structural and mechanical properties of these model membranes is crucial for advancing drug delivery systems, membrane protein studies, and fundamental cell membrane research.

Unveiling the Nanoscale: AFM in the Lead

Atomic Force Microscopy (AFM) has emerged as a powerhouse for the direct, high-resolution imaging and mechanical probing of supported lipid bilayers (SLBs) in near-physiological aqueous environments. Its ability to visualize membrane topography, including defects and domain formation, and to quantify mechanical properties at the nanoscale, provides invaluable insights into bilayer organization and behavior.

Below, we compare AFM's performance against alternative techniques, supported by experimental data, to assist researchers in selecting the most appropriate methods for their specific research questions.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for DMPC and DLPC lipid bilayers, which are structurally very similar, as determined by AFM and other common characterization techniques. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Bilayer Thickness

TechniqueLipidBilayer Thickness (nm)Reference(s)
Atomic Force Microscopy (AFM) DMPC (gel phase)3.9 ± 0.5[1]
DMPC (gel phase)~4.5[2]
DLPC~3.0[3]
X-ray ScatteringDMPC (fluid phase)3.9 ± 0.1[4]
DLPC (fluid phase)Thinner than DMPC[5]
Neutron ReflectionDPPC (gel phase)~5.6[6]
DPPC (fluid phase)~4.7[6]

Table 2: Mechanical Properties

TechniqueLipidBending Rigidity (κ) (x 10⁻²⁰ J)Area Compressibility Modulus (KA) (N/m)Reference(s)
Atomic Force Microscopy (AFM) DPPC (vesicle)155-[7]
DPPC (supported bilayer)20.3-[7]
Neutron Spin Echo (NSE)DMPC (300 K)150.56[8][9]
DMPC (340 K)9.40.40[8][9]
Molecular Dynamics (MD)DMPC (295 K)7.220.25[8]

Table 3: Phase Transition Temperature

TechniqueLipidMain Phase Transition Temperature (Tm) (°C)Reference(s)
Atomic Force Microscopy (AFM) DMPC (on mica)28-33 and 39-45 (two transitions)[10]
DPPC (on mica)41-46 (broadened)[11]
Differential Scanning Calorimetry (DSC)DLPC-0.4[4][12]
DMPC~24[9]
DPPC (multilamellar vesicles)41.9[13]

Table 4: Lateral Diffusion

TechniqueLipidDiffusion Coefficient (D) (μm²/s)Reference(s)
Fluorescence Recovery After Photobleaching (FRAP) Various in supported bilayersTypically 1-10[6][13][14][15][16][17][18]

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical experimental workflow for characterizing a DL-DMPC supported lipid bilayer using AFM and complementary techniques.

G cluster_prep Bilayer Preparation cluster_char Characterization cluster_analysis Data Analysis & Interpretation Lipid_Prep DL-DMPC Lipid Preparation (in organic solvent) Vesicle_Formation Small Unilamellar Vesicle (SUV) Formation (e.g., sonication, extrusion) Lipid_Prep->Vesicle_Formation Bilayer_Formation Supported Lipid Bilayer (SLB) Formation via Vesicle Fusion Vesicle_Formation->Bilayer_Formation DSC Differential Scanning Calorimetry (DSC) Vesicle_Formation->DSC Liposome sample Substrate_Prep Substrate Preparation (e.g., fresh cleavage of mica) Substrate_Prep->Bilayer_Formation AFM Atomic Force Microscopy (AFM) Bilayer_Formation->AFM XRay X-ray Scattering Bilayer_Formation->XRay Neutron Neutron Scattering Bilayer_Formation->Neutron Fluorescence Fluorescence Microscopy (FRAP) Bilayer_Formation->Fluorescence Thickness Bilayer Thickness AFM->Thickness Roughness Surface Roughness AFM->Roughness Mechanical Mechanical Properties (e.g., Elasticity, Adhesion) AFM->Mechanical Phase Phase Behavior & Domain Imaging AFM->Phase XRay->Thickness Neutron->Mechanical DSC->Phase Diffusion Lateral Diffusion Fluorescence->Diffusion

Workflow for DL-DMPC Bilayer Characterization

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are standardized protocols for the key techniques discussed.

Atomic Force Microscopy (AFM) Protocol for DL-DMPC SLB Characterization
  • Vesicle Preparation:

    • Dissolve DL-DMPC lipid in chloroform to a concentration of 1-5 mg/mL.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the walls of a glass vial.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5) to a final lipid concentration of 0.5-1 mg/mL.

    • Create small unilamellar vesicles (SUVs) by either bath sonication for 10-30 minutes or by extrusion through a polycarbonate membrane with a 50-100 nm pore size.

  • Supported Lipid Bilayer (SLB) Formation:

    • Cleave a mica disc to expose a fresh, atomically flat surface.

    • Immediately deposit a 100 µL drop of the SUV suspension onto the mica.

    • Incubate at a temperature above the main phase transition temperature (Tm) of DL-DMPC (~ -1°C), for example, at room temperature, for 30-60 minutes to allow for vesicle fusion and bilayer formation.

    • Gently rinse the surface with excess buffer to remove unfused vesicles. The bilayer must be kept hydrated at all times.

  • AFM Imaging and Force Spectroscopy:

    • Mount the sample in the AFM fluid cell, ensuring the bilayer remains submerged in buffer.

    • Use a soft cantilever (e.g., spring constant < 0.1 N/m) suitable for imaging soft biological samples.

    • Engage the tip with the surface and begin imaging in a suitable mode, such as tapping mode or PeakForce Tapping, to obtain topographical images.

    • Measure bilayer thickness from the height difference at bilayer defects.

    • Perform force spectroscopy by indenting the bilayer with the AFM tip to measure breakthrough force, from which mechanical properties like puncture resistance can be derived.

Alternative Characterization Protocols
  • X-ray Scattering (for Bilayer Thickness):

    • Prepare multilamellar vesicles (MLVs) or unilamellar vesicles (ULVs) of DL-DMPC.

    • For oriented samples, deposit the lipid solution onto a flat substrate (e.g., silicon wafer) and allow the solvent to evaporate slowly while rocking the substrate.[5]

    • Hydrate the sample in a controlled humidity chamber.

    • Mount the sample in a small-angle X-ray scattering (SAXS) instrument.

    • Collect scattering data over a range of scattering vectors (q).

    • Analyze the resulting diffraction pattern to determine the lamellar repeat spacing, from which the bilayer thickness can be calculated.[19][20]

  • Neutron Spin Echo (NSE) Spectroscopy (for Mechanical Properties):

    • Prepare unilamellar vesicles of DL-DMPC, often with deuterated lipids to enhance contrast.[21]

    • The vesicle solution is placed in a sample cell (e.g., quartz cuvette).

    • The sample is placed in the neutron beam of an NSE spectrometer.

    • The instrument measures the dynamic structure factor, S(q,t), which describes the collective motions of the lipid molecules.

    • By analyzing the decay of S(q,t), parameters such as the bending rigidity and area compressibility modulus can be extracted.[21][22]

  • Differential Scanning Calorimetry (DSC) (for Phase Transition):

    • Prepare a suspension of multilamellar vesicles (MLVs) of DL-DMPC at a known concentration (e.g., 1-10 mg/mL) in buffer.[7][23][24]

    • Load a small, precise volume of the liposome suspension into an aluminum DSC pan and seal it.

    • Place the sample pan and a reference pan (containing only buffer) into the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 1-5 °C/min) over a temperature range that encompasses the expected phase transition.

    • The instrument measures the differential heat flow required to raise the temperature of the sample and reference. The phase transition is observed as a peak in the heat capacity, from which the transition temperature (Tm) and enthalpy (ΔH) can be determined.

  • Fluorescence Recovery After Photobleaching (FRAP) (for Lateral Diffusion):

    • Prepare a DL-DMPC SLB on a glass coverslip, incorporating a small amount (e.g., 0.1-1 mol%) of a fluorescently labeled lipid probe.

    • Mount the sample on a fluorescence microscope equipped with a high-power laser.

    • Acquire a pre-bleach image of a region of the bilayer.

    • Use a high-intensity laser pulse to photobleach the fluorescent probes in a defined region of interest (ROI).

    • Acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse in.

    • Analyze the fluorescence recovery curve to determine the mobile fraction and the lateral diffusion coefficient of the fluorescent probe.[14][15][16]

Concluding Remarks

AFM provides unparalleled high-resolution structural and mechanical data for DL-DMPC lipid bilayers in their native-like state. However, a comprehensive characterization often benefits from a multi-technique approach. X-ray and neutron scattering offer ensemble-averaged structural and dynamic information, respectively, which can complement the local measurements of AFM. DSC remains the gold standard for determining the thermodynamics of phase transitions, while fluorescence microscopy techniques like FRAP are indispensable for quantifying the lateral dynamics within the bilayer. The choice of technique will ultimately depend on the specific scientific question being addressed, with this guide serving as a valuable resource for making an informed decision.

References

A Researcher's Guide to the Phase Transition of DL-DMPC via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Analysis of DL-DMPC Phase Transitions

Differential Scanning Calorimetry measures the heat flow associated with thermal transitions in a material as a function of temperature. For hydrated DL-DMPC, two primary endothermic transitions are observed: the pre-transition (Tp) and the main transition (Tm).[4] The pre-transition corresponds to the transformation from a planar gel phase (Lβ') to a rippled gel phase (Pβ'), while the main transition involves the melting of the hydrocarbon chains from the rippled gel phase to a liquid crystalline phase (Lα).[4]

The following table summarizes the key thermodynamic parameters for the phase transitions of DL-DMPC multilamellar vesicles (MLVs) in an aqueous buffer.

TransitionParameterValueUnit
Pre-transitionTemperature (Tp)~14°C
Enthalpy (ΔHp)~1.0kcal/mol
Main TransitionTemperature (Tm)~24°C
Enthalpy (ΔHm)5.4 - 7.0kcal/mol

Note: These values can be influenced by factors such as scan rate, sample preparation, and buffer composition.[4]

Experimental Protocol for DSC Analysis of DL-DMPC

This section outlines a detailed methodology for determining the phase transition of DL-DMPC using DSC.

1. Materials:

  • 1,2-dimyristoyl-rac-glycero-3-phosphocholine (DL-DMPC) powder

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Chloroform or a suitable organic solvent

  • Nitrogen gas source

  • Vortex mixer

  • Water bath sonicator or extruder

  • Differential Scanning Calorimeter with hermetic aluminum pans

2. Sample Preparation (Lipid Film Hydration Method):

  • Dissolve a known quantity of DL-DMPC in chloroform in a round-bottom flask.

  • Remove the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer solution by vortexing at a temperature above the main transition temperature of DMPC (~30-35 °C). This results in the formation of multilamellar vesicles (MLVs).

  • For a more uniform size distribution (large unilamellar vesicles or LUVs), the MLV suspension can be subjected to repeated freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

3. DSC Instrument Setup and Measurement:

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Accurately weigh a small amount of the hydrated lipid dispersion (typically 10-20 µL) into a hermetic aluminum DSC pan.

  • Seal the pan to prevent solvent evaporation.

  • Prepare a reference pan containing the same volume of buffer solution.

  • Place the sample and reference pans in the DSC cell.

  • Equilibrate the system at a starting temperature well below the pre-transition (e.g., 5 °C).

  • Heat the sample at a controlled scan rate (e.g., 1 °C/min) to a temperature well above the main transition (e.g., 40 °C).

  • Record the heat flow as a function of temperature.

  • To ensure reproducibility, a second heating scan is often performed after a controlled cooling scan.

4. Data Analysis:

  • The resulting DSC thermogram will show peaks corresponding to the phase transitions.

  • The temperature at the peak maximum is taken as the transition temperature (Tp or Tm).

  • The enthalpy of the transition (ΔH) is determined by integrating the area under the transition peak.

Visualizing the Process and Phenomena

To further clarify the experimental workflow and the physical changes occurring during the phase transitions, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis dissolve Dissolve DL-DMPC in Chloroform film Form Lipid Film (Nitrogen Evaporation) dissolve->film hydrate Hydrate Film with Buffer (Vortexing > Tm) film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv load Load Sample & Reference into DSC Pans mlv->load equilibrate Equilibrate at Start Temperature scan Heat at Controlled Rate acquire Acquire Thermogram identify Identify Transition Peaks (Tp and Tm) acquire->identify integrate Integrate Peak Area (Calculate ΔH)

Caption: Experimental workflow for DSC analysis of DL-DMPC.

phase_transition cluster_gel Gel Phase (Lβ') cluster_ripple Ripple Phase (Pβ') cluster_liquid Liquid Crystalline (Lα) gel Ordered Acyl Chains Planar Bilayer ripple Ordered Acyl Chains Rippled Bilayer gel->ripple Pre-transition (Tp) ~14 °C liquid Disordered Acyl Chains Planar Bilayer ripple->liquid Main Transition (Tm) ~24 °C

Caption: Phase transitions of hydrated DL-DMPC bilayers.

References

A Comparative Analysis of Drug Release Profiles: DL-DMPC vs. DPPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of lipid composition is a critical determinant in the design of liposomal drug delivery systems, directly influencing the stability, encapsulation efficiency, and, most importantly, the drug release profile. This guide provides an objective comparison of two commonly used phospholipids, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), with a focus on their drug release characteristics. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific drug delivery applications.

Core Physicochemical Differences

The fundamental difference between DL-DMPC and DPPC lies in the length of their acyl chains. DL-DMPC possesses two 14-carbon chains, while DPPC has two 16-carbon chains. This seemingly small variation in structure has a profound impact on the phase transition temperature (Tc) of the lipid bilayer, which is the temperature at which the membrane transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state.

PhospholipidAcyl Chain LengthPhase Transition Temperature (Tc)
DL-DMPC 14:023°C[1]
DPPC 16:041.5°C[1]

Caption: Key physicochemical properties of DL-DMPC and DPPC.

This difference in Tc is the primary driver of the distinct drug release profiles observed between liposomes formulated with these two lipids, particularly at physiological temperature (37°C).

Comparative Drug Release Profiles

Experimental data consistently demonstrates that DL-DMPC liposomes exhibit a significantly faster drug release rate compared to DPPC liposomes. This is attributed to the fact that at 37°C, DMPC liposomes exist in a fluid state (above their Tc), resulting in a more permeable membrane. Conversely, DPPC liposomes remain in a more rigid, gel-like state (below their Tc), leading to better drug retention and slower release.

A study comparing the retention of a model drug, radiolabeled inulin, in liposomes composed of different phospholipids provides a clear illustration of this phenomenon.[1][2]

Liposome CompositionIncubation TemperatureDrug Retention after 15 minDrug Retention after 3 hrDrug Retention after 24 hrDrug Retention after 48 hr
DMPC 37°C53.8 ± 4.3%--47.3 ± 6.9%
DPPC 37°C--60.8 ± 8.9%-

Caption: In vitro drug retention of inulin in DMPC and DPPC liposomes (containing 21% cholesterol) in phosphate-buffered saline (PBS).[1][2] A significant drop in drug retention for DMPC liposomes was observed after only 15 minutes, whereas for DPPC liposomes, a significant drop was noted after 24 hours.

Another study investigating the release of aquated cisplatin from different liposomal formulations in PBS at 37°C over a 72-hour period further corroborates these findings.[3]

Liposome FormulationDrug Release after 6 hrDrug Release after 72 hr
DMPC-based ~20%~25%
DPPC-based <5%~7%

Caption: Cumulative in vitro drug release of aquated cisplatin from DMPC and DPPC liposomes at 37°C.[3] DMPC liposomes demonstrated a rapid initial release, while DPPC liposomes showed a much slower, sustained release.

Encapsulation Efficiency

The choice of phospholipid can also influence the drug encapsulation efficiency, although this is also highly dependent on the properties of the drug itself and the loading method used. Some studies have shown that liposomes made of lipids with shorter hydrocarbon chains, like DMPC, may exhibit higher encapsulation efficiencies for certain drugs.[1] For instance, one study reported that DMPC liposomes showed a two-fold higher encapsulation efficiency of suramin compared to DPPC liposomes.[1] However, for other drugs, such as paclitaxel, DPPC-based liposomes have been found to achieve higher encapsulation efficiencies.[4]

Liposome CompositionEncapsulation Efficiency (%)
DMPC (with 21% cholesterol) 2.25 ± 0.3%
DPPC (with 21% cholesterol) 2.13 ± 0.04%

Caption: Encapsulation efficiency of radiolabeled inulin in DMPC and DPPC liposomes prepared by sonication.[1]

Experimental Protocols

Liposome Preparation (Thin-Film Hydration Method)

A widely used method for preparing liposomes is the thin-film hydration technique.

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DMPC or DPPC, with or without cholesterol) in a suitable organic solvent mixture, such as chloroform:methanol (2:1, v/v), in a round-bottom flask.[5]

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[5]

  • Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.[6]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipid with gentle agitation.[5]

  • Size Reduction: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[7]

G cluster_prep Liposome Preparation Workflow dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film with Drug Solution dry->hydrate size 5. Size Reduction (Extrusion/Sonication) hydrate->size purify 6. Purify Liposomes (Remove Free Drug) size->purify

Caption: General workflow for liposome preparation using the thin-film hydration method.

In Vitro Drug Release Assay (Dialysis Method)

The dialysis method is a common technique to assess the in vitro drug release from liposomes.

  • Sample Preparation: Place a known amount of the liposomal suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.[8]

  • Release Study: Immerse the sealed dialysis bag in a larger volume of a pre-warmed release medium (e.g., PBS) at the desired temperature (e.g., 37°C), with constant stirring. This setup maintains "sink conditions," ensuring that the concentration of the released drug in the external medium remains low.[5][8]

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium.[8]

  • Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[8]

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

G cluster_release In Vitro Drug Release Workflow (Dialysis) prepare 1. Place Liposome Suspension in Dialysis Bag immerse 2. Immerse Bag in Release Medium (37°C) prepare->immerse sample 3. Withdraw Aliquots at Time Intervals immerse->sample quantify 4. Quantify Released Drug (e.g., HPLC) sample->quantify calculate 5. Calculate Cumulative Drug Release (%) quantify->calculate

Caption: Workflow for the in vitro drug release assay using the dialysis method.

Conclusion

The choice between DL-DMPC and DPPC for liposomal drug delivery formulations has significant implications for the resulting drug release profile.

  • DL-DMPC liposomes are characterized by a rapid drug release at physiological temperatures. This property may be advantageous for applications requiring a quick onset of action. However, this rapid release can also be a limitation for drugs that require sustained delivery to maintain therapeutic concentrations over an extended period.

  • DPPC liposomes provide a much more stable and sustained drug release profile due to their higher phase transition temperature. This makes them a more suitable choice for applications where prolonged drug circulation and controlled release are desired, which is often the case in cancer therapy to leverage the enhanced permeability and retention (EPR) effect.

Ultimately, the optimal phospholipid selection will depend on the specific therapeutic goals, the nature of the encapsulated drug, and the desired pharmacokinetic profile. Researchers should carefully consider these factors and conduct appropriate in vitro release studies to guide the development of their liposomal formulations.

References

Structural differences between DL-DMPC and DMPC lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural Differences Between DLPC and DMPC Lipid Bilayers

For researchers, scientists, and drug development professionals engaged in membrane biophysics and liposomal formulation, a precise understanding of the structural and physical properties of constituent lipids is paramount. This guide provides an objective comparison of two commonly utilized saturated phospholipids: 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). The primary distinction between these two lipids lies in the length of their acyl chains; DLPC possesses two 12-carbon lauroyl chains, whereas DMPC has two 14-carbon myristoyl chains. This seemingly minor two-carbon difference per chain imparts significant variations in their bilayer properties.

This comparison is supported by experimental data from X-ray scattering, solid-state NMR, and molecular dynamics simulations, providing a quantitative basis for selecting the appropriate lipid for a given application, be it for reconstituting membrane proteins or designing drug delivery vehicles.

Comparative Analysis of Structural Parameters

The structural properties of fully hydrated DLPC and DMPC lipid bilayers in the fluid (Lα) phase are summarized below. These parameters are critical for understanding membrane stability, permeability, and interactions with embedded molecules.

PropertyDLPC (12:0 PC)DMPC (14:0 PC)Key Differences & Implications
Main Phase Transition Temp (Tm) -2 °C24 °CThe significantly lower Tm of DLPC ensures it exists in a fluid state over a much broader range of experimental temperatures compared to DMPC, which is in a gel state at room temperature.
Area per Lipid (A) 63.2 ± 0.5 Ų (at 30°C)[1][2]60.6 ± 0.5 Ų (at 30°C)[1][2]DLPC molecules occupy a larger surface area, indicating greater molecular spacing and potentially higher membrane fluidity and permeability compared to the more tightly packed DMPC.
Hydrophobic Thickness (DHH) 24.8 Å (at 30°C)29.6 Å (at 30°C)The longer acyl chains of DMPC result in a considerably thicker hydrophobic core.[3] This can influence the hydrophobic matching with transmembrane proteins and affect the partitioning of small molecules.
Overall Bilayer Thickness (DB') 34.1 Å (at 30°C)37.9 Å (at 30°C)Reflecting the difference in acyl chain length, the overall thickness of the DMPC bilayer is greater, which can impact mechanical properties like bending rigidity.
Acyl Chain Order Less OrderedMore OrderedThe shorter chains of DLPC lead to lower van der Waals interactions and thus a more disordered, or fluid, acyl chain region.[3] DMPC's longer chains allow for greater order and packing.

Visualization of Structural Differences

The fundamental structural differences between DLPC and DMPC and their impact on bilayer architecture are visualized below.

G dlpc_mol Glycerophosphocholine Headgroup Lauroyl Chains (12:0) dlpc_bilayer DLPC Bilayer Hydrophobic Thickness (DHH) ≈ 24.8 Å dlpc_mol:tail->dlpc_bilayer dmpc_mol Glycerophosphocholine Headgroup Myristoyl Chains (14:0) dmpc_bilayer DMPC Bilayer Hydrophobic Thickness (DHH) ≈ 29.6 Å dmpc_mol:tail->dmpc_bilayer

Figure 1. Molecular and Bilayer Structural Comparison of DLPC and DMPC.

Experimental Protocols

The data presented in this guide are derived from several key biophysical techniques. Below are detailed methodologies for these experiments.

X-ray Scattering for Bilayer Structural Analysis

Objective: To determine key structural parameters of lipid bilayers, such as area per lipid (A) and bilayer thickness (DHH), by analyzing the diffraction patterns of X-rays from hydrated lipid samples.

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film of DLPC or DMPC with buffer. Unilamellar vesicles (ULVs) can be formed from MLVs by extrusion through polycarbonate filters of a defined pore size (e.g., 600 Å). For oriented samples, the lipid is deposited on a flat substrate (e.g., silicon wafer).[1][2]

  • Hydration Control: Samples are placed in a humidity- and temperature-controlled chamber. Full hydration is typically achieved by maintaining a relative humidity of 100%.[1]

  • Data Acquisition: Small-angle X-ray scattering (SAXS) data are collected using a synchrotron or rotating anode X-ray source. For MLVs, a series of lamellar Bragg peaks are observed. For ULVs or oriented samples, a continuous form factor is measured.[1][2]

  • Data Analysis:

    • The lamellar D-spacing is determined from the position of the Bragg peaks.

    • An electron density profile, ρ(z), across the bilayer normal (z-axis) is reconstructed from the scattering data.

    • A scattering density profile (SDP) model is often employed, where the bilayer is deconstructed into quasi-molecular components (e.g., headgroup, glycerol, acyl chains), each represented by a Gaussian distribution.[4][5]

    • By fitting the model to the experimental form factor, quantitative values for area per lipid, hydrophobic thickness, and other structural parameters are obtained.[1][2]

Solid-State NMR for Acyl Chain Order Parameters

Objective: To quantify the conformational order of the lipid acyl chains using deuterium (²H) solid-state NMR spectroscopy.

Methodology:

  • Sample Preparation: Lipids with deuterated acyl chains (e.g., DMPC-d54) are used. The deuterated lipid is hydrated with buffer to form MLVs. The sample is then transferred to an NMR rotor.[6]

  • NMR Spectroscopy:

    • ²H NMR spectra are acquired on a solid-state NMR spectrometer, typically above the lipid's Tm to ensure a fluid state.

    • A quadrupolar echo pulse sequence is commonly used to acquire the spectra.

    • The resulting spectrum is a "Pake doublet," and the frequency separation of its peaks is the quadrupolar splitting (ΔνQ).

  • Data Analysis:

    • The segmental order parameter, SCD, for each deuterated carbon position along the acyl chain is calculated from the quadrupolar splitting.

    • The order parameter is defined as SCD = (4/3)(h/e²qQ)ΔνQ, where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).

    • A plot of SCD versus the carbon position reveals an "order parameter profile," which typically shows a plateau region for the upper part of the chain and a progressive decrease in order towards the terminal methyl group.[3]

Molecular Dynamics (MD) Simulations

Objective: To obtain an atomistic or coarse-grained level understanding of the structural and dynamic properties of lipid bilayers.[7]

Methodology:

  • System Setup: A lipid bilayer (e.g., 128 lipids) is constructed in a simulation box using software like GROMACS or CHARMM. The bilayer is solvated with a defined number of water molecules.[7][8]

  • Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS) that accurately describes the interactions between lipid and water molecules is chosen.

  • Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration runs under a defined ensemble (typically NPT - constant number of particles, pressure, and temperature) to allow the system to reach a stable state in terms of temperature, pressure, density, and area per lipid.[9]

  • Production Run: A long simulation trajectory (typically nanoseconds to microseconds) is generated, from which time-averaged properties are calculated.

  • Data Analysis: The trajectory is analyzed to determine structural parameters such as area per lipid, bilayer thickness, and deuterium order parameters, which can then be directly compared with experimental results.[10][11][12]

Experimental and Analytical Workflow

The logical flow from sample preparation to data analysis for characterizing lipid bilayers is depicted in the following workflow.

G cluster_prep 1. Sample Preparation cluster_exp 2. Experimental Characterization cluster_analysis 3. Data Analysis & Output prep Hydrate Dry Lipid Film (DLPC or DMPC) mlv Formation of Multilamellar Vesicles (MLVs) prep->mlv md Molecular Dynamics (MD) Simulation prep->md In Silico ulv Extrusion (Optional) -> Unilamellar Vesicles (ULVs) mlv->ulv xray X-ray Scattering (SAXS) mlv->xray nmr Solid-State NMR (²H Spectroscopy) mlv->nmr analysis_xray Scattering Density Profile (SDP) Modeling xray->analysis_xray analysis_nmr Calculate Quadrupolar Splittings nmr->analysis_nmr analysis_md Trajectory Analysis md->analysis_md output_xray Area per Lipid Bilayer Thickness analysis_xray->output_xray output_nmr Acyl Chain Order Parameter (SCD) analysis_nmr->output_nmr output_md Validation of Experimental Data & Dynamic Properties analysis_md->output_md

Figure 2. General Experimental Workflow for Lipid Bilayer Characterization.

References

Validating Drug Loading in DL-DMPC Liposomes: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of drug loading in liposomal formulations is a critical step in ensuring product quality, efficacy, and safety. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the validation of drug loading in 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) liposomes. Experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate method for your research needs.

High-Performance Liquid Chromatography (HPLC) stands out as a highly sensitive and precise method for quantifying drug content in biological and formulation samples.[1] Its ability to separate the drug from liposomal excipients and potential degradation products makes it a robust tool for quality control in liposome development.[2][3]

Experimental Workflow: Drug Loading Validation

The general workflow for validating drug loading in liposomes, whether by HPLC or other methods, involves several key steps: separation of the unencapsulated drug, lysis of the liposomes to release the encapsulated drug, and subsequent quantification of the drug.

Drug Loading Validation Workflow cluster_prep Sample Preparation cluster_quant Quantification cluster_calc Calculation start Liposomal Formulation (Drug-Loaded DL-DMPC Liposomes) separation Separation of Free Drug (e.g., Ultracentrifugation, Dialysis, SEC) start->separation lysis Liposome Lysis (e.g., with Methanol, Triton X-100) separation->lysis Encapsulated Drug quantification Drug Quantification (e.g., HPLC, UV-Vis) lysis->quantification ee_dl Calculation of Encapsulation Efficiency (%EE) & Drug Loading (%DL) quantification->ee_dl

Caption: General workflow for determining drug loading in liposomes.

HPLC-Based Quantification of Drug Loading

Reverse-phase HPLC (RP-HPLC) is frequently employed for the separation and quantification of both the free and encapsulated drug.[4] This technique offers high efficiency and is compatible with various detectors, such as UV-Vis and fluorescence detectors, providing flexibility for different drug molecules.[1]

Experimental Protocol: HPLC Method
  • Separation of Unencapsulated Drug: The initial and crucial step is the removal of the free, unencapsulated drug from the liposome suspension.[4] Common methods include:

    • Ultracentrifugation: Pellet the liposomes, and the supernatant containing the free drug is carefully removed.[5]

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.[6][7]

    • Dialysis: Place the liposome formulation in a dialysis bag with a specific molecular weight cutoff to allow the free drug to diffuse out.[8]

  • Liposome Lysis: To quantify the encapsulated drug, the liposomal membrane must be disrupted to release the drug. This is typically achieved by adding a solvent that dissolves the lipid bilayer, such as:

    • Methanol[9]

    • A mixture of methanol and another organic solvent

    • Surfactants like Triton X-100[10]

  • HPLC Analysis:

    • Column: A C18 column is commonly used for the analysis of a wide range of drugs.[10][11]

    • Mobile Phase: The composition of the mobile phase is optimized to achieve good separation of the drug from any interfering peaks. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., with 0.1% orthophosphoric acid) and an organic solvent like acetonitrile.[10]

    • Detector: The choice of detector depends on the properties of the drug molecule. A UV-Vis detector is widely used, with the detection wavelength set to the maximum absorbance of the drug.[10][11] For fluorescent drugs, a fluorescence detector can offer higher sensitivity.[1]

    • Quantification: A standard curve of the drug is prepared in the same solvent used for liposome lysis. The concentration of the drug in the liposome sample is then determined by comparing its peak area to the standard curve.[9]

Calculation of Drug Loading and Encapsulation Efficiency

The following equations are used to determine the drug loading and encapsulation efficiency:[9]

  • % Drug Loading (% DL) = (Amount of encapsulated drug / Amount of lipids) x 100

  • % Encapsulation Efficiency (% EE) = (Amount of encapsulated drug / Amount of initial drug fed) x 100

Comparison with Alternative Methods

While HPLC is a powerful technique, other methods can also be used for the validation of drug loading in liposomes. The choice of method often depends on the specific drug, the available equipment, and the required level of sensitivity and specificity.

MethodPrincipleAdvantagesDisadvantages
HPLC Chromatographic separation followed by quantification.[12]High specificity, sensitivity, and accuracy.[1] Can separate drug from degradation products.[2]Requires specialized equipment and can be more time-consuming.
UV-Vis Spectrophotometry Measures the absorbance of the drug at a specific wavelength.[9]Simple, rapid, and cost-effective.Prone to interference from other components that absorb at the same wavelength. Less specific than HPLC.
Capillary Electrophoresis (CE) Separates molecules based on their charge and size in a capillary.[4]High separation efficiency and requires small sample volumes.Can be less robust than HPLC for routine analysis.
NMR Spectroscopy Quantifies lipids and can be used for drug quantification based on specific resonance frequencies.[12]Provides structural information and can be used for simultaneous quantification of lipids and drug.Lower sensitivity compared to HPLC and requires specialized equipment and expertise.
Fluorescence Spectroscopy Measures the fluorescence of a drug.Very high sensitivity for fluorescent molecules.Limited to fluorescent drugs.

Performance Data of a Validated HPLC Method

The following table summarizes typical performance data for a validated RP-HPLC method for the quantification of a drug in a liposomal formulation.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (Correlation Coefficient, R²) > 0.99[2]> 0.999[9]
Accuracy (% Recovery) 95-105%[2]98.13%[10]
Precision (% RSD) < 2%[13]< 2%[10]
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.124 µg/ml[10]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:10.375 µg/ml[10]

Logical Relationship: Method Selection

The selection of an appropriate analytical method is a critical decision in the drug development process. This decision is influenced by several factors, as illustrated in the following diagram.

Method Selection Logic cluster_factors Influencing Factors cluster_methods Analytical Methods drug_props Drug Properties (e.g., Chromophore, Fluorescence) decision Method Selection drug_props->decision equip_avail Equipment Availability equip_avail->decision dev_stage Development Stage (e.g., Research vs. QC) dev_stage->decision reg_req Regulatory Requirements reg_req->decision hplc HPLC uv_vis UV-Vis ce Capillary Electrophoresis nmr NMR decision->hplc High Specificity & Sensitivity Needed decision->uv_vis Rapid Screening & Simplicity decision->ce High Resolution & Small Sample decision->nmr Structural Info Needed

Caption: Factors influencing the choice of analytical method.

References

Unveiling the Structure of Cell Membranes: A Comparative Guide to X-ray Diffraction Analysis of Hydrated DL-DMPC Multilayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate structure of lipid bilayers is paramount for advancements in drug delivery, membrane protein studies, and fundamental cell biology. This guide provides a comprehensive comparison of X-ray diffraction analysis of hydrated 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) multilayers, a widely used model system for cell membranes. We delve into the experimental data, compare it with alternative lipids and analytical techniques, and provide detailed experimental protocols to support your research endeavors.

X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the molecular arrangement within a material. In the context of lipid bilayers, it allows for the precise determination of structural parameters such as the lamellar repeat distance (d-spacing), bilayer thickness, and the area per lipid molecule. This data is crucial for understanding how lipids pack and how this packing is influenced by factors like temperature, hydration, and the presence of other molecules such as drugs or proteins.

Performance Comparison: DL-DMPC vs. Alternative Lipids

DL-DMPC is a popular choice for membrane studies due to its well-defined phase transitions at physiologically relevant temperatures. However, comparing its structural parameters with other common lipids, such as 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), reveals important differences in their physical properties.

ParameterDL-DMPCDLPCDPPCReference
Phase Transition Temperature (Main) 24 °C-1 °C41 °C[1][2]
Area per Lipid (Fluid Phase) 60.6 ± 0.5 Ų (at 30°C)63.2 ± 0.5 Ų (at 30°C)62.9 ± 1.3 Ų (at 50°C)[3][4][5]
Area per Lipid (Gel Phase) 47.2 ± 0.5 Ų (at 10°C)-~47-48 Ų[5][6]
Hydrocarbon Thickness (Fluid Phase) ~25.4 Å (at 30°C)20.9 Å (at 30°C)-[7]
Hydrocarbon Thickness (Gel Phase) 30.3 ± 0.2 Å (at 10°C)--[6]
d-spacing (Fully Hydrated, Gel Phase) 59.9 Å (at 10°C)--[1][6][8]
d-spacing (Fully Hydrated, Fluid Phase) ~62 Å (at 30°C)--[3]

Table 1: Comparison of Structural Parameters for Different Phosphatidylcholine Lipids. This table highlights the differences in key structural parameters between DL-DMPC, DLPC, and DPPC as determined by X-ray diffraction and other methods. The choice of lipid can significantly impact the physical properties of the model membrane.

X-ray Diffraction in Context: A Comparison of Analytical Techniques

While X-ray diffraction is a cornerstone of lipid bilayer research, other techniques provide complementary information.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
X-ray Diffraction (XRD) Scattering of X-rays by electron density variationsd-spacing, bilayer thickness, area per lipid, electron density profilesHigh resolution, well-establishedRequires ordered samples (multilayers), provides spatially averaged information
Neutron Diffraction Scattering of neutrons by atomic nucleiSimilar to XRD, but sensitive to isotopic substitution (e.g., H/D)Can highlight specific components (e.g., water, lipid headgroups) by isotopic labelingLower flux than X-ray sources, requires access to a neutron source
Atomic Force Microscopy (AFM) A sharp tip scans the sample surfaceSurface topography, mechanical properties (e.g., stiffness)Real-space imaging of individual bilayers, can be performed in fluidTip can perturb the sample, limited to surface information
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of nuclear spins with a magnetic fieldAcyl chain order, lipid dynamics, headgroup orientationProvides detailed information on molecular dynamics and conformationCan be complex to interpret, may require isotopic labeling

Table 2: Comparison of Techniques for Lipid Bilayer Characterization. This table provides a summary of different experimental techniques used to study the structure and dynamics of lipid bilayers, highlighting their respective strengths and weaknesses.

Experimental Protocols

Reproducibility is key in scientific research. Here, we outline a typical experimental protocol for X-ray diffraction analysis of hydrated DL-DMPC multilayers.

1. Sample Preparation (Oriented Multilayers):

A common method for preparing well-oriented lipid multilayers for X-ray diffraction is the "rock and roll" method.[9][10]

  • Lipid Solution: A solution of DL-DMPC in an organic solvent (e.g., chloroform/methanol mixture) is prepared.

  • Deposition: The lipid solution is deposited onto a solid substrate (e.g., a silicon wafer or glass slide).

  • Solvent Evaporation: The solvent is slowly evaporated under a gentle stream of nitrogen or in a vacuum desiccator while the substrate is manually rocked and rolled. This promotes the formation of a thick, well-oriented stack of lipid bilayers.

  • Hydration: The dried lipid film is hydrated in a sealed chamber with controlled temperature and relative humidity. Full hydration is typically achieved by placing a source of water in the chamber. The sample is allowed to equilibrate for several hours to ensure uniform hydration.

2. X-ray Diffraction Data Collection:

  • Instrumentation: Data is collected using a small-angle X-ray scattering (SAXS) or a dedicated X-ray diffractometer equipped with a 2D detector. Synchrotron X-ray sources are often used to obtain high-quality data with short exposure times.[5]

  • Sample Alignment: The oriented multilayer sample is mounted on a goniometer and aligned with respect to the incident X-ray beam.

  • Data Acquisition: Diffraction patterns are recorded at various angles of incidence. For temperature-dependent studies, the sample temperature is controlled using a heating/cooling stage.[1][11]

3. Data Analysis:

  • Bragg's Law: The lamellar repeat distance (d-spacing) is calculated from the positions of the Bragg diffraction peaks using the formula: nλ = 2dsin(θ), where n is the order of the reflection, λ is the X-ray wavelength, and θ is the scattering angle.

  • Electron Density Profile: The intensities of the Bragg peaks are used to reconstruct the one-dimensional electron density profile across the lipid bilayer. This profile provides information about the location of the lipid headgroups, hydrocarbon chains, and the water layer.[6]

  • Structural Parameters: From the electron density profile and volumetric data, other structural parameters such as the bilayer thickness (DHH), hydrocarbon thickness (2DC), and the area per lipid (A) can be derived.[3][4]

Visualizing the Process and Structure

To better understand the experimental workflow and the resulting data, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis lipid_solution DL-DMPC in Organic Solvent deposition Deposition on Substrate lipid_solution->deposition evaporation Solvent Evaporation ('Rock and Roll' Method) deposition->evaporation hydration Hydration in Controlled Environment evaporation->hydration sample Oriented Multilayer Sample hydration->sample xray_source X-ray Source xray_source->sample detector 2D Detector sample->detector diffraction_pattern Diffraction Pattern detector->diffraction_pattern bragg_law Bragg's Law Application (d-spacing) diffraction_pattern->bragg_law electron_density Electron Density Profile Reconstruction diffraction_pattern->electron_density structural_parameters Derivation of Structural Parameters (A, D_HH, 2D_C) electron_density->structural_parameters lipid_bilayer_structure cluster_bilayer Lipid Bilayer Structure cluster_parameters Structural Parameters from XRD water Water Layer headgroups1 Lipid Headgroups hydrocarbon Hydrocarbon Chains headgroups2 Lipid Headgroups water2 Water Layer d_spacing d-spacing d_hh Bilayer Thickness (D_HH) d_spacing->d_hh d_c Hydrocarbon Thickness (2D_C) d_hh->d_c

References

Head-to-head comparison of DL-DMPC and DSPC for liposomal stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy and shelf-life. The choice of phospholipid is fundamental to engineering stable vesicles that can effectively encapsulate and retain their cargo until they reach the target site. This guide provides an objective, data-driven comparison of two commonly used saturated phospholipids: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), focusing on their impact on liposomal stability.

Core Physicochemical Differences

The primary distinction between DMPC and DSPC lies in the length of their acyl chains. DMPC possesses two 14-carbon chains, while DSPC has longer 18-carbon chains.[1][2] This structural difference directly influences the phase transition temperature (Tm) of the lipid bilayer, which is the temperature at which the liposome transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state.

PhospholipidAcyl Chain LengthPhase Transition Temperature (Tm)
DL-DMPC 14:0~23-24°C[3][4][5]
DSPC 18:0~55°C[4][5][6]

The significantly higher Tm of DSPC is a key factor contributing to its superior stability, particularly at physiological temperatures (37°C).[3][7] At this temperature, DMPC liposomes exist in a fluid state, making them more permeable and prone to leakage, whereas DSPC liposomes remain in the more stable gel phase, enhancing cargo retention.[3][7]

Comparative Analysis of Liposomal Stability

Experimental data consistently demonstrates the superior stability of DSPC-containing liposomes compared to those formulated with DMPC. This is primarily assessed through drug retention or leakage assays over time.

Drug Retention Studies

A key measure of liposomal stability is the ability to retain the encapsulated drug over a period. Studies comparing liposomes formulated with DMPC and DSPC (often with the inclusion of cholesterol to enhance stability) show a marked difference in their drug retention capabilities.

Table 1: Comparative Drug Retention in DMPC vs. DSPC Liposomes at 37°C

Liposome CompositionTimeDrug Retention (%)Reference
DMPC/Cholesterol 15 min~53.8%[1][7]
24 hours<50%[8]
48 hours~47.3%[3]
DSPC/Cholesterol 24 hours~85%[8]
48 hours~85.2%[1][3][7]

As the data indicates, DSPC liposomes exhibit significantly greater drug retention over extended periods at physiological temperature.[7][8] DMPC liposomes, in contrast, show a rapid initial loss of their encapsulated content.[1][7] The stability trend of DSPC > DPPC > DMPC is consistently observed, directly correlating with the increasing acyl chain length and phase transition temperature.[3]

The inclusion of cholesterol is a common strategy to improve the stability of liposomes by increasing the packing density of the lipid bilayer and reducing its permeability.[1][6] Even with the addition of cholesterol, the inherent properties of the primary phospholipid remain a dominant factor in overall stability.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate and compare the stability of DL-DMPC and DSPC liposomes.

Liposome Preparation via Thin-Film Hydration and Sonication

This is a common method for producing multilamellar vesicles (MLVs), which can then be downsized.

Protocol:

  • Lipid Film Formation: Dissolve the desired lipids (e.g., DMPC or DSPC, with or without cholesterol) in a suitable organic solvent like chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug or marker to be encapsulated. This process is typically carried out at a temperature above the Tm of the lipid to ensure proper hydration and liposome formation. For DSPC, this would require a temperature above 55°C.

  • Vesicle Formation: The hydration process results in the formation of MLVs.

  • Sonication (Sizing): To produce smaller, more uniform vesicles, the MLV suspension is subjected to sonication (either probe or bath) to reduce the size and lamellarity of the liposomes.[7]

Liposome Stability Assessment via In Vitro Leakage Assay

This assay measures the release of an encapsulated marker from the liposomes over time.

Protocol:

  • Encapsulation of a Marker: Prepare liposomes as described above, using a buffer that contains a fluorescent marker (e.g., carboxyfluorescein) or a radiolabeled molecule (e.g., ¹⁴C-inulin) at a concentration where its signal is self-quenched.[7][9]

  • Removal of Unencapsulated Marker: Separate the liposomes from the unencapsulated marker using techniques like size exclusion chromatography or dialysis.

  • Incubation: Incubate the prepared liposomes in a buffer (e.g., PBS) at a controlled temperature (e.g., 4°C and 37°C).[7]

  • Sample Collection: At various time points (e.g., 0, 15 min, 1 hr, 3 hr, 24 hr, 48 hr), take aliquots of the liposome suspension.[7]

  • Quantification of Leakage:

    • For fluorescent markers, measure the increase in fluorescence as the marker leaks out of the liposomes and is diluted, thus relieving the self-quenching.[9] The total amount of encapsulated marker can be determined by disrupting the liposomes with a detergent like Triton X-100.[9]

    • For radiolabeled markers, separate the intact liposomes from the leaked marker and measure the radioactivity in each fraction.

  • Data Analysis: Calculate the percentage of the marker retained within the liposomes at each time point relative to the initial amount encapsulated.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for comparing liposomal stability.

G cluster_prep Liposome Preparation cluster_assay Stability Assay prep1 Lipid Dissolution (DMPC or DSPC + Cholesterol in Chloroform) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Drug/Marker (Above Tm) prep2->prep3 prep4 Sonication for Sizing prep3->prep4 assay1 Removal of Free Drug/Marker prep4->assay1 Formulated Liposomes assay2 Incubation at 37°C assay1->assay2 assay3 Sample Collection at Timepoints assay2->assay3 assay4 Quantify Marker Leakage assay3->assay4 data_analysis Data Analysis (% Drug Retention vs. Time) assay4->data_analysis Leakage Data

References

A Comparative Guide to the Mechanical Properties of DL-DMPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) bilayers against other common phospholipids. The data presented herein is crucial for applications ranging from the design of liposomal drug delivery systems to the study of membrane protein function and cellular mechanics. While the focus is on DMPC, it is important to note that "DL-DMPC" refers to a racemic mixture of the D- and L-enantiomers. In the context of the collective physical properties of a bilayer, the mechanical differences between the pure L-isomer (the natural form) and the DL-racemic mixture are generally considered minimal.

Comparative Analysis of Phospholipid Bilayer Properties

The mechanical resilience and behavior of a lipid bilayer are defined by several key parameters. These include its resistance to bending (bending modulus), its response to lateral stretching (area expansion modulus), and the tension it can withstand before failing (rupture tension). These properties are intrinsically linked to the lipid's molecular structure, such as the length and saturation of its acyl chains, which also dictates the bilayer's phase behavior at a given temperature.

Table 1: Core Mechanical and Physical Properties of Common Phospholipids

The following table summarizes key properties for DMPC in its fluid phase (above ~24°C) and compares it with other widely used saturated (DPPC, DSPC) and unsaturated (DOPC) phospholipids.

PropertyDMPC (14:0 PC)DPPC (16:0 PC)DSPC (18:0 PC)DOPC (18:1 PC)Unit
Main Phase Transition (T_m) ~24 °C[1]~41 °C[1]~55 °C~ -17 °C°C
Bending Modulus (κ_c) 5.3 - 14.1 (x 10⁻²⁰ J)[2]4.28 (x 10⁻²⁰ J) (gel)3.74 (x 10⁻²⁰ J) (gel)20.4 (x 10⁻²¹ J)J
Area Expansion Modulus (K_a) 230 - 250 mN/m[3]234 mN/m~260 mN/m265 mN/mmN/m (or J/m²)
Membrane Thickness (d) ~3.22 - 3.43 nm[1][3]~3.86 nm[1]~4.6 nm~3.7 nmnm
Area per Lipid (A_L) ~60.6 Ų[1]~63 Ų[1]~58 Ų~67.4 ŲŲ
Rupture Tension (σ_rup) ~3-10 mN/m (exp.)~90 mN/m (sim.)[4][5]> DPPC~6 mN/m (exp.)mN/m

Note: Values can vary significantly based on the experimental or simulation technique used, temperature, and hydration conditions. The bending modulus for DPPC and DSPC are shown for the gel phase at 295K[3]. Rupture tension is highly dependent on the loading rate; experimental values are typically lower than those from high-speed simulations.

Influence of Cholesterol

Cholesterol is a critical modulator of membrane mechanics. Its insertion into a phospholipid bilayer generally increases mechanical resilience. In DMPC bilayers, the addition of cholesterol leads to:

  • Increased Bending Modulus : The bilayer becomes significantly stiffer and more resistant to bending.[6]

  • Increased Thickness : Cholesterol's rigid structure orders the acyl chains, increasing the overall thickness of the bilayer.[6]

  • Decreased Area per Lipid : Cholesterol fills gaps between phospholipid molecules, leading to a "condensing effect" that reduces the average area per lipid.[7]

Experimental Protocols and Methodologies

The quantitative data presented in this guide are derived from a variety of sophisticated experimental and computational techniques. Below are detailed overviews of the primary methods used to assess the mechanical properties of lipid bilayers.

Micropipette Aspiration

This technique directly measures the area expansion modulus (K_a) and the rupture tension (σ_rup) of a single giant unilamellar vesicle (GUV).

Methodology: A GUV with a diameter of 10-30 µm is captured at the tip of a glass micropipette. A controlled, negative suction pressure (ΔP) is applied, pulling a portion of the vesicle's membrane into the pipette. This creates tension in the membrane, causing it to stretch. The increase in the bilayer's surface area is precisely measured by observing the length of the membrane tongue aspirated into the pipette. The relationship between the applied tension and the resulting area strain allows for the calculation of the area expansion modulus. By progressively increasing the tension, the critical point at which the vesicle lyses can be determined, yielding the rupture tension.

Micropipette_Aspiration_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis GUV Giant Unilamellar Vesicle (GUV) Pipette Glass Micropipette Pressure Pressure Control System Apply_P 2. Apply Incremental Suction Pressure (ΔP) Pressure->Apply_P Controls ΔP Microscope Inverted Microscope Measure_L 3. Measure Projection Length (Lp) into Pipette Microscope->Measure_L Image Acquisition Capture 1. Capture GUV with Micropipette Capture->Apply_P Apply_P->Measure_L Calculate_T 4. Calculate Membrane Tension (σ) Measure_L->Calculate_T Calculate_Strain 5. Calculate Area Strain (α) Calculate_T->Calculate_Strain Increase_P 6. Increase Pressure Until Rupture Calculate_Strain->Increase_P Rupture Record Rupture Tension (σ_rup) Increase_P->Rupture Plot Plot σ vs. α Ka Determine Ka from Slope Plot->Ka

Workflow for Micropipette Aspiration.
Vesicle Fluctuation Analysis (Flicker Noise Spectroscopy)

This non-invasive optical technique is used to determine the bending modulus (κ_c) by analyzing the thermally-driven shape fluctuations of a GUV membrane.

Methodology: A quasi-spherical GUV is observed under a phase-contrast microscope, and a high-speed camera records a time-series of its contour. Due to thermal energy (Brownian motion), the vesicle's membrane is constantly flickering. The recorded vesicle contours are decomposed into a series of spherical harmonics. According to the Canham-Helfrich theory of membrane elasticity, the amplitude of each fluctuation mode is inversely related to the bending modulus. By analyzing the power spectrum of these fluctuations, the bending modulus (κ_c) can be extracted.

Flicker_Noise_Workflow cluster_prep Sample Preparation & Imaging cluster_analysis Image & Data Analysis cluster_calc Calculation GUV Prepare GUV Suspension Microscope Observe with Phase Contrast Microscope GUV->Microscope Record Record Time-Lapse Video of Fluctuations Microscope->Record Contour 1. Extract Vesicle Contour from Each Frame Record->Contour Video Frames Decompose 2. Decompose Contour into Spherical Harmonics Contour->Decompose PowerSpec 3. Calculate Mean-Square Amplitudes for Each Mode Decompose->PowerSpec Fit Fit Fluctuation Spectrum to Helfrich Model PowerSpec->Fit Power Spectrum Kc Extract Bending Modulus (κc) Fit->Kc XRay_Scattering_Workflow Sample 1. Prepare Aligned Multilamellar Stack XRay 2. Irradiate with Collimated X-Ray Beam Sample->XRay Detector 3. Collect Scattering Pattern on 2D Detector XRay->Detector Bragg 4a. Analyze Bragg Peaks (for Bilayer Thickness, d) Detector->Bragg Diffuse 4b. Analyze Diffuse Scattering (for Fluctuations) Detector->Diffuse Fit 5. Fit Diffuse Scattering Data to Elasticity Model Diffuse->Fit Kc 6. Determine Bending Modulus (κc) Fit->Kc

References

The Ether Advantage: A Comparative Guide to DL-DMPC and Diether Lipids for Enhanced Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein stabilization, the choice of lipid environment is paramount. This guide provides a detailed comparison of two key players: the widely used di-lauroyl-sn-glycero-3-phosphocholine (DL-DMPC) and the increasingly popular diether lipids. We delve into their chemical differences, present supporting experimental data on their performance, and offer detailed protocols for key stability assays.

At the heart of the comparison lies a fundamental structural distinction: DL-DMPC possesses ester linkages, while diether lipids feature ether linkages connecting their acyl chains to the glycerol backbone. This seemingly subtle difference has profound implications for the stability and integrity of reconstituted membrane proteins, particularly for long-term studies and for proteins susceptible to degradation.

At a Glance: Key Physicochemical and Stability Differences

The superior chemical robustness of diether lipids is a direct result of their ether bonds, which are inherently more resistant to chemical and enzymatic hydrolysis than the ester bonds found in DL-DMPC.[1] This enhanced stability translates to a more inert and resilient membrane mimetic, minimizing the risk of lipid degradation products that could compromise protein structure and function.

PropertyDL-DMPC (Di-ester Lipid)Diether Lipids (e.g., 12:0 Diether PC)
Chemical Linkage Ester (-COO-)Ether (-O-)
Chemical Stability Susceptible to enzymatic and chemical hydrolysis.[1]High resistance to hydrolysis by phospholipases and extreme pH.[1]
Oxidative Stability Prone to oxidation at the ester linkage.[1]High, due to the absence of carbonyl groups adjacent to the acyl chains.[1]
Phase Transition Temp. (°C) ~24°C[1]Generally lower than ester-linked counterparts with the same chain length.

Performance in Membrane Protein Stabilization: A Data-Driven Comparison

While direct head-to-head quantitative comparisons across a wide range of membrane proteins are still emerging in the literature, the available data consistently points towards the superior stabilizing effect of lipids with modified, more stable chemical linkages.

A notable study on the membrane protein bacteriorhodopsin (bR) provides compelling indirect evidence. When reconstituted in a standard DMPC bilayer, the trimeric form of bR showed a specific dissociation temperature. However, when reconstituted in a chemically modified, partially fluorinated analogue of DMPC (F4-DMPC), the stability of the bR trimers was dramatically increased. The dissociation temperature was approximately 47°C higher than in the standard DMPC bilayer, approaching the stability observed in its native membrane.[1] This significant increase in thermal stability underscores the profound impact of the lipid environment on membrane protein integrity. The enhanced stability of the F4-DMPC bilayer itself, attributed to the properties of the fluorinated chains, directly contributes to the preservation of the native protein structure.[1] This principle of enhanced lipid stability leading to enhanced protein stability is the core advantage offered by diether lipids.

Table 1: Thermal Stability of Bacteriorhodopsin Trimers in Different Lipid Bilayers

Lipid EnvironmentDissociation Temperature (°C)Reference
DMPCBaseline[1]
F4-DMPC (Fluorinated Analogue)~ +47°C compared to DMPC[1]

Note: This data is from a study on a DMPC analogue, which, like diether lipids, possesses a more stable chemical structure than standard DMPC, illustrating the principle of enhanced lipid stability conferring enhanced protein stability.

Experimental Protocols

Protocol 1: Reconstitution of Membrane Proteins into Liposomes

This protocol describes a general method for reconstituting a purified membrane protein into pre-formed liposomes made from either DL-DMPC or a diether lipid.

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

  • DL-DMPC or diether lipid powder.

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Detergent-free buffer for dialysis.

  • Chloroform.

  • Rotary evaporator.

  • High-vacuum pump.

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Dialysis cassette (e.g., 10 kDa MWCO).

Methodology:

  • Lipid Film Preparation:

    • Dissolve the desired amount of DL-DMPC or diether lipid in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to create a thin lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to ensure complete removal of the solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with the hydration buffer to a final lipid concentration of 10-20 mg/mL.

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath).

    • Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) 11-21 times to form large unilamellar vesicles (LUVs).

  • Protein Reconstitution:

    • Mix the purified, detergent-solubilized membrane protein with the pre-formed liposomes at a desired lipid-to-protein molar ratio (LPR). The optimal LPR needs to be determined empirically for each protein.

    • Add a controlled amount of detergent to the mixture to partially destabilize the liposomes and facilitate protein insertion.

    • Incubate the mixture at room temperature for 1-2 hours with gentle agitation.

  • Detergent Removal:

    • Transfer the protein-lipid-detergent mixture to a dialysis cassette.

    • Dialyze against a large volume of detergent-free buffer at 4°C for 48-72 hours, with several buffer changes to ensure complete detergent removal.

  • Characterization:

    • Harvest the proteoliposomes from the dialysis cassette.

    • Determine the protein incorporation efficiency using methods like sucrose density gradient centrifugation or SDS-PAGE analysis of the supernatant and pellet after centrifugation.

Protocol 2: Thermal Stability Assessment using Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of CD spectroscopy to determine the melting temperature (Tm) of a membrane protein reconstituted in liposomes, providing a quantitative measure of its thermal stability.

Materials:

  • Proteoliposomes containing the membrane protein of interest (prepared as in Protocol 1).

  • CD spectrophotometer equipped with a temperature controller.

  • Quartz cuvette with a suitable path length (e.g., 1 mm).

Methodology:

  • Sample Preparation:

    • Dilute the proteoliposome suspension to a final protein concentration suitable for CD measurements (typically in the µg/mL to mg/mL range, depending on the protein and instrument). Ensure the liposome concentration is low enough to minimize light scattering.

  • CD Spectra Acquisition:

    • Record a baseline spectrum of the buffer-only solution at the starting temperature.

    • Record the CD spectrum of the proteoliposome sample in the far-UV region (e.g., 190-260 nm) at a series of increasing temperatures. A typical temperature range would be from 20°C to 90°C, with measurements taken at 1-2°C intervals.

    • Equilibrate the sample at each temperature for a few minutes before recording the spectrum.

  • Data Analysis:

    • Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

    • Plot the CD signal at the chosen wavelength as a function of temperature.

    • The resulting curve is the melting curve. The midpoint of the transition in this curve corresponds to the melting temperature (Tm) of the protein.

    • Compare the Tm values obtained for the protein reconstituted in DL-DMPC and diether lipid liposomes to quantitatively assess their relative stabilizing effects.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the practical implications of membrane protein stabilization, we provide diagrams of a relevant signaling pathway and a typical experimental workflow.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Ligand Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_analysis Analysis cluster_comparison Comparison Protein_Purification Membrane Protein Purification Reconstitution_DMPC Reconstitution into DL-DMPC Liposomes Protein_Purification->Reconstitution_DMPC Reconstitution_Diether Reconstitution into Diether Lipid Liposomes Protein_Purification->Reconstitution_Diether Liposome_Prep_DMPC Liposome Preparation (DL-DMPC) Liposome_Prep_DMPC->Reconstitution_DMPC Liposome_Prep_Diether Liposome Preparation (Diether Lipid) Liposome_Prep_Diether->Reconstitution_Diether Stability_Assay_DMPC Stability Assay (e.g., CD Thermal Melt) Reconstitution_DMPC->Stability_Assay_DMPC Activity_Assay_DMPC Functional Assay Reconstitution_DMPC->Activity_Assay_DMPC Stability_Assay_Diether Stability Assay (e.g., CD Thermal Melt) Reconstitution_Diether->Stability_Assay_Diether Activity_Assay_Diether Functional Assay Reconstitution_Diether->Activity_Assay_Diether Data_Comparison Quantitative Data Comparison Stability_Assay_DMPC->Data_Comparison Activity_Assay_DMPC->Data_Comparison Stability_Assay_Diether->Data_Comparison Activity_Assay_Diether->Data_Comparison

Caption: Experimental workflow for comparing membrane protein stabilization in DL-DMPC versus diether lipids.

Conclusion

The choice between DL-DMPC and diether lipids for membrane protein stabilization hinges on the specific demands of the experiment. While DL-DMPC is a well-established and widely used lipid, its inherent susceptibility to hydrolysis and oxidation can be a significant drawback, especially for sensitive proteins or long-term applications. Diether lipids, with their chemically robust ether linkages, offer a superior alternative for experiments requiring high stability, such as structural studies, long-term functional assays, and investigations of particularly delicate membrane proteins. The enhanced chemical stability of the lipid matrix provided by diether lipids directly contributes to the preservation of the native structure and function of the embedded membrane protein, ultimately leading to more reliable and reproducible experimental outcomes.

References

A Comparative Guide to DL-DMPC and DLPE Lipid Bilayer Simulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of molecular dynamics (MD) simulations of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DL-DMPC) and 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) lipid bilayers. It is intended for researchers, scientists, and drug development professionals working with lipid membrane models. The guide summarizes key structural and dynamic properties derived from simulations and outlines the underlying computational methodologies.

Introduction

DL-DMPC and DLPE are common phospholipids used to create model membranes in biophysical and pharmaceutical research. While both share the same 12-carbon lauroyl acyl chains, they differ in their headgroup composition. DL-DMPC possesses a larger, zwitterionic phosphocholine headgroup, whereas DLPE has a smaller phosphatidylethanolamine headgroup capable of forming strong hydrogen bonds. These differences in headgroup structure lead to distinct bilayer properties, influencing membrane fluidity, packing, and interactions with membrane-associated proteins and small molecules. Molecular dynamics simulations offer a powerful tool to investigate these differences at an atomic level.

Quantitative Comparison of Bilayer Properties

The following table summarizes key structural and dynamic parameters obtained from molecular dynamics simulations of fully hydrated DL-DMPC and DLPE bilayers. It is important to note that simulation parameters, such as force field and temperature, can influence the results.

PropertyDL-DMPCDLPEKey Differences & Notes
Area per Lipid (Ų/lipid) ~60 - 65[1][2]~48 - 52[3]The larger choline headgroup of DMPC results in a significantly larger surface area per lipid compared to the more tightly packed DLPE.[3]
Bilayer Thickness (P-P distance, Å) ~34 - 38[3][4]~40 - 44[3]To maintain volume, the smaller area per lipid in DLPE bilayers leads to a corresponding increase in bilayer thickness.[3]
Deuterium Order Parameter (SCD) of Acyl Chains LowerHigherThe tighter packing of DLPE results in more ordered, less flexible acyl chains, leading to higher order parameters.[3]
Lateral Diffusion Coefficient (10-7 cm²/s) ~1.0 - 5.0~0.5 - 2.0The looser packing and larger area per lipid in DMPC bilayers generally result in faster lateral diffusion of individual lipid molecules.
Headgroup Hydration Extensive water structuring (clathrate-like)[5]Strong headgroup-phosphate hydrogen bonding[3][5]DMPC's quaternary amine interacts with water differently than DLPE's primary amine, which forms strong intra- and intermolecular hydrogen bonds with phosphate groups.[3][5]

Experimental and Simulation Protocols

The data presented in this guide are derived from all-atom molecular dynamics simulations. Below is a generalized protocol representative of the methodologies employed in the cited literature.

Simulation System Setup
  • Lipid Bilayer Construction: A bilayer is constructed by placing two opposing leaflets of either DL-DMPC or DLPE lipids. The system typically contains 128 to 256 lipid molecules in total (64 to 128 per leaflet).

  • Solvation: The lipid bilayer is solvated with explicit water molecules, such as TIP3P or SPC/E models, ensuring full hydration. A common ratio is around 30 water molecules per lipid.[3]

  • Ionization: Counter-ions (e.g., Na⁺, Cl⁻) are added to neutralize the system if necessary, although for zwitterionic lipids like DMPC and DLPE at neutral pH, this is often not required.

Molecular Dynamics Simulation Parameters
  • Force Field: Commonly used force fields include CHARMM (e.g., CHARMM36) and GROMOS.[6]

  • Ensemble: Simulations are typically run in the NPT ensemble, maintaining constant Number of particles, Pressure (1 atm), and Temperature.[3]

  • Temperature: The temperature is maintained above the main phase transition temperature of the lipids to simulate a biologically relevant liquid-crystalline (Lα) phase. For DL-DMPC and DLPE, this is typically around 300-323 K.

  • Pressure Coupling: Anisotropic pressure coupling is often used to allow the x-y plane of the bilayer to fluctuate independently of the z-axis (bilayer normal).

  • Integration Timestep: A timestep of 1-2 fs is standard for all-atom simulations.

  • Electrostatics: The Particle Mesh Ewald (PME) method is commonly employed to handle long-range electrostatic interactions.[7]

  • Simulation Time: After an initial equilibration period of several nanoseconds, production runs are typically extended for tens to hundreds of nanoseconds to ensure adequate sampling of bilayer properties.[3][6]

Data Analysis
  • Area per Lipid: Calculated by dividing the average area of the simulation box in the x-y plane by the number of lipids per leaflet.[3]

  • Bilayer Thickness: Often determined as the average distance between the phosphorus atoms in the two leaflets (P-P distance).[8]

  • Deuterium Order Parameter (SCD): Calculated from the simulation trajectory to quantify the orientational order of the C-H bonds along the acyl chains with respect to the bilayer normal.[6]

  • Lateral Diffusion Coefficient: Determined from the mean square displacement (MSD) of the lipids in the x-y plane over time.[9][10]

Visualizing the Simulation Workflow

The following diagram illustrates a typical workflow for setting up and running a molecular dynamics simulation of a lipid bilayer.

G cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Data Analysis start Define Lipid Type (DL-DMPC or DLPE) build Build Bilayer Patch start->build solvate Solvate with Water build->solvate ions Add Ions for Neutralization solvate->ions minimize Energy Minimization ions->minimize equilibrate Equilibration (NVT/NPT) minimize->equilibrate production Production Run (NPT) equilibrate->production apl Area per Lipid production->apl thickness Bilayer Thickness production->thickness order Order Parameters production->order diffusion Diffusion Coefficient production->diffusion end Comparative Analysis

Caption: Workflow for a typical lipid bilayer molecular dynamics simulation.

Conclusion

Molecular dynamics simulations reveal significant differences between DL-DMPC and DLPE lipid bilayers, primarily driven by their distinct headgroup structures. DL-DMPC forms more loosely packed, fluid bilayers with a larger area per lipid and lower acyl chain order.[3] In contrast, the smaller headgroup and strong hydrogen bonding capacity of DLPE lead to more tightly packed, thicker, and more ordered bilayers.[3] These fundamental differences are critical for understanding the behavior of model membranes and their interactions with embedded or associated molecules in drug delivery and membrane protein studies. The choice between DL-DMPC and DLPE for a given application should be guided by these intrinsic properties.

References

Safety Operating Guide

Proper Disposal of Dimyristoylphosphatidylcholine (DL-DMPC): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of Dimyristoylphosphatidylcholine (DL-DMPC), a common phospholipid used in laboratory research, particularly in the formulation of liposomes and lipid nanoparticles. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring environmental protection.

I. Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines and the specific Safety Data Sheet (SDS) for the DMPC product in use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle DMPC, especially in powdered form or dissolved in volatile organic solvents, in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill Management: In the event of a spill, prevent the powder from becoming airborne. For small spills, gently sweep the material into a designated waste container. For liquid spills, absorb with an inert material and place it in a sealed container for disposal.

II. Quantitative Data on DMPC

The following table summarizes key quantitative data for DL-DMPC relevant to its handling and disposal.

PropertyData
Molecular Formula C₃₆H₇₂NO₈P
Molecular Weight 677.93 g/mol
Physical State Solid (powder)
Solubility Soluble in ethanol and chloroform:methanol mixtures. Insoluble in DMSO.
Hazard Classification Not classified as a hazardous substance according to GHS and OSHA 2012 standards.
Toxicity Generally considered to have low toxicity. One study found it to be less toxic than DPPC to human buccal cells. Positively charged liposomes may exhibit higher toxicity. No specific LD50 data is readily available.

III. Disposal Procedures

The proper disposal method for DMPC waste depends on its physical state (solid powder, solution in organic solvent, or aqueous suspension) and whether it is contaminated with other hazardous materials.

A. Unused or Expired Solid DMPC Powder

  • Containerization: Ensure the original container is securely sealed. If transferring, use a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name ("Dimyristoylphosphatidylcholine, DL-"), the quantity, and the date.

  • Waste Stream: Dispose of as non-hazardous chemical waste.

  • Collection: Store the sealed container in a designated chemical waste accumulation area for pickup by your institution's EHS department.

B. DMPC Dissolved in Organic Solvents

  • Waste Segregation: This is a critical step.

    • Non-Halogenated Solvents (e.g., ethanol, methanol): Collect in a designated "non-halogenated organic solvent" waste container.

    • Halogenated Solvents (e.g., chloroform, dichloromethane): Collect in a designated "halogenated organic solvent" waste container.

    • Do not mix halogenated and non-halogenated solvent waste streams.

  • Containerization: Use a compatible, leak-proof waste container with a secure cap. The container must be clearly labeled with "Hazardous Waste," the full names of all chemical constituents (including the solvent and DMPC), and their approximate concentrations.

  • Collection: Store the sealed container in a designated satellite accumulation area for hazardous waste, following your institution's EHS procedures for collection.

C. Aqueous Suspensions of DMPC (e.g., Liposome Preparations)

  • Evaluation: While DMPC itself is not classified as hazardous, the final formulation may contain other hazardous components (e.g., encapsulated drugs, other lipids). Evaluate the overall hazard of the suspension.

  • Decontamination (if applicable): If the liposomes contain biologically active or hazardous materials, they may need to be deactivated or decontaminated according to your institution's protocols before disposal.

  • Containerization: Collect the aqueous suspension in a designated aqueous waste container. Label the container with all components and their concentrations.

  • Disposal:

    • Non-hazardous suspensions: In many jurisdictions, small quantities of non-hazardous aqueous waste may be approved for drain disposal with copious amounts of water. However, always confirm this with your institution's EHS department before proceeding.

    • Hazardous or unknown suspensions: Treat as chemical waste and arrange for collection by your EHS department.

D. Contaminated Labware and Personal Protective Equipment (PPE)

  • Segregation: All materials that have come into contact with DMPC, especially when dissolved in organic solvents, should be considered contaminated.

  • Solid Waste: Dispose of contaminated gloves, pipette tips, and other solid labware in a designated solid hazardous waste container.

  • Sharps: Needles and other sharps used for handling DMPC solutions should be disposed of in a designated sharps container for hazardous waste.

  • Glassware: Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The cleaned glassware can then be washed according to standard laboratory procedures.

IV. Experimental Protocol: Preparation of DMPC Liposomes by Thin-Film Hydration

This common experimental protocol generates several waste streams that require proper disposal.

Materials:

  • Dimyristoylphosphatidylcholine (DL-DMPC) powder

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

Procedure:

  • Lipid Dissolution: Dissolve a known quantity of DMPC powder in chloroform or a chloroform:methanol mixture in a round-bottom flask. Waste Stream: Contaminated pipette tips, weighing paper.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Waste Stream: Collected solvent in the rotary evaporator trap (dispose of as halogenated or non-halogenated organic solvent waste).

  • Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of DMPC (~23°C). Agitate the flask to hydrate the lipid film and form a milky suspension of multilamellar vesicles (MLVs). Waste Stream: Aqueous DMPC suspension (evaluate for hazards before disposal).

  • Sizing (Optional): To produce unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes. Waste Stream: Contaminated extruder parts, used membranes.

V. Mandatory Visualizations

DisposalWorkflow Start DMPC Waste Generated Assess Assess Physical State and Contaminants Start->Assess Solid Solid DMPC Powder Assess->Solid Solid Organic Solution in Organic Solvent Assess->Organic Organic Solution Aqueous Aqueous Suspension (e.g., Liposomes) Assess->Aqueous Aqueous Contaminated Contaminated Labware/PPE Assess->Contaminated Contaminated Materials DisposeSolid Dispose as Non-Hazardous Chemical Waste Solid->DisposeSolid SegregateSolvent Segregate by Solvent Type Organic->SegregateSolvent AssessAqueous Assess Hazards of Suspension Components Aqueous->AssessAqueous DisposeContaminated Dispose as Solid Hazardous Waste Contaminated->DisposeContaminated Halogenated Halogenated Solvent Waste SegregateSolvent->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent Waste SegregateSolvent->NonHalogenated Non-Halogenated DisposeHalogenated Dispose as Halogenated Solvent Waste Halogenated->DisposeHalogenated DisposeNonHalogenated Dispose as Non-Halogenated Solvent Waste NonHalogenated->DisposeNonHalogenated HazardousAqueous Hazardous Aqueous Waste AssessAqueous->HazardousAqueous Hazardous NonHazardousAqueous Non-Hazardous Aqueous Waste AssessAqueous->NonHazardousAqueous Non-Hazardous DisposeHazardousAqueous Dispose as Hazardous Aqueous Waste HazardousAqueous->DisposeHazardousAqueous DisposeNonHazardousAqueous Consult EHS for Drain Disposal Approval NonHazardousAqueous->DisposeNonHazardousAqueous

Caption: Disposal workflow for Dimyristoylphosphatidylcholine (DL-DMPC).

LiposomePrepWaste cluster_protocol Liposome Preparation via Thin-Film Hydration cluster_waste Generated Waste Streams Step1 1. Dissolve DMPC in Organic Solvent (e.g., Chloroform) Step2 2. Form Thin Lipid Film (Rotary Evaporation) Step1->Step2 Waste1 Contaminated Pipette Tips, Weighing Paper Step1->Waste1 Step3 3. Hydrate Film with Aqueous Buffer Step2->Step3 Waste2 Collected Organic Solvent (Halogenated Waste) Step2->Waste2 Step4 4. Optional Sizing (Sonication/Extrusion) Step3->Step4 Waste3 Aqueous DMPC Suspension (Aqueous Waste) Step3->Waste3 Waste4 Contaminated Membranes, Extruder Parts Step4->Waste4

Caption: Waste generation during DMPC liposome preparation.

Personal protective equipment for handling Dimyristoylphosphatidylcholine, DL-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dimyristoylphosphatidylcholine, DL- (DMPC). The following procedures are designed to ensure safe handling, use, and disposal of this substance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for similar compounds suggest that DMPC is not classified as a hazardous substance, it is best practice to handle all chemicals with care.[1] Potential hazards, as indicated for related compounds, may include irritation upon contact with skin, eyes, or if inhaled.[2] Therefore, a comprehensive PPE protocol is mandatory.

Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles.[3]To protect against splashes or airborne particles.
Hand Protection Disposable nitrile gloves.[3]To prevent skin contact. It is advisable to wear two pairs of gloves, especially during compounding, administration, and disposal.[4]
Body Protection A lab coat or a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][4]To protect the skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[1] However, if generating aerosols or handling large quantities, use an appropriate respirator.[5]To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for handling DMPC powder, from preparation to use in experimental settings.

Experimental Workflow for Handling DMPC

prep Preparation - Assemble all necessary materials - Don PPE weigh Weighing - Use a calibrated analytical balance - Handle in a fume hood or ventilated enclosure prep->weigh Proceed to dissolve Dissolution - Add solvent to the weighed DMPC - Mix gently to dissolve weigh->dissolve Transfer to use Experimental Use - Incorporate into liposomes or other formulations dissolve->use Ready for cleanup Cleanup - Decontaminate work surfaces - Segregate waste use->cleanup After experiment

Caption: Workflow for handling Dimyristoylphosphatidylcholine, DL-.

Detailed Methodologies:

  • Preparation:

    • Before handling the compound, ensure that the designated workspace is clean and uncluttered.

    • Assemble all necessary equipment, including spatulas, weigh boats, vials, and solvents.

    • Put on all required personal protective equipment as detailed in the table above.

  • Weighing:

    • To minimize the inhalation of fine particles, conduct all weighing procedures within a chemical fume hood or a ventilated balance enclosure.

    • Use a properly calibrated analytical balance for accurate measurements.

    • Carefully transfer the desired amount of DMPC powder to a weigh boat using a clean spatula. Avoid generating dust.

  • Dissolution:

    • Transfer the weighed DMPC into an appropriate container for dissolution.

    • Add the desired solvent (e.g., chloroform, ethanol) to the DMPC powder. DMPC is used in the preparation of glycerosomes by dissolving it in chloroform.[6]

    • Gently swirl or vortex the mixture until the lipid is fully dissolved. Avoid vigorous shaking to prevent the formation of aerosols.

  • Experimental Use:

    • Once dissolved, the DMPC solution is ready for use in various applications, such as the formulation of liposomes or lipid bilayers for studying biological membranes.[7]

    • Handle the solution with care to prevent spills and splashes.

Disposal Plan

Proper disposal of DMPC and associated waste is crucial to maintain a safe laboratory environment and comply with regulations.

Waste Segregation and Disposal Procedures

Waste Type Disposal Procedure
Unused DMPC Powder Collect in a clearly labeled, sealed container for chemical waste.[5] Do not mix with other waste streams.[5] Arrange for disposal through your institution's hazardous waste management program.
Contaminated Labware (e.g., pipette tips, tubes, gloves) Place in a designated hazardous waste container that is properly labeled with the chemical name.[5]
Liquid Waste (DMPC in solvent) Collect in a designated, sealed, and properly labeled solvent waste container. Ensure the container is compatible with the solvent used.

General Disposal Precautions:

  • Never dispose of chemical waste down the drain or in the regular trash.

  • Ensure all waste containers are properly sealed to prevent leaks or spills.

  • Follow all local, state, and federal regulations for chemical waste disposal.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimyristoylphosphatidylcholine, DL-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimyristoylphosphatidylcholine, DL-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。